Phaclofen
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c10-9-3-1-7(2-4-9)8(5-11)6-15(12,13)14/h1-4,8H,5-6,11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGNGLJPOGUDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871598 | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114012-12-3 | |
| Record name | Phaclofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114012-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phaclofen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114012123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-[3-Amino-2-(4-chlorophenyl)propyl]-Phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Amino-2-(4-chlorophenyl)propyl)-phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phaclofen's Mechanism of Action on GABA-B Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of phaclofen, a selective and competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. This compound, the phosphonic acid analog of the GABA-B agonist baclofen, has been a critical pharmacological tool for elucidating the physiological roles of GABA-B receptors. This document details its binding characteristics, its effects on downstream signaling pathways, and the experimental protocols used to characterize its antagonist activity. All quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and GABA-B Receptors
The GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1] It exists as an obligate heterodimer of GABA-B1 and GABA-B2 subunits.[1] Activation of the GABA-B receptor by its endogenous ligand, GABA, or synthetic agonists like baclofen, leads to the activation of pertussis toxin-sensitive Gi/o proteins.[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, primarily the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[1]
This compound was the first selective antagonist discovered for the GABA-B receptor and has been instrumental in differentiating its functions from those of the ionotropic GABA-A receptors. It is a water-soluble compound that does not readily cross the blood-brain barrier, limiting its in vivo applications without direct administration into the CNS.
Molecular Mechanism of Action
Competitive Antagonism at the GABA-B Receptor
This compound acts as a competitive antagonist at the GABA-B receptor. This means that it binds to the same site as the agonist, baclofen, on the GABA-B1 subunit, but does not activate the receptor. Instead, it prevents the agonist from binding and initiating the downstream signaling cascade. The antagonistic effect of this compound is reversible and can be overcome by increasing the concentration of the agonist.
The stereochemistry of this compound is crucial for its activity. The (-)-(R)-enantiomer of this compound is the pharmacologically active form, demonstrating a significantly higher affinity for the GABA-B receptor compared to the (+)-(S)-enantiomer.
Binding Affinity of this compound
The affinity of this compound for the GABA-B receptor has been determined through radioligand binding assays, typically by measuring its ability to displace the binding of a radiolabeled agonist, such as [³H]-(-)-baclofen. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are common measures of its binding affinity.
| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference(s) |
| IC50 | 118 µM | --INVALID-LINK---baclofen | Rat cerebellar membranes | |
| IC50 | 76 ± 13 µM | [³H]-(R)-baclofen | Rat cerebellar membranes | |
| IC50 | 229 µM | [³H]-(-)-baclofen | Rat cortical membranes | |
| Ki | ~100 µM | [³H]-GABA | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as the radioligand concentration and tissue preparation.
Effects on Downstream Signaling Pathways
This compound, by blocking the activation of GABA-B receptors, prevents the downstream signaling events initiated by agonists like baclofen.
Inhibition of Adenylyl Cyclase
Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase activity via the Gi/o protein alpha subunit, resulting in a decrease in intracellular cAMP levels. This compound antagonizes this effect. In the presence of this compound, baclofen is unable to inhibit forskolin-stimulated cAMP accumulation.
Modulation of Ion Channels
The Gβγ subunit dimer, released upon Gi/o protein activation, directly modulates the activity of ion channels. This compound's antagonism of GABA-B receptors prevents these Gβγ-mediated effects.
-
GIRK Channels: GABA-B receptor activation leads to the opening of GIRK channels, causing potassium efflux and membrane hyperpolarization. This compound blocks this baclofen-induced activation of GIRK currents.
-
Voltage-Gated Calcium Channels: GABA-B receptor activation, particularly at presynaptic terminals, inhibits voltage-gated Ca²⁺ channels, leading to a reduction in neurotransmitter release. This compound reverses this inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competition Assay)
This protocol describes how to determine the binding affinity of this compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat brain tissue (e.g., cortex or cerebellum) or cells expressing recombinant GABA-B receptors.
-
Radioligand: [³H]-(-)-baclofen or another suitable GABA-B receptor radioligand.
-
Non-specific Binding Control: Unlabeled (-)-baclofen (high concentration, e.g., 1 mM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled (-)-baclofen.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the reactions at 4°C for 30-60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details how to measure the antagonistic effect of this compound on baclofen-induced GIRK currents in neurons.
Materials:
-
Cell Preparation: Cultured hippocampal neurons or acute brain slices containing neurons that express GABA-B receptors.
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
Agonist: Baclofen (e.g., 10-100 µM).
-
Antagonist: this compound (e.g., 100-500 µM).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with ACSF.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with the internal solution, form a gigaseal with the membrane of a target neuron. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.
-
Baseline Recording: Record the baseline holding current.
-
Agonist Application: Perfuse the chamber with ACSF containing baclofen. This should induce an outward current due to the activation of GIRK channels.
-
Antagonist Application: After the baclofen-induced current has stabilized, co-perfuse with ACSF containing both baclofen and this compound. Observe the reversal of the outward current.
-
Washout: Perfuse with ACSF to wash out the drugs and allow the holding current to return to baseline.
-
Data Analysis: Measure the amplitude of the baclofen-induced outward current in the absence and presence of this compound. Plot the current amplitude against time to visualize the antagonism.
cAMP Accumulation Assay
This protocol describes how to measure the ability of this compound to block the baclofen-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cell Culture: Cells expressing GABA-B receptors (e.g., CHO or HEK293 cells).
-
Stimulation Buffer: A buffered saline solution (e.g., HBSS).
-
Forskolin: An adenylyl cyclase activator.
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Agonist: Baclofen.
-
Antagonist: this compound.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with IBMX and varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a mixture of forskolin and baclofen to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration. Determine the concentration of this compound required to reverse the inhibitory effect of baclofen on forskolin-stimulated cAMP accumulation.
Conclusion
This compound is a foundational tool in the study of GABA-B receptor pharmacology. Its mechanism as a selective and competitive antagonist has been thoroughly characterized through a variety of in vitro techniques. By competitively binding to the GABA-B receptor, this compound effectively blocks the downstream signaling cascades initiated by agonists, including the inhibition of adenylyl cyclase and the modulation of key ion channels. The experimental protocols detailed in this guide provide a robust framework for investigating the antagonist properties of this compound and other novel compounds targeting the GABA-B receptor, aiding in the ongoing efforts of drug discovery and the elucidation of GABAergic neurotransmission.
References
Phaclofen: A Technical Guide to a Selective GABAB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Phaclofen, a selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor. It details the compound's chemical properties, mechanism of action, and its utility as a research tool in neuroscience. This document compiles quantitative data from various studies, presents detailed experimental protocols for its use in key assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development engaged in the study of the GABAergic system and the therapeutic potential of GABAB receptor modulation.
Introduction
This compound, also known as phosphonobaclofen, was the first selective antagonist discovered for the GABAB receptor[1]. As the phosphonic acid analogue of the GABAB agonist baclofen, this compound has been instrumental in elucidating the physiological roles of GABAB receptors in both the central and peripheral nervous systems[1][2][3]. Its discovery provided a crucial pharmacological tool to differentiate between GABAA and GABAB receptor-mediated effects. Although its utility is somewhat limited by its inability to cross the blood-brain barrier, it remains a valuable compound for in vitro and direct central administration studies[1]. This guide will explore the technical details of this compound, providing a foundational resource for its application in research.
Chemical and Physical Properties
This compound is a derivative of baclofen, where the carboxylic acid group is replaced by a phosphonic acid group. This structural change is responsible for its antagonist activity at the GABAB receptor.
| Property | Value | Reference |
| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
| Molecular Formula | C9H13ClNO3P | |
| Molecular Weight | 249.63 g/mol | |
| CAS Number | 114012-12-3 | |
| Canonical SMILES | C1=CC(=CC=C1C(CN)CP(=O)(O)O)Cl | |
| Solubility | Insoluble in DMSO and Ethanol. Soluble in aqueous solutions. |
Mechanism of Action
This compound acts as a competitive antagonist at the GABAB receptor. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. These receptors are heterodimers, composed of GABAB1 and GABAB2 subunits.
Upon activation by an agonist like GABA or baclofen, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
This compound exerts its antagonistic effect by binding to the GABAB receptor, likely at or near the agonist binding site, thereby preventing the conformational changes required for G-protein activation and subsequent downstream signaling.
GABAB Receptor Signaling Pathway
Caption: GABAB Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity at the GABAB receptor from various experimental preparations.
In Vitro Binding Affinity
| Ligand | Preparation | IC50 (μM) | Reference |
| This compound | Rat cortical membranes ([3H]-(-)-baclofen) | 229 | |
| (-)-(R)-Phaclofen | Rat cerebellar membranes ([3H]-(R)-baclofen) | 76 ± 13 | |
| (+)-(S)-Phaclofen | Rat cerebellar membranes ([3H]-(R)-baclofen) | > 1000 | |
| This compound | Rat cerebellar membranes (--INVALID-LINK---baclofen) | 118 |
In Vitro Functional Antagonism
| Preparation | Agonist | This compound Concentration | Effect | Reference |
| Rat cortical slices | (-)-Baclofen | 1 mM | Antagonized potentiation of isoprenaline-stimulated cAMP accumulation | |
| Rat cortical slices | (-)-Baclofen (10 μM) | 1 mM | Antagonized potentiation of isoprenaline-stimulated cAMP accumulation | |
| Guinea pig ileum | Baclofen | - | Reversibly antagonized depression of cholinergic twitch response | |
| Rat spinal cord slices | (-)-Baclofen | 500 μM | Antagonized inhibition of K+-evoked GABA release | |
| Rat cortical slices | (RS)-Baclofen | 400 μM | Antagonized baclofen's action | |
| Rat dorsolateral septal neurons | Baclofen | - | Competitively antagonized baclofen-induced hyperpolarization |
In Vivo Antagonism
| Animal Model | Administration Route | Agonist (Route) | This compound Dose | Effect | Reference |
| Rat | Intrathecal | Baclofen (i.t.) | 10-100 nmol | Dose-dependent antagonism of baclofen-induced depression of H-reflexes | |
| Rat | Intrathecal | Baclofen (i.t.) | 10-100 µg | Shifted baclofen dose-effect curve to the right in tail-flick and hot-plate tests | |
| Rat | Intracerebroventricular | (-)-Baclofen (i.p.) | 50-200 µg | Dose-dependent antagonism of antinociceptive effects | |
| Rat | Intrathecal | Baclofen (i.t.) | 200 nmol | Blocked inhibitory effect on micturition reflex | |
| Rabbit | Intracerebroventricular | - | - | Augmented phrenic nerve activity |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay for GABAB Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using [3H]-(-)-baclofen as the radioligand.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
[3H]-(-)-baclofen
-
This compound
-
Unlabeled (-)-baclofen (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation. This wash step is crucial to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a known concentration of [3H]-(-)-baclofen to the membrane preparation.
-
Non-specific Binding: Add [3H]-(-)-baclofen and a high concentration of unlabeled (-)-baclofen (e.g., 1 mM) to the membrane preparation.
-
Competitive Binding: Add [3H]-(-)-baclofen and varying concentrations of this compound to the membrane preparation.
-
Incubate the tubes at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-(-)-baclofen binding) using non-linear regression analysis.
-
Electrophysiological Recording in Brain Slices
This protocol outlines the procedure for recording the effects of this compound on neuronal activity in brain slices, typically by assessing its ability to antagonize baclofen-induced hyperpolarization.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2
-
Sucrose-based cutting solution
-
Vibratome
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Baclofen
-
This compound
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons in the target region.
-
Record baseline membrane potential and input resistance.
-
-
Drug Application:
-
Bath-apply a known concentration of baclofen to induce hyperpolarization of the neuron.
-
After observing a stable effect of baclofen, co-apply this compound at various concentrations to assess its antagonistic effect.
-
Wash out the drugs to allow the neuron to return to baseline.
-
-
Data Analysis:
-
Measure the change in membrane potential and input resistance in response to baclofen alone and in the presence of this compound.
-
Construct a dose-response curve for this compound's antagonism of the baclofen-induced effect to determine its potency.
-
In Vivo Antagonism of Baclofen-Induced Effects
This protocol describes a general procedure for assessing the in vivo antagonist activity of this compound against baclofen-induced behavioral or physiological effects.
Materials:
-
Laboratory animals (e.g., rats)
-
Baclofen
-
This compound
-
Vehicle solutions for drug administration
-
Apparatus for behavioral testing (e.g., hot plate, tail-flick apparatus) or physiological monitoring.
-
Administration equipment (e.g., syringes, cannulas for central administration).
Procedure:
-
Animal Preparation:
-
Acclimate the animals to the experimental environment and handling procedures.
-
If central administration is required, surgically implant cannulas into the desired brain region (e.g., intracerebroventricular or intrathecal).
-
-
Drug Administration:
-
Administer this compound or its vehicle via the desired route (e.g., intrathecal, intracerebroventricular).
-
After a predetermined pretreatment time, administer baclofen or its vehicle.
-
-
Behavioral or Physiological Assessment:
-
At specific time points after baclofen administration, assess the relevant behavioral or physiological parameter (e.g., nociceptive threshold, motor activity, reflex response).
-
-
Data Analysis:
-
Compare the effects of baclofen in the presence and absence of this compound.
-
Analyze the data using appropriate statistical methods to determine the significance of this compound's antagonistic effect.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.
Conclusion
This compound remains a cornerstone pharmacological tool for the investigation of GABAB receptor function. Its selectivity as an antagonist allows for the precise dissection of GABAB-mediated signaling pathways in a variety of experimental paradigms. While its limited blood-brain barrier permeability restricts its systemic in vivo applications, it is an invaluable reagent for in vitro studies and for in vivo experiments involving direct central administration. This technical guide provides a comprehensive resource for researchers, consolidating key data and methodologies to facilitate the effective use of this compound in advancing our understanding of the GABAergic system.
References
Phaclofen: A Technical Guide to Elucidating the Physiological Significance of GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Phaclofen, a selective GABA-B receptor antagonist, in characterizing the physiological functions of GABA-B receptors. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: this compound as a Tool in GABA-B Receptor Research
This compound, or (3-amino-2-(4-chlorophenyl)propyl)phosphonic acid, was the first selective antagonist discovered for the GABA-B receptor[1]. As a phosphonic acid analogue of the potent GABA-B agonist baclofen, this compound has been instrumental in distinguishing the physiological effects mediated by GABA-B receptors from those of GABA-A receptors[2][3]. Its utility is primarily in in vitro and localized in vivo experimental settings due to its limited ability to cross the blood-brain barrier[1]. By competitively blocking the action of GABA and other agonists at the GABA-B receptor, this compound allows researchers to isolate and study the downstream consequences of GABA-B receptor activation, thereby revealing their significance in neuronal excitability, synaptic transmission, and various physiological processes.
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor. This means it binds to the same site on the receptor as the endogenous ligand GABA and synthetic agonists like baclofen, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the intracellular signaling cascade.
The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to:
-
Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP)[4].
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces the influx of calcium ions, which is necessary for neurotransmitter release.
This compound, by blocking these actions, allows for the investigation of the physiological roles these signaling events play in different neuronal circuits.
Quantitative Data on this compound's Activity
The following table summarizes key quantitative data regarding the antagonistic activity of this compound at GABA-B receptors from various studies. It is important to note that the potency of this compound can vary depending on the tissue preparation and experimental conditions.
| Parameter | Species | Tissue/Preparation | Value | Reference(s) |
| IC50 | Rat | Cortical membranes ([3H]-(-)-baclofen binding) | 229 µM | |
| IC50 | Rat | Cerebellar membranes ([3H]-(R)-baclofen binding) | 76 +/- 13 µM (for (-)-(R)-Phaclofen) | |
| IC50 | Rat | Cerebellar membranes ([3H]-(-)-baclofen binding) | 118 µM | |
| Concentration for Antagonism | Rat | Cortical and spinal slices (antagonism of baclofen-induced inhibition of GABA release) | 500 µM | |
| Concentration for Antagonism | Rat | Hippocampal slice cultures (block of slow inhibitory postsynaptic potential) | 1 mM | |
| Concentration for Antagonism | Rat | Cortical slices (antagonism of baclofen-potentiated isoprenaline-stimulated cAMP accumulation) | 1 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe GABA-B receptor function.
Radioligand Binding Assay: Competition for [3H]-Baclofen Binding
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-B receptor in rat cortical membranes.
Materials:
-
Rat cortical tissue
-
[3H]-(-)-Baclofen (radioligand)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Polyethylenimine (PEI)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in Tris-HCl buffer containing 2.5 mM MgCl2 to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
Prepare assay tubes containing:
-
50 µL of Tris-HCl buffer with MgCl2.
-
50 µL of [3H]-(-)-baclofen (final concentration ~2-5 nM).
-
50 µL of varying concentrations of this compound (e.g., 10⁻⁸ to 10⁻³ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of unlabeled baclofen (e.g., 1 mM).
-
-
Add 400 µL of the membrane preparation to each tube to initiate the binding reaction.
-
Incubate the tubes at room temperature for 20-30 minutes.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the contents of each tube through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Brain Slice Electrophysiology: Antagonism of Baclofen-Induced Hyperpolarization
This protocol details how to use this compound to block the hyperpolarizing effects of the GABA-B agonist baclofen on neurons in acute brain slices.
Materials:
-
Rodent (rat or mouse)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) recipes (see below)
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, micromanipulator, data acquisition system)
-
Glass micropipettes
-
Baclofen
-
This compound
aCSF Recipes:
-
Slicing aCSF (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1 MgCl2, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing aCSF.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 mL/min.
-
Using a glass micropipette filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record the baseline membrane potential and input resistance.
-
-
Drug Application:
-
Bath-apply a known concentration of baclofen (e.g., 10 µM) to the slice and record the resulting hyperpolarization of the membrane potential.
-
Wash out the baclofen with recording aCSF until the membrane potential returns to baseline.
-
Bath-apply this compound (e.g., 500 µM - 1 mM) for at least 10-15 minutes.
-
In the continued presence of this compound, re-apply the same concentration of baclofen and observe the effect on the membrane potential. A successful antagonism will result in a significant reduction or complete block of the baclofen-induced hyperpolarization.
-
-
Data Analysis:
-
Measure the change in membrane potential induced by baclofen in the absence and presence of this compound.
-
Perform statistical analysis to determine if the reduction in the baclofen effect by this compound is significant.
-
In Vivo Microdialysis: Investigating the Role of GABA-B Receptors on Neurotransmitter Release
This protocol outlines a method to use this compound to investigate the tonic influence of GABA-B autoreceptors on GABA release in a specific brain region of an anesthetized or freely moving animal.
Materials:
-
Rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound
-
High-performance liquid chromatography (HPLC) system for neurotransmitter analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small hole in the skull over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours if conducting a freely-moving experiment.
-
-
Microdialysis Procedure:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of at least 1-2 hours, collecting fractions every 20-30 minutes.
-
Switch the perfusion medium to aCSF containing this compound (e.g., 100 µM).
-
Continue to collect dialysate samples for several hours to observe the effect of this compound on neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest (e.g., GABA) using HPLC with an appropriate detection method (e.g., electrochemical or fluorescence detection).
-
-
Data Analysis:
-
Calculate the percentage change in neurotransmitter concentration from the baseline period for each time point after the introduction of this compound.
-
If this compound increases the extracellular concentration of the neurotransmitter, it suggests a tonic inhibitory control mediated by presynaptic GABA-B autoreceptors.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the use of this compound in GABA-B receptor research.
References
- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
An In-depth Technical Guide to the Chemical Structure and Properties of Phaclofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen, also known as phosphonobaclofen, is a selective antagonist of the GABAB receptor.[1] As the first selective GABAB antagonist to be discovered, it has been a valuable pharmacological tool for elucidating the physiological roles of these receptors.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of this compound, intended for professionals in research and drug development.
Chemical Structure and Properties
This compound is a phosphonic acid derivative of baclofen.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | [2] |
| Molecular Formula | C9H13ClNO3P | [2] |
| Molecular Weight | 249.631 g/mol | |
| CAS Number | 114012-12-3 | |
| Solubility | Insoluble in DMSO and Ethanol |
Pharmacological Properties
This compound functions as a competitive antagonist at the GABAB receptor, blocking the effects of the endogenous agonist γ-aminobutyric acid (GABA) and synthetic agonists like baclofen. Its utility in systemic in vivo studies is limited by its inability to cross the blood-brain barrier.
Mechanism of Action
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. Upon activation by an agonist, the receptor complex interacts with intracellular G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.
This compound exerts its antagonistic effect by binding to the GABAB receptor and preventing the conformational changes necessary for G-protein activation, thereby blocking these downstream signaling events.
Quantitative Pharmacological Data
The following table summarizes the inhibitory potency of this compound from various in vitro studies.
| Ligand | Assay Type | Preparation | IC50 (µM) | Reference |
| (-)-(R)-Phaclofen | [3H]-(R)-baclofen binding | Rat cerebellar membranes | 76 ± 13 | |
| (+)-(S)-Phaclofen | [3H]-(R)-baclofen binding | Rat cerebellar membranes | > 1000 | |
| (RS)-Phaclofen | [3H]-(-)-baclofen binding | Rat cortical membranes | 229 |
Experimental Protocols
Radioligand Binding Assay for GABAB Receptors
This protocol describes a method to determine the binding affinity of this compound for the GABAB receptor using [3H]-(-)-baclofen as the radioligand.
Materials:
-
Rat cortical or cerebellar membranes
-
[3H]-(-)-baclofen
-
This compound (and other competing ligands)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Binding Reaction: In a final volume of 1 mL, combine the membrane preparation, [3H]-(-)-baclofen (at a concentration near its Kd), and varying concentrations of this compound or other competing ligands. For determination of non-specific binding, use a high concentration of unlabeled GABA or baclofen.
-
Incubation: Incubate the reaction tubes at room temperature for 20-30 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol outlines a functional assay to assess the antagonistic activity of this compound by measuring its ability to reverse the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Rat cortical slices
-
Forskolin
-
GABAB agonist (e.g., baclofen)
-
This compound
-
Krebs-bicarbonate buffer
-
cAMP assay kit
Procedure:
-
Tissue Preparation: Prepare fresh rat cortical slices (approximately 400 µm thick).
-
Pre-incubation: Pre-incubate the cortical slices in Krebs-bicarbonate buffer for a period to allow for equilibration.
-
Treatment: Incubate the slices with the GABAB agonist (e.g., 10 µM (-)-baclofen) in the presence or absence of varying concentrations of this compound for 10-15 minutes.
-
Stimulation: Add forskolin (e.g., 1 µM) to all tubes to stimulate adenylyl cyclase and incubate for a further 10-15 minutes.
-
Termination and Lysis: Terminate the reaction by adding a lysis buffer and boiling the samples to inactivate phosphodiesterases.
-
cAMP Quantification: Centrifuge the samples to pellet the tissue debris. Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP accumulation and calculate its functional potency.
Mandatory Visualizations
Caption: GABAB Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Generalized Synthetic Workflow for this compound.
References
Phaclofen's Effect on Bicuculline-Insensitive GABA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: GABAA and GABAB. While GABAA receptors are ionotropic chloride channels sensitive to the antagonist bicuculline, GABAB receptors are metabotropic, G-protein coupled receptors (GPCRs) that are insensitive to bicuculline[1][2]. These bicuculline-insensitive GABA receptors play a crucial role in modulating synaptic transmission and neuronal excitability. Phaclofen, a phosphonic acid analogue of the GABAB agonist baclofen, was one of the first selective antagonists developed for GABAB receptors and has been an invaluable tool in elucidating their physiological functions[3][4]. This technical guide provides a comprehensive overview of this compound's effects on bicuculline-insensitive GABA receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at GABAB receptors, meaning it binds to the same site as the endogenous ligand GABA and agonists like baclofen, but without activating the receptor. This blockade prevents the downstream signaling cascades typically initiated by GABAB receptor activation.
The functional consequences of this compound's antagonism are diverse and depend on the location of the GABAB receptors (presynaptic or postsynaptic) and the specific signaling pathways involved in a given neuronal population. Key effects of this compound include:
-
Modulation of Ion Channels: By blocking GABAB receptors, this compound prevents the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a reduction of late, slow inhibitory postsynaptic potentials (IPSPs) and an increase in neurotransmitter release, respectively[5].
-
Regulation of Second Messenger Systems: this compound antagonizes the GABAB receptor-mediated inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels that would normally occur upon receptor activation.
Quantitative Data on this compound's Activity
The potency and affinity of this compound for GABAB receptors have been characterized in various experimental systems. The following tables summarize key quantitative data.
Table 1: this compound Affinity in Radioligand Binding Assays
| Radioligand | Preparation | IC50 (μM) | Reference |
| [3H]-(-)-baclofen | Rat cortical membranes | 229 | |
| [3H]-(R)-baclofen | Rat cerebellar membranes | 76 ± 13 |
IC50 is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Table 2: this compound Potency in Functional Assays
| Assay | Preparation | Effect of this compound | Concentration | Reference |
| Antagonism of baclofen-induced potentiation of isoprenaline-stimulated cAMP accumulation | Rat cortical slices | Antagonism | 1 mM | |
| Inhibition of late K+-dependent IPSP | Cat and rat thalamic and hippocampal neurones | Reversible inhibition | 0.5-1 mM | |
| Antagonism of baclofen action | Rat cerebral cortical slices | Antagonism | 400 µM (RS-phaclofen), 200 µM ((-)-(R)-Phaclofen) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments cited in the literature.
Radioligand Binding Assay ([3H]-baclofen)
This protocol is a generalized procedure based on methodologies described in the literature.
1. Membrane Preparation:
- Homogenize rat cortical or cerebellar tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
- Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.
- Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
- In a final volume of 1 mL, combine:
- 100 µL of membrane preparation
- 50 µL of [3H]-baclofen (final concentration ~2-5 nM)
- 50 µL of this compound (at various concentrations) or buffer (for total binding) or a saturating concentration of unlabeled baclofen (for non-specific binding).
- Incubate at 4°C for 30 minutes.
- Terminate the assay by rapid filtration through Whatman GF/B filters.
- Wash the filters three times with 4 mL of ice-cold assay buffer.
- Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Electrophysiological Recording of GABAB Receptor-Mediated IPSPs
This protocol is a generalized procedure for intracellular recording in brain slices.
1. Brain Slice Preparation:
- Anesthetize the animal (e.g., rat or cat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, thalamus) using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
- Perform whole-cell or sharp microelectrode intracellular recordings from neurons of interest.
- Evoke synaptic responses by electrical stimulation of afferent pathways.
- Record inhibitory postsynaptic potentials (IPSPs). The late, slow IPSP is mediated by GABAB receptors.
3. Drug Application:
- Bath-apply this compound at the desired concentration (e.g., 0.5-1 mM) to the perfusion medium.
- Observe the effect of this compound on the amplitude and duration of the late IPSP.
- Wash out the drug to observe the reversibility of the effect.
4. Data Analysis:
- Measure the amplitude and duration of the late IPSP before, during, and after this compound application.
- Perform statistical analysis to determine the significance of this compound's effect.
Measurement of Forskolin-Stimulated Cyclic AMP Accumulation
This protocol is based on methods for measuring cAMP in brain slices.
1. Brain Slice Preparation:
- Prepare brain slices as described in the electrophysiology protocol.
- Pre-incubate the slices in oxygenated aCSF for 30-60 minutes.
2. Assay:
- Incubate slices in aCSF containing a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
- Add this compound (e.g., 1 mM) or vehicle and incubate for a further 15 minutes.
- Add the GABAB agonist (e.g., baclofen) and incubate for 10 minutes.
- Stimulate adenylyl cyclase by adding forskolin (e.g., 1-10 µM) for 15 minutes.
- Terminate the reaction by adding ice-cold trichloroacetic acid or by boiling.
3. cAMP Measurement:
- Homogenize the slices and centrifuge to remove precipitated protein.
- Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
- Normalize the cAMP levels to the protein content of the slices.
4. Data Analysis:
- Compare the levels of forskolin-stimulated cAMP accumulation in the presence and absence of this compound and/or baclofen.
- Determine the extent of this compound's antagonism of the baclofen-induced inhibition of cAMP accumulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions involved in GABAB receptor signaling and the experimental approaches to study them is essential for a clear understanding.
Caption: GABAB Receptor Signaling Pathway
Caption: General Experimental Workflow
Conclusion
This compound, as a pioneering antagonist of the bicuculline-insensitive GABAB receptor, has been instrumental in defining the physiological and pharmacological roles of this important receptor class. Its ability to competitively block the actions of GABA and its agonists has allowed researchers to dissect the contributions of GABAB-mediated signaling in various neuronal processes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of modulating GABAB receptor activity. While more potent and selective antagonists have since been developed, the foundational knowledge gained from studies involving this compound remains critical to the field of GABAergic neurotransmission and drug development.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB antagonist this compound inhibits the late K+-dependent IPSP in cat and rat thalamic and hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of GABAB Receptors Using Phaclofen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Phaclofen, a selective antagonist of the γ-aminobutyric acid type B (GABAB) receptor, for use in neuroscience research and drug development. This compound, the phosphonic acid analogue of the GABAB agonist baclofen, was the first selective GABAB antagonist to be discovered.[1] While its utility can be limited by its inability to cross the blood-brain barrier, it remains a valuable tool for in vitro and localized in vivo studies.[1] This document details this compound's chemical properties, its mechanism of action, and provides detailed protocols for its application in key experimental paradigms, including receptor binding assays, brain slice electrophysiology, and in vivo microdialysis. Furthermore, this guide presents quantitative data on this compound's activity and visualizes the GABAB receptor signaling pathway and experimental workflows to facilitate a deeper understanding of its use in elucidating the physiological and pathological roles of GABAB receptors.
Introduction to this compound and GABAB Receptors
The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[2] These receptors are heterodimers, composed of GABAB1 and GABAB2 subunits, and are located on both presynaptic and postsynaptic membranes.[2] Presynaptically, their activation inhibits the release of neurotransmitters, while postsynaptically, they cause hyperpolarization by activating inwardly rectifying potassium (K+) channels.[2]
This compound serves as a competitive antagonist at the GABAB receptor, making it an essential pharmacological tool for differentiating the effects of GABAB receptors from those of GABAA receptors and for investigating the functional significance of GABAB receptor-mediated signaling in various physiological and pathological processes.
Chemical and Physical Properties of this compound
This compound, with the IUPAC name [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, possesses the following chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃ClNO₃P | |
| Molecular Weight | 249.63 g/mol | |
| CAS Number | 114012-12-3 | |
| Appearance | White solid | |
| Solubility | Soluble in 1eq. NaOH (<6.24mg/ml), Insoluble in DMSO and Ethanol |
Mechanism of Action and GABAB Receptor Signaling
This compound exerts its effects by competitively binding to the GABAB receptor, thereby blocking the actions of the endogenous agonist GABA and exogenous agonists like baclofen. The activation of GABAB receptors initiates a signaling cascade mediated by Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.
Quantitative Data
The antagonist activity of this compound at the GABAB receptor has been quantified in various experimental preparations. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Preparation | Radioligand | This compound IC50 (μM) | Reference |
| Rat cerebellar membranes | [³H]-(R)-baclofen | 76 ± 13 | |
| Rat cortical membranes | [³H]-(-)-baclofen | 229 |
Experimental Protocols
GABAB Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at high speed (e.g., 140,000 x g) for 30 minutes at 4°C.
-
Resuspend the resulting pellet in deionized water and re-homogenize.
-
Repeat the high-speed centrifugation and wash the pellet multiple times with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a specific protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes, a fixed concentration of a GABAB receptor radioligand (e.g., [³H]-(-)-baclofen), and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of tubes should contain a high concentration of unlabeled GABA or baclofen.
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.
-
Brain Slice Electrophysiology
This protocol outlines the use of this compound to study its effect on GABAB receptor-mediated inhibitory postsynaptic potentials (IPSPs) in brain slices.
Detailed Methodology:
-
Brain Slice Preparation:
-
Anesthetize the animal (e.g., a rat) and perform transcardial perfusion with an ice-cold, oxygenated cutting solution.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) using a vibratome in the ice-cold cutting solution.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂/5% CO₂, for recovery at room temperature for at least one hour. A typical aCSF solution contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgCl₂, and 10 D-glucose.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using infrared differential interference contrast (IR-DIC) microscopy, identify and target individual neurons for whole-cell patch-clamp recording.
-
Record baseline synaptic activity, such as late, slow inhibitory postsynaptic potentials (IPSPs) which are characteristic of GABAB receptor activation.
-
Bath-apply this compound at a known concentration (e.g., 200 µM) to the perfusing aCSF.
-
Record the changes in the amplitude and duration of the late IPSPs in the presence of this compound.
-
Perform a washout by perfusing with aCSF lacking this compound to observe the reversal of its effects.
-
In Vivo Microdialysis
This protocol details the use of this compound in in vivo microdialysis experiments to investigate its effect on extracellular neurotransmitter levels in the brain of a freely moving animal.
Detailed Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the specific brain region of interest (e.g., prefrontal cortex, hippocampus) according to stereotaxic coordinates.
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
This compound Administration and Sample Collection:
-
Administer this compound via a chosen route, for example, intraperitoneally (i.p.) or through intracerebroventricular (i.c.v.) injection. A typical i.c.v. dose might be 100 nmol. For intraperitoneal administration in rats, a dosage of 2 mg/kg has been used.
-
Continue to collect dialysate samples at regular intervals to monitor the changes in extracellular neurotransmitter concentrations (e.g., GABA, glutamate) following this compound administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Applications and Future Directions
This compound remains a cornerstone tool for the pharmacological dissection of GABAB receptor function. Its use in the described experimental paradigms allows researchers to:
-
Characterize the affinity and selectivity of novel compounds for the GABAB receptor.
-
Investigate the role of GABAB receptors in synaptic plasticity, neuronal excitability, and network oscillations.
-
Elucidate the involvement of GABAB receptor signaling in neurological and psychiatric disorders, including epilepsy, pain, anxiety, and depression.
-
Explore the therapeutic potential of targeting GABAB receptors for drug development.
While newer, more potent, and brain-penetrant GABAB receptor antagonists have been developed, this compound's well-characterized profile and historical significance ensure its continued relevance in specific research applications, particularly in in vitro and ex vivo preparations where the blood-brain barrier is not a factor. Future research may continue to utilize this compound in comparative studies and as a benchmark for the characterization of new pharmacological agents targeting the GABAB receptor system.
Conclusion
This technical guide has provided a detailed overview of this compound, a selective GABAB receptor antagonist. By presenting its chemical properties, mechanism of action, quantitative data, and comprehensive experimental protocols, this document serves as a valuable resource for researchers and scientists. The inclusion of visual diagrams for the GABAB signaling pathway and experimental workflows aims to enhance the practical understanding and application of this compound in the investigation of GABAB receptor function. Through the continued use of well-characterized tools like this compound, the intricate roles of the GABAB receptor in health and disease will continue to be unraveled.
References
Phaclofen: A Technical Guide to Investigating Presynaptic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Phaclofen, a selective antagonist of the GABAB receptor, and its application in the study of presynaptic inhibition. This compound has been instrumental in elucidating the role of GABAB receptors in modulating neurotransmitter release. This document details its mechanism of action, presents quantitative data on its binding affinity and efficacy, and provides comprehensive experimental protocols for its use in electrophysiological and neurochemical studies. Furthermore, this guide offers visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in neuroscience research.
Introduction: The Role of this compound in Neuroscience
Presynaptic inhibition is a fundamental mechanism for controlling synaptic transmission and information processing in the central nervous system (CNS). A key player in this process is the γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR). Activation of presynaptic GABAB receptors by the endogenous neurotransmitter GABA, or by agonists such as baclofen, leads to a reduction in the release of various neurotransmitters.
This compound (3-amino-2-(4-chlorophenyl)propylphosphonic acid) was one of the first selective GABAB receptor antagonists to be developed. Its ability to competitively block the effects of GABAB agonists has made it an invaluable pharmacological tool. By antagonizing presynaptic GABAB receptors, this compound prevents the agonist-induced suppression of neurotransmitter release, thereby allowing researchers to isolate and study the mechanisms of presynaptic inhibition. A crucial application of this compound is its ability to distinguish between presynaptic and postsynaptic effects of GABAB receptor activation[1].
Mechanism of Action: this compound and the GABAB Receptor Signaling Cascade
This compound exerts its effects by competitively binding to the GABAB receptor, preventing the binding of GABA or other agonists. Presynaptic GABAB receptors are coupled to Gi/o proteins. Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems to inhibit neurotransmitter release[2][3]. This compound blocks these downstream effects by preventing the initial G-protein activation.
The primary mechanisms of GABAB receptor-mediated presynaptic inhibition that are blocked by this compound include:
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels, reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release[3].
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Reduced cAMP can impact vesicle mobilization and release probability[4].
-
Direct Modulation of the SNARE Complex: There is evidence that the Gβγ subunit can directly interact with the SNARE complex, the core machinery for vesicle fusion, to inhibit neurotransmitter release independently of changes in calcium concentration.
Figure 1: GABAB Receptor Signaling Pathway in Presynaptic Inhibition.
Quantitative Data for this compound
The potency of this compound can vary depending on the experimental preparation and assay conditions. The following tables summarize key quantitative data for this compound.
| Parameter | Value | Preparation | Assay | Reference |
| IC50 | 76 ± 13 µM | Rat cerebellar membranes | [3H]-(-)-baclofen binding | |
| IC50 | 118 µM | Rat cerebellar membranes | [3H]-(-)-baclofen binding | |
| IC50 | 229 µM | Rat cortical membranes | [3H]-(-)-baclofen binding |
Table 1: Binding Affinity of this compound for GABAB Receptors.
| Effect | Concentration | Preparation | Reference |
| Antagonism of baclofen-induced depression of monosynaptic excitation | Microelectrophoretic application | Cat spinal interneurones | |
| Antagonism of (-)-baclofen's effect on K+-evoked GABA release | 500 µM | Rat cortical and spinal slices | |
| Increase in IPSC amplitude (though weak antagonism of baclofen) | 0.2-0.5 mM | Cultured rat hippocampal neurones | |
| Antagonism of baclofen-induced suppression of spinal reflexes | 1-100 nmol (intrathecal) | Anesthetized rats | |
| Antagonism of baclofen's effect on isoprenaline-stimulated cAMP accumulation | 1 mM | Rat cortical slices |
Table 2: Effective Concentrations of this compound in Functional Assays.
Experimental Protocols
This compound is widely used in various experimental paradigms to investigate presynaptic inhibition. Below are detailed methodologies for key experiments.
Electrophysiological Recording in Brain Slices
This protocol describes how to use this compound to study its effect on presynaptic GABAB receptor-mediated inhibition of synaptic transmission in acute brain slices.
Materials:
-
Vibratome or tissue chopper
-
Dissection microscope and tools
-
Incubation chamber
-
Recording chamber with perfusion system
-
Electrophysiology rig (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes
-
Artificial cerebrospinal fluid (aCSF) and high-sucrose cutting solution
-
This compound, GABAB receptor agonist (e.g., baclofen)
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogenated high-sucrose cutting solution.
-
Mount the brain on the vibratome stage and cut slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex).
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover. Then, maintain the slices at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min.
-
Place a stimulating electrode in the appropriate afferent pathway and a recording electrode (for field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings) in the desired postsynaptic region.
-
Establish a stable baseline recording of synaptic responses for at least 20 minutes.
-
-
Pharmacological Manipulation:
-
Apply the GABAB agonist (e.g., baclofen, 5-10 µM) to the perfusion bath and record the inhibition of the synaptic response.
-
After observing a stable effect of the agonist, co-apply this compound (e.g., 100-500 µM) with the agonist. Observe the reversal of the agonist-induced inhibition.
-
Perform a washout by perfusing with aCSF alone to allow the synaptic response to return to baseline.
-
-
Data Analysis:
-
Measure the amplitude or slope of the synaptic responses before, during, and after drug application.
-
Quantify the percentage of inhibition by the agonist and the percentage of reversal by this compound.
-
Figure 2: Experimental Workflow for Electrophysiological Studies with this compound.
In Vivo Microdialysis
This protocol outlines the use of this compound in an in vivo microdialysis experiment to measure its effect on neurotransmitter release in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
HPLC system with appropriate detector (e.g., electrochemical or fluorescence)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
This compound, GABAB receptor agonist (e.g., baclofen)
-
Anesthetic and surgical tools
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Following aseptic surgical procedures, implant a guide cannula targeting the brain region of interest.
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes) for at least 1.5 hours.
-
-
Pharmacological Manipulation:
-
Administer the GABAB agonist systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to measure the change in neurotransmitter levels.
-
After observing a stable effect of the agonist, administer this compound (systemically or via reverse dialysis) and continue collecting samples to observe the antagonism of the agonist's effect.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitter of interest.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the neurotransmitter levels before and after agonist administration, and after the subsequent administration of this compound.
-
Differentiating Presynaptic vs. Postsynaptic Mechanisms
A key application of this compound is to dissect whether the effects of a GABAB agonist are mediated at a presynaptic or postsynaptic site. The logic is based on this compound's ability to block presynaptic GABAB receptors that modulate neurotransmitter release, while having no effect on postsynaptic GABAB receptor-mediated changes in membrane potential or conductance in some preparations.
Figure 3: Logic Diagram for Differentiating Presynaptic vs. Postsynaptic Effects.
Conclusion and Future Directions
This compound has been a cornerstone in the pharmacological dissection of presynaptic inhibition mediated by GABAB receptors. Its utility in both in vitro and in vivo models has significantly advanced our understanding of synaptic modulation. While newer, more potent, and more selective GABAB receptor antagonists have since been developed, the foundational knowledge gained from studies using this compound remains critical. Future research will likely continue to build upon this foundation, employing more advanced techniques such as optogenetics and in vivo imaging in combination with pharmacological tools like this compound to further unravel the complexities of presynaptic modulation in both health and disease.
References
- 1. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phaclofen: A GABAB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phaclofen, the phosphonic acid derivative of the GABAB receptor agonist baclofen, stands as a foundational tool in the study of GABAergic neurotransmission. As a selective GABAB receptor antagonist, it has been instrumental in delineating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed exploration of its mechanism of action, and a summary of its key pharmacological data. Furthermore, this document offers detailed experimental protocols for the characterization of this compound and other GABAB receptor ligands, alongside visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding and practical application in a research and drug development context.
Chemical Properties and Synthesis
This compound, chemically known as (RS)-[3-amino-2-(4-chlorophenyl)propyl]phosphonic acid, is a structural analog of baclofen where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution is critical for its antagonist activity at the GABAB receptor.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | [1] |
| Synonyms | Phosphonobaclofen | [2] |
| Molecular Formula | C₉H₁₃ClNO₃P | [1] |
| Molecular Weight | 249.63 g/mol | [1] |
| Stereochemistry | The (R)-(-)-enantiomer is the active form. | [3] |
Mechanism of Action: GABAB Receptor Antagonism
This compound exerts its pharmacological effects by acting as a competitive antagonist at GABAB receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects of GABA in the central nervous system. The functional GABAB receptor is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.
Upon activation by an agonist like GABA or baclofen, the GABAB receptor couples to inhibitory Gi/o proteins. This coupling leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of K+ ions and hyperpolarization of the cell membrane. This postsynaptic inhibition reduces neuronal excitability.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit can also directly inhibit presynaptic N-type and P/Q-type VGCCs, which reduces neurotransmitter release.
This compound, by competitively binding to the GABAB receptor, prevents the binding of agonists and the subsequent activation of these downstream signaling pathways.
Quantitative Pharmacological Data
The potency of this compound as a GABAB receptor antagonist has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of its ability to displace radiolabeled agonists from the receptor. The inhibition constant (Ki) provides a more absolute measure of binding affinity.
Table 2: In Vitro Pharmacology of this compound at GABAB Receptors
| Parameter | Value (µM) | Assay Type | Tissue/System | Reference(s) |
| IC50 | 229 | [³H]-(-)-baclofen binding | Rat cortical membranes | |
| IC50 | 76 ± 13 (for R-phaclofen) | [³H]-(R)-baclofen binding | Rat cerebellar membranes | |
| EC50 | 300 (0.3 mmol/l) | Inhibition of [³H]-GABA release | Rat neocortical slices |
Note: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. However, the necessary parameters are not always reported in the literature.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound and other GABAB receptor modulators.
Radioligand Binding Assay ([³H]-Baclofen Competition)
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled GABAB receptor agonist (e.g., [³H]-baclofen) for binding to the receptor.
Materials:
-
Rat brain cortical or cerebellar membranes
-
[³H]-(-)-Baclofen (specific activity ~30-60 Ci/mmol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled (-)-baclofen (for non-specific binding)
-
Test compound (this compound)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Filtration manifold and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Assay Setup: In test tubes, combine:
-
100 µL of membrane suspension
-
50 µL of [³H]-(-)-baclofen (final concentration ~10-20 nM)
-
50 µL of test compound at various concentrations (e.g., 10⁻⁹ to 10⁻³ M) or buffer (for total binding) or a saturating concentration of unlabeled (-)-baclofen (e.g., 1 mM) for non-specific binding.
-
-
Incubation: Incubate the tubes at room temperature for 30 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis.
References
- 1. Evidence for oligomerization between GABAB receptors and GIRK channels containing the GIRK1 and GIRK3 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. punnettsquare.org [punnettsquare.org]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Phaclofen Protocol for In Vitro Brain Slice Electrophysiology: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. In in vitro brain slice electrophysiology, this compound is an invaluable tool for elucidating the physiological roles of GABA-B receptors in synaptic transmission and neuronal excitability. By blocking GABA-B receptors, researchers can investigate their involvement in processes such as the modulation of neurotransmitter release and the generation of slow inhibitory postsynaptic potentials (IPSPs). These application notes provide a comprehensive overview and detailed protocols for the use of this compound in brain slice electrophysiology studies.
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-B receptor. It selectively binds to the receptor without activating it, thereby preventing the endogenous ligand, GABA, from binding and initiating downstream signaling cascades. The activation of GABA-B receptors typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium (CaV) channels. By blocking these actions, this compound can prevent the hyperpolarization of the postsynaptic membrane and the reduction of neurotransmitter release from the presynaptic terminal that are characteristic of GABA-B receptor activation.
Applications in Brain Slice Electrophysiology
-
Isolation and characterization of GABA-B receptor-mediated synaptic events: this compound is used to selectively block the slow, late component of the inhibitory postsynaptic potential (IPSP), which is mediated by GABA-B receptors. This allows for the isolation and study of the fast, GABA-A receptor-mediated component of the IPSP.
-
Investigation of presynaptic inhibition: GABA-B autoreceptors on presynaptic terminals regulate the release of GABA and other neurotransmitters. This compound can be used to block these autoreceptors, leading to an increase in neurotransmitter release and providing insights into the role of presynaptic GABA-B receptors in modulating synaptic strength.
-
Elucidation of neuronal network activity: By antagonizing GABA-B receptors, this compound can alter the overall excitability of neuronal networks. This can be useful in studying the role of GABA-B receptor-mediated inhibition in rhythmic and synchronous activities, as well as in pathological states such as epilepsy.
-
Pharmacological screening: this compound can be used as a reference antagonist in the screening and characterization of novel compounds targeting the GABA-B receptor.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in in vitro brain slice electrophysiology experiments.
| Parameter | Brain Region | Neuronal Type | This compound Concentration | Effect | Reference |
| Slow Inhibitory Postsynaptic Potential (IPSP) Amplitude | Hippocampus (CA1) | Pyramidal Neurons | 0.5 - 1 mM | Reversible inhibition | [1] |
| Late K+-dependent IPSP | Thalamus (Dorsal Lateral Geniculate Nucleus) | Projection Cells | 0.5 - 1 mM | Reversible inhibition | [1] |
| Spontaneous GABA Release | Cerebral Cortex | N/A | 500 µM | Increased release (in GVG-treated rats) | [2][3] |
| Baclofen-induced depression of evoked IPSPs | Cultured Hippocampal Neurons | N/A | 0.2 - 0.5 mM | Partial antagonism | [4] |
| Experimental Model | Measured Parameter | Control Condition | This compound (1 mM) Condition | % Change | Reference |
| Rat Hippocampal Slice | Slow phase of inhibition (population spike) | Present | Prevented | N/A (qualitative) | |
| Cat/Rat Thalamic and Hippocampal Neurons | Late K+-dependent IPSP | Present | Inhibited | N/A (qualitative) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM). This compound has limited solubility in aqueous solutions. It is advisable to prepare a fresh stock solution for each experiment.
-
Dissolve the this compound powder directly in aCSF. Gentle warming and vortexing may aid in dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at 4°C for short-term use (a few days) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Acute Brain Slice Preparation
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Standard aCSF
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution to remove blood and cool the brain.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Electrophysiological Recording and this compound Application
Materials:
-
Brain slice
-
Recording chamber continuously perfused with carbogenated aCSF
-
Patch-clamp or field potential recording setup (amplifier, micromanipulators, data acquisition system)
-
Glass micropipettes for recording and stimulation
-
This compound stock solution
-
Control aCSF
Procedure:
-
Transfer a brain slice to the recording chamber and secure it with a slice anchor.
-
Continuously perfuse the slice with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Establish a stable baseline recording (e.g., whole-cell patch-clamp recording of synaptic currents or field potential recording of population spikes).
-
To apply this compound, dilute the stock solution into the perfusion aCSF to the final desired concentration (e.g., 500 µM).
-
Switch the perfusion from the control aCSF to the this compound-containing aCSF.
-
Record the electrophysiological responses in the presence of this compound for a sufficient duration to observe its effects (typically 10-20 minutes).
-
To test for the reversibility of the this compound effect, switch the perfusion back to the control aCSF (washout).
-
Monitor the recovery of the electrophysiological responses to baseline levels.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Application in Brain Slice Electrophysiology
Caption: Experimental workflow for studying the effects of this compound in brain slices.
Concluding Remarks
This compound remains a cornerstone pharmacological tool for the investigation of GABA-B receptor function in in vitro brain slice preparations. Its ability to selectively antagonize these receptors allows for the precise dissection of their contribution to synaptic transmission and neuronal network dynamics. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their electrophysiological studies, contributing to a deeper understanding of inhibitory neurotransmission in the brain.
References
- 1. The GABAB antagonist this compound inhibits the late K+-dependent IPSP in cat and rat thalamic and hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baclofen and this compound modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Phaclofen Stock Solution for Patch-Clamp Recording
Introduction
Phaclofen is a selective and competitive antagonist of the GABA-B (GABAB) receptor.[1][2][3] As a phosphonic acid analogue of the GABAB agonist baclofen, it is a crucial pharmacological tool in neuroscience research to investigate the physiological roles of GABAB receptors.[4][5] These receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. This compound's utility in in vitro studies, such as patch-clamp electrophysiology, allows for the precise dissection of GABAB receptor-mediated currents and signaling pathways. Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. This document provides detailed protocols and notes for the preparation, storage, and application of this compound solutions for patch-clamp recording experiments.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and solution preparation.
| Property | Value | References |
| IUPAC Name | [3-amino-2-(4-chlorophenyl)propyl]phosphonic acid | |
| Molecular Formula | C₉H₁₃ClNO₃P | |
| Molecular Weight | 249.63 g/mol | |
| CAS Number | 108351-35-5 | |
| Appearance | White solid | |
| Solubility | ||
| In Water | 4 mg/mL; 30 mg/mL (120.18 mM) with pH adjustment using NaOH | |
| In 1eq. NaOH | <6.24 mg/mL | |
| In DMSO | Insoluble | |
| In Ethanol | Insoluble |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution. This compound's solubility in neutral water is limited; therefore, pH adjustment is necessary for complete dissolution.
Materials:
-
This compound powder (MW: 249.63 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
1 M NaOH solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance, pH meter, vortex mixer, and micropipettes
-
0.22 µm sterile syringe filters
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 249.63 g/mol x 1000 mg/g = 24.96 mg
-
-
Weighing: Accurately weigh 24.96 mg of this compound powder and place it into a sterile container (e.g., a 1.5 mL or 2 mL microcentrifuge tube).
-
Initial Dissolution: Add approximately 800 µL of sterile water to the powder. Vortex thoroughly. The solution will likely be a suspension or appear cloudy.
-
pH Adjustment: While stirring or vortexing, add 1 M NaOH dropwise (typically a few microliters at a time). Monitor the pH of the solution. Continue adding NaOH until the this compound powder is fully dissolved and the solution is clear. Sonication can be used to aid dissolution.
-
Final Volume Adjustment: Once the this compound is completely dissolved, adjust the final volume to 1 mL with sterile water.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to prevent contamination in cell culture or slice preparations.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months to a year). Avoid repeated freeze-thaw cycles.
Preparation of Working Solution for Patch-Clamp Recording
The stock solution must be diluted to the final working concentration in the external recording solution, typically artificial cerebrospinal fluid (aCSF), immediately before the experiment.
Materials:
-
100 mM this compound stock solution
-
Freshly prepared and oxygenated (95% O₂ / 5% CO₂) aCSF
-
Micropipettes
Procedure:
-
Determine Final Concentration: The effective concentration of this compound can vary. Common working concentrations range from 200 µM to 1 mM.
-
Calculate Dilution: On the day of the experiment, thaw a single aliquot of the 100 mM this compound stock solution. Calculate the volume needed for dilution. For example, to make 10 mL of 500 µM this compound in aCSF:
-
Use the formula: M₁V₁ = M₂V₂
-
(100 mM) x V₁ = (0.5 mM) x (10 mL)
-
V₁ = (0.5 x 10) / 100 = 0.05 mL = 50 µL
-
-
Final Preparation: Add 50 µL of the 100 mM this compound stock solution to 9.95 mL of oxygenated aCSF. Mix thoroughly. This working solution is now ready for perfusion onto the brain slice or cells during the patch-clamp recording.
Application and Storage Guidelines
The following tables summarize key recommendations for the use and storage of this compound solutions.
Table 1: Recommended Concentrations for Electrophysiology
| Application | Concentration Range | Notes | References |
| Stock Solution | 50 - 100 mM | High concentration minimizes the volume of solvent added to the final recording solution. | N/A |
| Working Concentration | 200 µM - 1 mM | The optimal concentration should be determined empirically for the specific preparation and experimental question. |
Table 2: Storage and Stability of this compound Solutions
| Format | Storage Temperature | Shelf Life | Notes | References |
| Powder | -20°C | ~3 years | Store desiccated and protected from light. | |
| Stock Solution | -20°C | ~1 month | Avoid repeated freeze-thaw cycles. | |
| Stock Solution | -80°C | 6 - 12 months | Recommended for long-term storage. Aliquoting is critical. | |
| Working Solution | Room Temperature | Prepare fresh daily | Use immediately after dilution in aCSF. |
Diagrams and Workflows
This compound Stock Solution Preparation Workflow
The following diagram outlines the step-by-step process for preparing a sterile, high-concentration stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
This compound Mechanism of Action at the GABA-B Receptor
This diagram illustrates the signaling pathway of the GABAB receptor and the antagonistic action of this compound.
Caption: this compound antagonizes GABA at the GABA-B receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of Phaclofen in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the γ-aminobutyric acid type B (GABA-B) receptor, the G-protein coupled receptor for the principal inhibitory neurotransmitter in the central nervous system, GABA.[1] As the phosphonic acid analogue of the GABA-B agonist baclofen, this compound serves as a crucial pharmacological tool for investigating the physiological and pathological roles of the GABA-B receptor system.[2] Its utility is particularly pronounced in preclinical rodent models where intracerebroventricular (ICV) administration allows for direct access to the central nervous system, bypassing the blood-brain barrier. This document provides detailed application notes and experimental protocols for the ICV administration of this compound in rodents, intended to guide researchers in the effective design and execution of their studies.
Mechanism of Action
This compound exerts its effects by competitively binding to GABA-B receptors, thereby blocking the actions of endogenous GABA and exogenous agonists like baclofen. GABA-B receptors are heterodimeric G-protein coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits.[3] Upon agonist binding, these receptors couple to inhibitory G-proteins of the Gi/o family.[3][4] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels (VGCCs). This compound antagonizes these downstream effects by preventing the initial G-protein activation.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data regarding the effects of this compound in rodents, derived from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of this compound in Rats
| Preparation | Radioligand | IC50 (μM) | Reference |
| Rat cerebellar membranes | --INVALID-LINK---baclofen | 118 | |
| Rat cerebellar membranes | --INVALID-LINK---baclofen | 76 ± 13 | |
| Rat cortical membranes | [3H]-(-)-baclofen | 229 |
Table 2: Effective ICV Doses of this compound in Rats for Antagonizing Baclofen-Induced Effects
| Experimental Model | Baclofen Dose | This compound Dose (ICV) | Observed Effect | Reference |
| Food Intake (non-fasted rats) | 5.0 nmol (ICV) | 40 nmol | Prevention of baclofen-induced hyperphagia | |
| Morphine-induced GABA/Glutamate changes (mPFC) | 20 mg/kg (IP) morphine | 100 nmol | No effect on morphine-induced changes, but used to probe GABA-B receptor involvement | |
| Spinal Reflex Transmission (anesthetized rats) | 2 nmol (intrathecal) | 1-100 nmol (intrathecal) | Dose-dependent antagonism of baclofen-induced depression of H-reflexes | |
| Antinociception (hot plate and tail flick tests) | 2.5-10 mg/kg (IP) | 50-200 µg | Dose-dependent antagonism of baclofen-induced antinociception | |
| Micturition Reflex (urethane-anesthetized rats) | 0.1-1 nmol (ICV) | 200 nmol (intrathecal) | Blockade of intrathecally administered baclofen's inhibitory effect |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Electric drill with a small burr bit
-
Guide cannula (22-26 gauge) and dummy cannula
-
Stainless steel screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, hemostats)
-
Antiseptic solution (e.g., Betadine)
-
Analgesic (e.g., carprofen)
-
Saline solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic regimen. Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic apparatus. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and identify the bregma and lambda landmarks.
-
Stereotaxic Targeting: Position the drill over the target coordinates for the lateral ventricle. Typical coordinates for the rat lateral ventricle relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface. These coordinates may need to be adjusted based on the rat strain and age.
-
Drilling and Screw Placement: Drill a small hole through the skull at the target coordinates, being careful not to damage the underlying dura mater. Drill one or two additional holes for the placement of anchor screws. Insert the stainless steel screws into these holes.
-
Cannula Implantation: Lower the guide cannula through the drilled hole to the predetermined DV coordinate.
-
Fixation: Apply dental cement around the base of the cannula and over the anchor screws to secure the cannula to the skull. Ensure the cement forms a solid, smooth cap.
-
Closure and Post-operative Care: Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage. Suture or clip the scalp incision. Administer a post-operative analgesic and allow the animal to recover in a clean, warm cage. Monitor the animal closely for at least 24-48 hours post-surgery. Animals should be allowed to recover for at least one week before any ICV injections are performed.
Protocol 2: ICV Administration of this compound
This protocol outlines the procedure for dissolving and administering this compound via the implanted cannula.
Materials:
-
This compound powder
-
Vehicle solution (e.g., sterile 0.9% saline or artificial cerebrospinal fluid - aCSF)
-
Injection cannula (extending slightly beyond the tip of the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (10 µL)
-
Infusion pump (optional, for controlled infusion)
Procedure:
-
This compound Solution Preparation: Prepare a fresh solution of this compound on the day of the experiment. Dissolve the this compound powder in the chosen vehicle to the desired concentration. For example, to prepare a 100 nmol dose in a 5 µL injection volume, the concentration would be 20 mM. Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
Animal Handling and Cannula Exposure: Gently restrain the rat. Remove the dummy cannula from the guide cannula.
-
Injection Setup: Connect the injection cannula to the Hamilton syringe via PE tubing. Fill the tubing and injection cannula with the this compound solution, ensuring there are no air bubbles.
-
ICV Injection: Carefully insert the injection cannula into the guide cannula until it reaches its stop. The injection can be performed as a slow bolus injection over 1-2 minutes or via a controlled infusion using a pump. A typical injection volume for rats is 1-5 µL.
-
Post-injection: After the injection is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Cannula Replacement and Observation: Gently withdraw the injection cannula and replace it with the dummy cannula. Return the animal to its home cage and observe for any immediate behavioral changes.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor signaling cascade.
Experimental Workflow for ICV this compound Administration
Caption: Experimental workflow for ICV this compound studies.
References
- 1. This compound antagonizes the antinociceptive but not the sedative effects of (-)-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Phaclofen in In Vivo Microdialysis to Measure Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuropharmacology, understanding the modulation of neurotransmitter release is paramount for elucidating the mechanisms of neurological disorders and for the development of novel therapeutics. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. The GABAB receptor, a metabotropic G-protein coupled receptor, is a key modulator of neuronal activity, influencing the release of various neurotransmitters, including GABA itself, glutamate, and dopamine.
Phaclofen is a selective antagonist of the GABAB receptor. Its utility in neuroscience research lies in its ability to block the effects of GABAB receptor activation, thereby allowing for the investigation of the receptor's role in regulating neurotransmitter release. In vivo microdialysis is a powerful technique that permits the continuous sampling of the extracellular fluid in specific brain regions of awake, behaving animals. This methodology provides real-time data on the dynamic changes in neurotransmitter concentrations in response to pharmacological interventions.
These application notes provide a detailed overview and experimental protocols for utilizing this compound in conjunction with in vivo microdialysis to measure the release of GABA, glutamate, and dopamine. The information is intended to guide researchers in designing and executing experiments to explore the role of GABAB receptors in neurotransmission.
GABAB Receptor Signaling Pathway
The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. As an antagonist, this compound binds to the GABAB receptor without activating it, thereby preventing these downstream effects.
Figure 1: GABAB Receptor Signaling Pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on the extracellular levels of GABA, glutamate, and dopamine as measured by in vivo microdialysis. It is important to note that the effect of this compound can be context-dependent, varying with the brain region and the presence of other pharmacological agents.
Table 1: Effect of this compound on Basal Extracellular GABA and Glutamate Levels
| Brain Region | Animal Model | This compound Dose & Administration | Effect on Basal GABA | Effect on Basal Glutamate | Reference |
| Medial Prefrontal Cortex (mPFC) | Rat | 100 nmol, Intracerebroventricular (ICV) | No significant change | No significant change | [1] |
Table 2: Modulation of Dopamine Release by this compound
| Brain Region | Animal Model | This compound Treatment | Effect on Dopamine Release | Reference |
| Nucleus Accumbens | Rat | 50 µM, local perfusion via microdialysis probe | Counteracted modafinil-induced dopamine release | [2] |
Note: Direct quantitative data on the effect of this compound alone on basal dopamine release from in vivo microdialysis studies is limited in the currently available literature. The provided data demonstrates the modulatory role of GABAB receptors on dopamine release in the presence of a dopamine-releasing agent.
Experimental Protocols
The following are detailed protocols for conducting in vivo microdialysis experiments to measure neurotransmitter release in response to this compound administration in two key brain regions: the medial prefrontal cortex and the nucleus accumbens.
General In Vivo Microdialysis Workflow
Figure 2: General In Vivo Microdialysis Workflow.
Protocol 1: In Vivo Microdialysis in the Rat Medial Prefrontal Cortex (mPFC)
This protocol is adapted from a study that investigated the effects of GABAB receptor antagonists on GABA and glutamate transmission in the mPFC.[1]
1. Animal Model:
-
Species: Male Wistar rats
-
Weight: 270-300 g
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Materials and Reagents:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, 2.0 mM Na₂HPO₄, pH 7.4.
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or electrochemical detection for neurotransmitter analysis.
3. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the mPFC. Stereotaxic coordinates from bregma: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -4.5 mm from the skull surface.
-
Slowly lower the microdialysis guide cannula to the target coordinates.
-
Secure the cannula to the skull with dental cement and surgical screws.
-
For intracerebroventricular (ICV) injection, implant a guide cannula into the lateral ventricle. Coordinates from bregma: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.5 mm.
-
Allow the animal to recover for at least 48 hours.
4. Microdialysis Procedure:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period to obtain a stable baseline.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (100 nmol) via the ICV cannula.
-
Continue to collect dialysate samples every 20 minutes for at least 2 hours post-administration.
-
Store samples at -80°C until analysis.
5. Neurotransmitter Analysis:
-
Analyze the dialysate samples for GABA and glutamate concentrations using a suitable HPLC method (e.g., with pre-column derivatization and fluorescence detection).
Protocol 2: In Vivo Microdialysis in the Rat Nucleus Accumbens
This protocol is based on studies investigating the modulation of dopamine release in the nucleus accumbens.
1. Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-350 g
-
Housing: As described in Protocol 1.
2. Materials and Reagents:
-
As described in Protocol 1.
3. Surgical Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula over the nucleus accumbens. Stereotaxic coordinates from bregma: AP: +1.6 mm; ML: ±1.5 mm; DV: -7.8 mm from the skull surface.
-
Secure the cannula and allow for recovery as described in Protocol 1.
4. Microdialysis Procedure:
-
Follow the microdialysis procedure as outlined in Protocol 1.
-
For local administration, this compound (e.g., 50 µM) can be included in the aCSF perfusion solution (reverse dialysis) after a stable baseline is established.
-
Collect baseline and experimental samples as described previously.
5. Neurotransmitter Analysis:
-
Analyze dialysate samples for dopamine concentration using HPLC with electrochemical detection.
Discussion and Conclusion
The use of this compound in conjunction with in vivo microdialysis is a valuable approach for dissecting the role of GABAB receptors in the regulation of neurotransmitter release. The provided protocols offer a framework for conducting such studies in key brain regions implicated in various neurological and psychiatric disorders.
The available data suggests that the effect of this compound on basal neurotransmitter levels may be subtle and region-specific. For instance, in the mPFC, this compound alone did not alter basal GABA or glutamate levels, suggesting that GABAB receptors in this region may not be tonically active under baseline conditions or that their influence is more apparent during periods of heightened neuronal activity.
In the nucleus accumbens, the ability of this compound to counteract dopamine release induced by other pharmacological agents points to a significant modulatory role for GABAB receptors in the mesolimbic dopamine system. This has important implications for understanding the neurobiology of addiction and other reward-related behaviors.
Researchers and drug development professionals can utilize these methods to:
-
Investigate the therapeutic potential of GABAB receptor antagonists.
-
Screen novel compounds for their effects on neurotransmitter systems.
-
Elucidate the neurochemical mechanisms underlying various disease states.
Future studies should aim to further quantify the effects of this compound on basal dopamine release and explore its actions in other brain regions and in various behavioral models. The combination of in vivo microdialysis with other techniques, such as electrophysiology and behavioral pharmacology, will provide a more comprehensive understanding of the complex role of GABAB receptors in brain function.
References
- 1. In vivo release of dopamine from rat striatum, substantia nigra and prefrontal cortex: differential modulation by baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen as a Competitive Antagonist of Baclofen in Hippocampal Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phaclofen as a selective antagonist for the GABA-B receptor agonist, baclofen, in hippocampal slice preparations. This document includes detailed protocols for electrophysiological recordings and summarizes effective concentrations derived from key scientific literature.
Introduction
Baclofen is a widely used GABA-B receptor agonist that elicits a variety of inhibitory effects in the central nervous system, including the hippocampus. Its actions are primarily mediated by the activation of G-protein coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This compound, a phosphonic analogue of baclofen, acts as a competitive antagonist at GABA-B receptors, making it an invaluable tool for elucidating the physiological roles of these receptors. Understanding the precise concentrations at which this compound effectively antagonizes baclofen is critical for designing and interpreting experiments in hippocampal slices.
Data Presentation: this compound and Baclofen Concentrations
The following tables summarize the concentrations of this compound used to antagonize the effects of baclofen in various experimental paradigms within hippocampal and related preparations.
| Table 1: Effective Concentrations of this compound for Antagonizing Baclofen | |
| This compound Concentration | Baclofen Concentration |
| 500 µM | 10 µM |
| 0.5 - 1 mM | Not specified |
| 0.5 - 1 mM | Not specified |
| 0.2 - 0.5 mM | ~5 µM (EC50) |
| Table 2: Baclofen Potency in Hippocampal Preparations | |
| Parameter | Value |
| EC50 | ~5 µM |
| EC50 | 2.57 µM |
| EC50 | 5.98 µM |
| IC50 | ~5.2 µM |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes a standard method for the preparation of acute hippocampal slices from rats, suitable for electrophysiological recordings.
Materials:
-
Adult Rat (e.g., Sprague-Dawley or Wistar)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)
-
Sucrose-based cutting solution (ice-cold and oxygenated)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dish lined with filter paper and filled with ice-cold cutting solution
-
Incubation chamber with oxygenated aCSF at 32-34°C
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus. A common method is to make a sagittal cut to separate the hemispheres and then carefully dissect the hippocampus from the surrounding cortical tissue.
-
Mount the isolated hippocampus onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.
-
Cut transverse slices to the desired thickness (typically 300-400 µm).
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are needed for recording.
Protocol 2: Electrophysiological Recording of Baclofen and this compound Effects
This protocol outlines a general procedure for performing extracellular field potential or intracellular recordings to assess the effects of baclofen and its antagonism by this compound.
Materials:
-
Prepared hippocampal slices
-
Recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators)
-
Glass microelectrodes (filled with appropriate internal solution for intracellular recordings or aCSF for field recordings)
-
Stimulating electrode (e.g., bipolar tungsten)
-
Baclofen and this compound stock solutions
-
Perfusion system for drug application
Procedure:
-
Transfer a hippocampal slice to the recording chamber and allow it to equilibrate for at least 15-20 minutes under continuous perfusion with aCSF.
-
Position the stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for recording in CA1).
-
Place the recording electrode in the target region (e.g., stratum pyramidale for intracellular recordings or stratum radiatum for field excitatory postsynaptic potentials - fEPSPs).
-
Establish a stable baseline recording for at least 10-20 minutes.
-
Application of Baclofen:
-
Switch the perfusion to aCSF containing the desired concentration of baclofen (e.g., starting with a concentration near the EC50, such as 5 µM).
-
Record the response until a stable effect is observed. This may include a reduction in the fEPSP slope or hyperpolarization of the postsynaptic neuron.
-
-
Antagonism with this compound:
-
To test for antagonism, first, wash out the baclofen and allow the response to return to baseline.
-
Pre-incubate the slice with this compound (e.g., 500 µM) in the aCSF for 10-15 minutes.
-
While continuing to perfuse with this compound, co-apply the same concentration of baclofen used previously.
-
Observe the degree to which this compound antagonizes the effect of baclofen. A successful antagonism will result in a significantly reduced or absent response to baclofen.
-
-
Data Analysis:
-
Measure the relevant parameters (e.g., fEPSP slope, amplitude of IPSPs, resting membrane potential).
-
Normalize the data to the baseline recordings.
-
Perform statistical analysis to determine the significance of the effects of baclofen and its antagonism by this compound.
-
Visualizations
Application Notes and Protocols for Subcutaneous (s.c.) Injection of Phaclofen in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of GABA in the central and peripheral nervous system.[1][2] Due to its inability to cross the blood-brain barrier, this compound is often administered directly into the central nervous system (e.g., intracerebroventricularly) for studies investigating central GABA-B receptor function.[3][4] However, subcutaneous (s.c.) administration can be a valuable tool for investigating the peripheral effects of GABA-B receptor antagonism or for specific experimental paradigms where systemic administration is desired. These application notes provide a detailed protocol for the subcutaneous injection of this compound in mice, based on available data and standard laboratory practices.
Data Presentation
A summary of quantitative data for the subcutaneous administration of this compound in rodents is provided below. It is important to note that specific data for mice is limited, and the dosage provided is extrapolated from studies in rats. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model.
| Parameter | Value | Species | Notes |
| Dosage | 2 mg/kg | Rat | This dose has been shown to antagonize the effects of the GABA-B agonist, baclofen.[5] A similar starting dose can be considered for mice, but requires validation. |
| Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | General | This compound is soluble in aqueous solutions. Ensure the final solution is sterile and isotonic. |
| Concentration | 0.2 mg/mL (for a 2 mg/kg dose in a 20g mouse with 0.2 mL injection volume) | Mouse (calculated) | The concentration should be calculated based on the desired dosage and a suitable injection volume. |
| Injection Volume | 0.1 - 0.2 mL | Mouse | Standard s.c. injection volume for mice to avoid tissue damage and ensure proper absorption. |
| Needle Gauge | 27-30 G | Mouse | A smaller gauge needle minimizes tissue trauma and animal discomfort. |
Experimental Protocols
Preparation of this compound Solution for Subcutaneous Injection
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (27-30 G)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 2 mg/kg) and the number and weight of the mice to be injected, calculate the total mass of this compound needed.
-
Prepare the vehicle: Use sterile 0.9% saline or PBS as the vehicle.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration (e.g., 0.2 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution if necessary.
-
-
Sterile filter the solution: To ensure sterility, draw the this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, consult stability data for this compound in your chosen vehicle, though fresh preparation is always recommended.
Subcutaneous Injection Protocol in Mice
Materials:
-
Prepared sterile this compound solution
-
Sterile insulin syringes or 1 mL syringes with 27-30 G needles
-
Mouse restraint device (optional)
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the injection volume.
-
Handle the mouse gently to minimize stress.
-
-
Restraint:
-
Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device. Proper restraint is crucial to prevent injury to the animal and the handler.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the interscapular region (the area between the shoulder blades).
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Injection:
-
Gently lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Mandatory Visualization
Caption: GABAB Receptor Signaling Pathway and Site of this compound Action.
References
- 1. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a peripheral and central baclofen antagonist | Semantic Scholar [semanticscholar.org]
- 3. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes the antinociceptive but not the sedative effects of (-)-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intrathecal Administration of Phaclofen in Spinal Cord Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phaclofen, a selective GABAB receptor antagonist, in spinal cord research. Intrathecal (i.t.) administration allows for the direct delivery of this compound to the spinal cord, enabling the investigation of the role of GABAB receptors in various spinal functions, including nociception, spasticity, and reflex control.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic GABAA and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects.[1] In the spinal cord, GABAB receptors are located both presynaptically on the terminals of primary afferent fibers and descending pathways, and postsynaptically on spinal neurons.[2][3] Activation of these receptors leads to the inhibition of neurotransmitter release and hyperpolarization of neuronal membranes, thereby modulating spinal excitability.[1][4]
This compound, a phosphonic analogue of the GABAB agonist baclofen, acts as a competitive antagonist at GABAB receptors. Its intrathecal administration is a critical tool for elucidating the physiological and pathophysiological roles of tonic and phasic GABAB receptor-mediated inhibition in the spinal cord. These studies are crucial for understanding conditions such as chronic pain, spasticity following spinal cord injury, and for the development of novel therapeutic agents targeting the GABAergic system.
Data Presentation
The following tables summarize quantitative data for the intrathecal administration of this compound and the agonist baclofen in rodent models, as cited in the literature.
Table 1: Intrathecal this compound Dosage for Antagonism Studies in Rats
| Parameter | Value | Species/Model | Effect | Reference |
| Dose Range | 1 - 100 nmol | Anesthetized Rats | Dose-dependent antagonism of baclofen-induced depression of H-reflexes. | |
| Single Dose | 100 nmol | Anesthetized Rats | Antagonized the depressant effect of 2 nmol baclofen on spinal reflexes. | |
| Dose Range | 10 - 100 µg | Rats | Progressively shifted the dose-effect curve of intrathecal baclofen in tail-flick and hot-plate tests. | |
| Single Dose | 5 µg | Rats with Spinal Cord Injury | Antagonized the effect of 0.5 µg baclofen on mechanical allodynia. | |
| Concentration | 500 µM | Rat Spinal Cord Slices | Antagonized the inhibitory effect of (-)-baclofen on K+-evoked GABA release. |
Table 2: Intrathecal Baclofen Dosage for Agonist Studies in Rodents
| Parameter | Value | Species/Model | Effect | Reference |
| Single Dose | 2 nmol | Anesthetized Rats | Depression of spinal Hoffmann (H)-reflexes and polysynaptic flexor reflexes. | |
| Single Dose | 0.5 µg | Rats with Spinal Cord Injury | Attenuated mechanical allodynia. | |
| Concentration | 100 µM | Mouse Spinal Cord Slices | Evoked outward currents in lamina I projection neurons. | |
| Concentration | 0.18 - 0.26 µM (EC50) | In vitro Rat Spinal Cord | Inhibition of monosynaptic and polysynaptic reflexes. | |
| Cumulative Dose | 10 - 160 ng | Anesthetized Rats | Dose-dependent inhibition of visceromotor responses to urinary bladder distension. |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Rats
This protocol describes a common method for chronic intrathecal catheterization in rats to allow for repeated drug administration without anesthesia.
Materials:
-
Sprague-Dawley rats (200-300 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Polyethylene catheter (PE-10) or medical-grade PTFE catheter (0.3 mm ID, 0.5 mm OD)
-
22G or 30G needle for dural puncture
-
Sutures or wound clips
-
Antiseptic solution and sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (3% for induction, 1.5-2% for maintenance). Shave and sterilize the surgical area over the cisterna magna or the lumbar spine (L5-L6 region).
-
Incision: For lumbar puncture, make a small midline incision over the L5-L6 intervertebral space.
-
Catheter Insertion: Carefully insert a 22G or 30G needle into the intrathecal space between the L5 and L6 vertebrae. A characteristic tail-flick is often observed upon dural puncture.
-
Catheter Advancement: Gently thread the catheter through the needle into the subarachnoid space. The catheter tip is typically advanced cranially to the lumbar enlargement (L4-L5).
-
Securing the Catheter: Carefully remove the needle while holding the catheter in place. Suture the catheter to the underlying muscle to prevent displacement.
-
Externalization: Tunnel the external end of the catheter subcutaneously to the dorsal neck region and exteriorize it. Secure the external port or catheter end.
-
Closure and Recovery: Close the incision with sutures or wound clips. Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Animals should be singly housed to prevent damage to the catheter.
-
Catheter Patency Check: After a recovery period of 2-7 days, confirm catheter placement and patency by administering a small volume of a short-acting substance like lidocaine (which should produce transient hindlimb paralysis) or by observing cerebrospinal fluid (CSF) reflux.
Protocol 2: Intrathecal Administration of this compound
Materials:
-
This compound powder
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for dissolution
-
Hamilton syringe (10-50 µL)
-
Rat with a chronic indwelling intrathecal catheter
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline or aCSF. Further dilute to the desired final concentration immediately before use. Ensure the final solution is sterile-filtered.
-
Animal Handling: Gently restrain the awake rat. For chronic catheters, this can be done manually without anesthesia.
-
Injection: Connect the Hamilton syringe to the externalized catheter port. Slowly inject the desired volume of this compound solution (typically 5-10 µL), followed by a small flush (5-10 µL) of sterile saline to ensure the drug reaches the intrathecal space and clears the catheter.
-
Behavioral/Physiological Assessment: Following administration, perform the planned behavioral tests (e.g., von Frey for mechanical allodynia, tail-flick for thermal nociception) or electrophysiological recordings (e.g., H-reflex) at predetermined time points to assess the effect of this compound.
-
Control Group: A control group receiving an equivalent volume of vehicle (saline or aCSF) should always be included in the experimental design.
Visualization of Pathways and Workflows
GABAB Receptor Signaling Pathway
Caption: GABAB receptor signaling pathway at presynaptic and postsynaptic sites.
Experimental Workflow for Intrathecal this compound Studies
Caption: Workflow for intrathecal this compound administration and subsequent analysis.
Logical Relationship of this compound's Antagonistic Action
Caption: Logical diagram of this compound antagonizing baclofen's effects at spinal GABAB receptors.
References
- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Receptors Tonically Inhibit Motoneurons and Neurotransmitter Release from Descending and Primary Afferent Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced postsynaptic GABAB receptor signaling in adult spinal projection neurons after neonatal injury - PMC [pmc.ncbi.nlm.nih.gov]
Phaclofen Application in Studies of Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the GABAB receptor, a metabotropic receptor for the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). As a research tool, this compound has been instrumental in elucidating the role of GABAB receptors in modulating synaptic transmission and plasticity, processes that are fundamental to learning and memory. By blocking the effects of GABA at these receptors, this compound allows for the investigation of their influence on both long-term potentiation (LTP) and long-term depression (LTD), as well as on inhibitory postsynaptic potentials (IPSPs). These application notes provide detailed protocols for the use of this compound in key synaptic plasticity experiments.
Mechanism of Action
This compound acts as a competitive antagonist at GABAB receptors. These receptors are G-protein coupled receptors that, upon activation by GABA, can modulate neuronal excitability through several mechanisms. Presynaptically, GABAB receptor activation inhibits neurotransmitter release by reducing calcium influx into the presynaptic terminal. Postsynaptically, they mediate a slow, long-lasting inhibitory postsynaptic potential (IPSP) through the activation of inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane. This compound, by blocking these receptors, prevents these inhibitory effects, thereby facilitating neurotransmitter release and reducing postsynaptic inhibition. This action has been shown to facilitate the induction of LTP.[1]
Data Presentation: this compound in Synaptic Plasticity Studies
The following tables summarize quantitative data on the use and effects of this compound in various experimental preparations.
Table 1: Effective Concentrations of this compound in In Vitro Synaptic Plasticity Studies
| Experimental Model | Brain Region | Effect Measured | Effective this compound Concentration | Reference |
| Rat Hippocampal Slices | CA1 | Facilitation of Long-Term Potentiation (LTP) | 1 mM | [1] |
| Rat Hippocampal Slices | CA1 | Reversible inhibition of the late, K+-dependent IPSP | 0.5 - 1 mM | [1] |
| Rat Cortical Slices | Prefrontal Cortex | Blockade of baclofen-induced hyperpolarization | Not specified | [2] |
| Rat Hippocampal Slice Cultures | Hippocampus | Reversible block of the slow IPSP | 1 mM | [3] |
| Rat Cortical and Spinal Slices | Cerebral Cortex, Spinal Cord | Antagonism of baclofen-induced inhibition of GABA release | 500 µM |
Table 2: Comparative Antagonist Potency at GABAB Receptors
| Antagonist | Preparation | Parameter | Value | Reference |
| This compound | Rat cerebellar membranes | IC50 for displacing --INVALID-LINK---baclofen | ~100 µM | |
| Saclofen | Rat cerebellar membranes | IC50 for displacing --INVALID-LINK---baclofen | ~10 µM | |
| CGP 35348 | Mice (in vivo, i.c.v.) | Dose to prevent baclofen-induced antinociception | 0.5 - 2.5 µg | |
| This compound | Mice (in vivo, i.c.v.) | Dose that did not modify baclofen-induced antinociception | 50 µg | |
| 2-OH-saclofen | Mice (in vivo, i.c.v.) | Dose that did not modify baclofen-induced antinociception | 2.5 - 10 µg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Deionized water (dH2O) or appropriate buffer (e.g., 1 M NaOH for initial solubilization)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Determine the desired stock concentration (e.g., 100 mM) and the final volume. Use the molecular weight of this compound to calculate the mass of powder needed.
-
Dissolution: this compound has limited solubility in water at neutral pH. To prepare a stock solution, it is often necessary to first dissolve the powder in a small volume of 1 M NaOH and then dilute with dH2O to the final volume. Alternatively, consult the manufacturer's instructions for recommended solvents.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh solution can be prepared daily.
Protocol 2: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices with this compound
Materials:
-
Acute hippocampal slices (300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Recording chamber for brain slices
-
Electrophysiology rig with stimulating and recording electrodes
-
This compound stock solution
-
Data acquisition system
Procedure:
-
Slice Preparation and Recovery: Prepare hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Slice Placement and Perfusion: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C).
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP response, record a stable baseline for at least 20-30 minutes, delivering a single stimulus pulse every 30-60 seconds.
-
This compound Application: Prepare the final concentration of this compound (e.g., 1 mM) in aCSF from the stock solution. Switch the perfusion to the this compound-containing aCSF and allow it to perfuse the slice for at least 20 minutes before inducing LTP.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue to record the fEPSP responses for at least 60 minutes post-induction to assess the magnitude and stability of the potentiation.
-
Data Analysis: Measure the slope of the fEPSP and normalize the data to the pre-LTP baseline. Compare the degree of potentiation in the presence of this compound to control slices that did not receive the drug.
Protocol 3: Recording of the Late Inhibitory Postsynaptic Potential (IPSP) and its Blockade by this compound
Materials:
-
Acute brain slices (e.g., hippocampal, thalamic, or cortical)
-
aCSF with and without this compound
-
Whole-cell patch-clamp or sharp microelectrode intracellular recording setup
-
Stimulating electrode
-
Data acquisition and analysis software
Procedure:
-
Slice Preparation and Recording Setup: Prepare and maintain brain slices as described in Protocol 2. Obtain a stable whole-cell or intracellular recording from a neuron of interest (e.g., a CA1 pyramidal neuron).
-
Evoking the Late IPSP: Place a stimulating electrode near the recorded neuron to activate inhibitory interneurons. Deliver a brief electrical stimulus to evoke a synaptic response. The late, slow IPSP is typically mediated by GABAB receptors and can be isolated by blocking GABAA receptors with an antagonist like bicuculline (e.g., 10-20 µM).
-
Baseline Recording: Record several evoked IPSPs to establish a stable baseline of the late IPSP amplitude and duration.
-
This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 0.5-1 mM).
-
Recording in the Presence of this compound: After a sufficient wash-in period (e.g., 10-15 minutes), continue to evoke and record the synaptic responses.
-
Washout: To confirm the reversibility of the this compound effect, switch the perfusion back to the control aCSF and record the recovery of the late IPSP.
-
Data Analysis: Measure the amplitude and area of the late IPSP before, during, and after this compound application to quantify the degree of blockade.
Protocol 4: In Vivo Behavioral Assessment of this compound on Learning and Memory
Materials:
-
Experimental animals (e.g., rats or mice)
-
This compound solution for injection (e.g., dissolved in sterile saline)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or fear conditioning chamber)
-
Video tracking and analysis software
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular)
Procedure:
-
Animal Habituation: Habituate the animals to the testing room and apparatus for several days before the experiment to reduce stress-induced variability.
-
This compound Administration: Prepare the desired dose of this compound. Administer the drug to the experimental group at a specific time point before the behavioral task (e.g., 30 minutes prior). Administer a vehicle (e.g., saline) to the control group. The route of administration and dosage will need to be optimized based on the specific research question and animal model.
-
Behavioral Testing: Conduct the learning and memory task. For example, in a Morris water maze task, this would involve acquisition trials where the animal learns the location of a hidden platform.
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure may include latency to find the platform, path length, and time spent in the target quadrant during a probe trial.
-
Data Analysis: Analyze the behavioral data to compare the performance of the this compound-treated group with the control group. Statistical analysis (e.g., ANOVA, t-test) should be used to determine the significance of any observed differences.
-
Control Experiments: To control for potential motor effects of this compound that could confound the interpretation of learning and memory data, conduct additional tests such as an open-field test to assess locomotor activity.
Mandatory Visualizations
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for studying the effect of this compound on LTP.
Caption: Logical relationship of GABAB receptor modulation of synaptic plasticity.
References
- 1. The GABAB antagonist this compound inhibits the late K+-dependent IPSP in cat and rat thalamic and hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late inhibitory postsynaptic potentials in rat prefrontal cortex may be mediated by GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of the slow inhibitory postsynaptic potential in hippocampal slice cultures: a possible role for the GABAB-mediated inhibitory postsynaptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GABAB Autoreceptors with Phaclofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Phaclofen, a selective GABAB receptor antagonist, for the investigation of GABAB autoreceptor function. Detailed protocols for key experimental techniques are provided, along with summarized quantitative data and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound and GABAB Autoreceptors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its signaling is mediated by ionotropic GABAA receptors and metabotropic GABAB receptors. GABAB receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. They exist as presynaptic autoreceptors on GABAergic neurons, where their activation by GABA provides a negative feedback mechanism to inhibit further GABA release.[1][2]
This compound is a phosphonic acid analogue of the GABAB agonist baclofen and acts as a selective antagonist at GABAB receptors.[3][4] By blocking the activation of GABAB autoreceptors, this compound can prevent the self-inhibition of GABA release, leading to an increase in synaptic GABA concentrations. This property makes this compound an invaluable tool for elucidating the physiological and pathological roles of GABAB autoreceptors in neuronal circuits.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in studying GABAB autoreceptors.
Table 1: this compound Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC50 (for inhibiting [3H]-(R)-baclofen binding) | 76 ± 13 µM | Rat cerebellar membranes | Radioligand binding assay | [4] |
| IC50 (on GABAB receptor binding) | 229 µM | Rat cortical membranes | Radioligand binding assay | |
| Antagonistic Concentration | 200 µM (-)-(R)-Phaclofen | Rat cerebral cortical slices | Antagonism of baclofen action | |
| Antagonistic Concentration | 500 µM | Rat cortical and spinal slices | Antagonism of (-)-baclofen-induced inhibition of GABA release | |
| Antagonistic Concentration | 1 mM | Rat cortical slices | Antagonism of (-)-baclofen-potentiated isoprenaline-stimulated cyclic AMP accumulation |
Table 2: Effective Concentrations of this compound in Functional Assays
| Experimental Assay | Effective Concentration | Observed Effect | Species/Tissue | Reference |
| GABA Release Assay | 500 µM | Increased spontaneous resting release of GABA from cortical slices of GVG-treated rats. | Rat cortical slices | |
| GABA Release Assay | 300 µM - 1 mM | Increased [3H]GABA overflow. | Rat cortical slices | |
| Electrophysiology (IPSP) | 0.5 - 1 mM | Reversibly inhibited the late, K+-dependent IPSP. | Cat and rat thalamic and hippocampal neurons | |
| In Vivo Microdialysis | 100 nmol (ICV) | No effect on morphine-induced changes in GABA and glutamate release in the mPFC. | Rat medial prefrontal cortex |
Signaling Pathways and Experimental Workflow
GABAB Autoreceptor Signaling Pathway
Activation of presynaptic GABAB autoreceptors by GABA triggers a signaling cascade that inhibits further GABA release. This is primarily mediated through the coupling to Gi/o proteins. The dissociation of the G-protein into its Gαi/o and Gβγ subunits leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, the Gβγ subunit can directly inhibit voltage-gated Ca2+ channels (VGCCs), reducing Ca2+ influx which is essential for synaptic vesicle fusion and neurotransmitter release. This compound acts by competitively binding to the GABAB receptor, thereby preventing GABA from initiating this inhibitory signaling cascade.
General Experimental Workflow
Experimental Protocols
Preparation of this compound Solutions
For In Vitro Experiments (e.g., Brain Slices):
-
Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of this compound powder in high-purity water. Sonication may be required to aid dissolution. Store aliquots of the stock solution at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in artificial cerebrospinal fluid (aCSF). Ensure the pH of the final aCSF solution is adjusted to 7.3-7.4.
For In Vivo Experiments (e.g., Microdialysis):
-
Stock Solution: Prepare a concentrated stock solution of this compound in sterile saline or aCSF.
-
Working Solution for Infusion: Dilute the stock solution to the final desired concentration for intracerebroventricular (ICV) or local infusion. Ensure the solution is sterile-filtered before in vivo administration.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is designed to investigate the effect of this compound on inhibitory postsynaptic currents (IPSCs) to assess GABAB autoreceptor function.
1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rodent) and perform decapitation. b. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) slicing solution (aCSF with modified ion concentrations to improve tissue viability). c. Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest using a vibratome. d. Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording: a. Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate. b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. d. The intracellular solution composition should be appropriate for recording IPSCs (e.g., containing a high chloride concentration). e. Approach a neuron and establish a gigaseal (>1 GΩ) between the pipette tip and the cell membrane. f. Rupture the membrane to achieve the whole-cell configuration. g. Record baseline synaptic activity in voltage-clamp mode.
3. This compound Application and Data Acquisition: a. After obtaining a stable baseline recording of spontaneous or evoked IPSCs, bath-apply this compound at the desired concentration (e.g., 500 µM) by switching the perfusion solution. b. Record the changes in the frequency and amplitude of IPSCs in the presence of this compound. An increase in IPSC frequency is expected if GABAB autoreceptors are tonically active and subsequently blocked by this compound. c. To confirm the effect is mediated by GABAB autoreceptors, one can first apply a GABAB agonist like baclofen to inhibit GABA release (decrease in IPSC frequency) and then co-apply this compound to observe the reversal of this effect.
4. Data Analysis: a. Analyze the frequency and amplitude of IPSCs before, during, and after this compound application using appropriate software. b. Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of the observed effects.
Protocol 2: In Vivo Microdialysis for GABA Release
This protocol allows for the in vivo measurement of extracellular GABA levels in a specific brain region and the assessment of this compound's effect on GABA release.
1. Surgical Implantation of Microdialysis Probe: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Perform a craniotomy over the brain region of interest. c. Slowly lower the microdialysis probe to the target coordinates. d. Secure the probe to the skull using dental cement. e. Allow the animal to recover from surgery for at least 24 hours.
2. Microdialysis Procedure: a. On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min). c. Collect baseline dialysate samples for a defined period (e.g., 20-minute fractions for at least 1-2 hours) to establish a stable baseline of extracellular GABA levels.
3. This compound Administration and Sample Collection: a. Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis) or via a separate cannula. For intracerebroventricular (ICV) administration, a dose of 100 nmol has been used. b. Continue to collect dialysate samples for several hours following this compound administration.
4. Sample Analysis: a. Analyze the concentration of GABA in the collected dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. b. Express the GABA concentrations as a percentage of the baseline levels for each animal.
5. Data Analysis: a. Compare the extracellular GABA levels before and after this compound administration. b. Use appropriate statistical methods (e.g., repeated measures ANOVA) to assess the significance of any changes in GABA release.
Protocol 3: Behavioral Assessment of Motor Coordination (Rotarod Test)
This protocol can be adapted to investigate the role of GABAB autoreceptors in motor coordination and learning by administering this compound.
1. Animal Habituation and Training: a. Habituate the mice to the experimental room and the rotarod apparatus for several days before the experiment. b. Train the mice on the rotarod at a constant or accelerating speed for a set number of trials per day for several consecutive days. Record the latency to fall for each trial.
2. This compound Administration and Behavioral Testing: a. On the test day, divide the animals into control (vehicle) and this compound treatment groups. b. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point before the behavioral test. c. Place the mice on the rotarod and measure their latency to fall. The test can be performed at different time points after drug administration to assess the time course of the effect.
3. Data Analysis: a. Compare the mean latency to fall between the control and this compound-treated groups. b. Use statistical tests such as an unpaired t-test or ANOVA to determine if this compound significantly affects motor coordination.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the intricate functions of GABAB autoreceptors in health and disease.
References
- 1. Frontiers | Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex [frontiersin.org]
- 2. Roles of GABAB receptor subtypes in presynaptic auto- and heteroreceptor function regulating GABA and glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phaclofen Administration in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaclofen is a selective antagonist of the GABAB receptor, a metabotropic receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Due to its inability to cross the blood-brain barrier, this compound's utility in behavioral neuroscience for systemic administration is limited.[2] Consequently, it is most effectively used in preclinical rat studies through direct central administration, typically via intracerebroventricular (ICV) injection.
These application notes provide detailed protocols for the use of this compound in rat behavioral studies. The primary application of this compound in the existing literature is as a tool to confirm that the behavioral effects of GABAB receptor agonists, such as baclofen, are indeed mediated by GABAB receptors. Studies investigating the independent behavioral effects of this compound are less common. Therefore, the following protocols will focus on its use as an antagonist, with an additional protocol for a fear conditioning paradigm where its systemic effects have been evaluated.
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist leads to the dissociation of the associated Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly inhibit presynaptic voltage-gated calcium channels (CaV), reducing neurotransmitter release, and activate postsynaptic G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane. This compound acts by competitively binding to the GABAB receptor, thereby preventing these downstream signaling events.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Analgesics and antibiotics
-
Sterile saline
-
Artificial cerebrospinal fluid (aCSF) for vehicle and drug preparation (see Appendix for formulation)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance). Shave the head and place the rat in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Determination of Bregma: Identify and mark the bregma (the junction of the sagittal and coronal sutures).
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a hole for the cannula. Drill additional holes for the anchor screws.
-
Cannula and Screw Placement: Insert the anchor screws. Lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Fixation: Secure the cannula and screws to the skull using dental cement.
-
Post-operative Care: Insert a dummy cannula to keep the guide cannula patent. Suture the incision. Administer analgesics and place the rat on a heating pad for recovery. Allow the rat to recover for at least one week before behavioral testing.
Protocol 2: Intracerebroventricular (ICV) Administration of this compound
This protocol details the procedure for injecting this compound through the implanted cannula.
Materials:
-
Hamilton syringe (e.g., 10 µL)
-
Injection cannula that extends slightly beyond the guide cannula
-
Polyethylene tubing
-
This compound solution (dissolved in aCSF)
-
Vehicle solution (aCSF)
Procedure:
-
Habituation: Gently handle the rat for several days leading up to the injection to minimize stress.
-
Preparation: Dissolve this compound in aCSF to the desired concentration. A typical dose used to antagonize baclofen is 40 nmol.[3] Another study used a dose of 100 nmol.[4]
-
Injection: Gently restrain the rat and remove the dummy cannula. Insert the injection cannula into the guide cannula. Infuse the this compound solution or vehicle slowly over a period of 1-2 minutes (e.g., 1-5 µL total volume).[1]
-
Post-injection: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow. Replace the dummy cannula.
-
Behavioral Testing: Proceed with the behavioral test at the designated time post-injection (e.g., 15-20 minutes).
Protocol 3: this compound in Fear Conditioning (Systemic Administration)
This protocol is adapted from a study investigating the role of GABAB receptors in fear extinction.
Apparatus:
-
Fear conditioning chamber
Drug Preparation:
-
This compound (0.3 mg/mL in 0.9% physiological saline)
-
Vehicle (0.9% physiological saline)
-
Administration: Intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
Experimental Design:
-
Day 1 (Training): Administer this compound or vehicle 15 minutes before placing the rat in the conditioning chamber. The training session consists of a conditioned stimulus (CS; e.g., a tone) followed by an unconditioned stimulus (US; e.g., a mild footshock).
-
Days 2-7 (Extinction): Administer this compound or vehicle 15 minutes before placing the rat back into the conditioning chamber. Present the CS repeatedly without the US.
-
Behavioral Measure: Freezing behavior is quantified as the absence of all movement except for respiration.
Data Presentation
The following tables summarize quantitative data from representative studies.
Table 1: Effect of Intracerebroventricular this compound on Baclofen-Induced Hyperphagia
| Treatment Group | Food Intake (g) |
| Vehicle + Vehicle | 0.5 ± 0.2 |
| Vehicle + Baclofen (5.0 nmol) | 3.1 ± 0.4* |
| This compound (40 nmol) + Baclofen (5.0 nmol) | 0.8 ± 0.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle + vehicle group.
Table 2: Effect of Systemic this compound on Fear Extinction
| Treatment Group | Day 2 Freezing (%) | Day 4 Freezing (%) | Day 6 Freezing (%) |
| Saline | 65 ± 5 | 40 ± 6 | 25 ± 4 |
| This compound (0.3 mg/kg) | 62 ± 6 | 38 ± 5 | 28 ± 5 |
Data are presented as mean ± SEM. No significant differences were observed between the saline and this compound groups, indicating that at this dose, this compound did not impair fear extinction.
Appendix
Artificial Cerebrospinal Fluid (aCSF) Formulation:
A commonly used aCSF recipe for intracerebroventricular injections consists of the following components dissolved in ultrapure water:
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 3 |
| KH2PO4 | 1.25 |
| MgSO4 | 1.3 |
| CaCl2 | 2.5 |
| NaHCO3 | 26 |
| D-Glucose | 10 |
The pH of the solution should be adjusted to 7.4 by bubbling with 95% O2 / 5% CO2. The solution should be sterile-filtered before use.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GABAB receptors in rat behavior. Due to its poor blood-brain barrier permeability, intracerebroventricular administration is the preferred method for central nervous system targets. The protocols outlined above provide a framework for conducting behavioral studies using this compound, primarily as an antagonist to confirm the GABAB-mediated effects of agonists. Further research is warranted to explore the independent behavioral effects of this compound.
Disclaimer: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research. Dosages and specific experimental parameters may require optimization for different rat strains and laboratory conditions.
References
- 1. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Phaclofen solubility issues and preparation in aqueous solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Phaclofen in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges, particularly those related to solubility and solution preparation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and preparation of this compound solutions.
Q1: My this compound is not dissolving in water. What should I do?
This compound is poorly soluble in neutral water. To dissolve it in an aqueous solution, you need to adjust the pH. It is soluble in an alkaline solution, and this can be achieved by adding a base like sodium hydroxide (NaOH).[1] For example, solubility of up to 30 mg/mL in water can be achieved when the pH is adjusted with NaOH.[1]
Q2: I am trying to dissolve this compound in an organic solvent, but it is not working. Which solvents should I avoid?
This compound is insoluble or only slightly soluble in Dimethyl Sulfoxide (DMSO).[2][3] It is recommended to avoid using DMSO as a primary solvent.
Q3: The protocol suggests using NaOH to dissolve this compound. What concentration of NaOH should I use?
The literature indicates that this compound is soluble in 1 equivalent (1eq.) or 1M NaOH.[2] For practical purposes, preparing a stock solution of 1M NaOH and adding it dropwise to your this compound suspension until it dissolves is a reliable method.
Q4: Even after adding NaOH, some particulate matter remains. How can I improve dissolution?
If you observe incomplete dissolution after adding NaOH, the following techniques can be employed:
-
Sonication: Using an ultrasonic bath can help to break down particles and enhance solubilization.
-
Gentle Warming: Gently warming the solution to 37°C can also aid in dissolving the compound.
Q5: What is the recommended storage condition for a this compound stock solution?
Once prepared, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.
Q6: Can I prepare a large batch of this compound solution and store it for a long period?
It is not recommended to store the solution for extended periods, especially at 4°C, as it may lead to a loss of efficacy. For optimal results, it is best to prepare fresh solutions or use aliquots stored at -20°C or -80°C.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| 1M NaOH | 50 mg/mL | 200.30 mM | Sonication may be required. |
| 1eq. NaOH | <6.24 mg/mL | <25 mM | Sonication is recommended. |
| Water (with pH adjustment using NaOH) | 30 mg/mL | 120.18 mM | Sonication is recommended. |
| 0.1 M HCl | 13.3 mg/mL | ~53.3 mM | |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble |
Molecular Weight of this compound: 249.63 g/mol
Experimental Protocol: Preparation of an Aqueous this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound powder
-
1M Sodium Hydroxide (NaOH) solution
-
Sterile, deionized or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 249.63 g/mol = 2.4963 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Initial resuspension:
-
Add a portion of the final volume of sterile water to the tube (e.g., 800 µL for a final volume of 1 mL).
-
Vortex the tube to suspend the powder. The solution will appear cloudy or as a suspension.
-
-
pH adjustment for dissolution:
-
Carefully add the 1M NaOH solution dropwise to the this compound suspension.
-
Vortex the solution after each drop.
-
Continue adding NaOH until the this compound is completely dissolved and the solution is clear.
-
-
Final volume adjustment:
-
Add sterile water to reach the final desired volume (e.g., 1 mL).
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Troubleshooting dissolution (if necessary):
-
If the solution is not completely clear, place the tube in an ultrasonic bath for 5-10 minutes.
-
Alternatively, or in addition, warm the solution to 37°C for a few minutes.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualizations
GABA-B Receptor Signaling Pathway
This compound acts as a selective antagonist at GABA-B receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: Simplified GABAB receptor signaling pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram provides a visual guide to the experimental workflow for preparing an aqueous solution of this compound.
Caption: Workflow for preparing an aqueous this compound solution.
References
Phaclofen stability in solution and proper storage conditions
Welcome to the technical support center for Phaclofen. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability of this compound in solution and its proper storage conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the handling and stability of this compound.
Question: My this compound powder won't dissolve. What should I do?
Answer: this compound has limited solubility in common organic solvents like DMSO and ethanol[1]. For aqueous solutions, its solubility is pH-dependent.
-
Recommended Solvents: The preferred method for dissolving this compound is to use an aqueous solution with an adjusted pH. You can use 1M NaOH to dissolve this compound, with sonication recommended to aid dissolution[2][3]. Alternatively, you can dissolve it in water and adjust the pH with NaOH[2].
-
Troubleshooting Steps:
-
If you observe particulate matter, ensure you are using a sufficiently alkaline solution.
-
Gentle warming to 37°C and sonication can also help to increase solubility[4].
-
If crystals have adhered to the vial, centrifuge the vial at 3000 rpm for a few minutes to collect all the powder at the bottom before attempting to dissolve it.
-
Question: How should I store my this compound, both as a powder and in solution?
Answer: Proper storage is critical to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general consensus is as follows:
-
Powder: Store this compound powder at -20°C for long-term stability, where it can be viable for up to three years. Storage at 4°C is also possible for shorter periods (up to two years).
-
Stock Solutions: Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
For long-term storage, keep aliquots at -80°C. Stability is maintained for 6 months to 1 year at this temperature.
-
For short-term storage, -20°C is acceptable for up to one month.
-
For frequent use, some sources suggest that a solution stored at 4°C can be used for over a week, but it is recommended to prepare fresh solutions weekly as prolonged storage may lead to loss of efficacy.
-
Question: I am observing inconsistent results in my experiments using a this compound solution. What could be the cause?
Answer: Inconsistent results can often be traced back to issues with the stability and handling of your this compound solution.
-
Improper Storage: Ensure that your stock solutions have been stored at the correct temperature and for the recommended duration. Exceeding the storage time or using improper temperatures can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can compromise the stability of this compound. Always aliquot your stock solution after preparation.
-
Solution Age: If you are using a solution that has been stored for an extended period, even under recommended conditions, its efficacy may be reduced. It is best practice to use freshly prepared solutions or solutions that are well within their recommended storage life.
This compound Storage and Stability Data
The following tables summarize the recommended storage conditions and solubility information for this compound based on data from various suppliers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Citations |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Room Temperature | Short-term shipping | ||
| In Solvent | -80°C | 6 months - 1 year | |
| -20°C | 1 month | ||
| 4°C | > 1 week (prepare fresh weekly) |
Table 2: Solubility of this compound
| Solvent | Concentration | Comments | Citations |
| 1M NaOH | 50 mg/mL (200.30 mM) | Ultrasonic recommended | |
| 1eq. NaOH | < 6.24 mg/mL | Sonication is recommended | |
| H₂O | 30 mg/mL (120.18 mM) | When pH is adjusted with NaOH. Sonication is recommended. | |
| 0.1 M HCl | 13.3 mg/mL | ||
| DMSO | < 1 mg/mL / Insoluble | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol: Assessing the Chemical Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of a this compound solution under specific experimental conditions (e.g., varying pH, temperature, or in the presence of light).
Objective: To determine the degradation rate of this compound in a prepared solution over time.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., 0.1 M phosphate buffer of desired pH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubation chamber/water bath at the desired temperature
-
pH meter
-
Volumetric flasks and pipettes
-
Methanol (or other suitable quenching solvent)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in the desired buffer. Ensure complete dissolution.
-
Sample Incubation: Aliquot the this compound solution into several vials. Place the vials in an incubator set to the desired temperature. If assessing photostability, expose a set of samples to a controlled light source.
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.
-
Quenching: Immediately stop any potential degradation by adding a quenching solvent, such as ice-cold methanol, to the sample.
-
Sample Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC method. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can determine the degradation kinetics (e.g., half-life) of this compound under the tested conditions.
Visualizations
This compound's Role in the GABAergic Signaling Pathway
This compound acts as a selective antagonist at the GABAB receptor. This diagram illustrates its point of action in the context of GABAergic signaling.
Caption: this compound blocks GABA from binding to the GABAB receptor.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines the logical steps for conducting a stability study of a this compound solution.
Caption: Workflow for determining the chemical stability of this compound.
References
Optimizing Phaclofen concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Phaclofen concentration to ensure on-target GABAB receptor antagonism while avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound is a selective antagonist of the GABAB receptor.[1][2][3] It is the phosphonic acid analogue of the GABAB agonist, baclofen, and is used in research to study the physiological roles of GABAB receptors.[4] The biologically active form is the (-)-(R)-enantiomer.
Q2: What is a typical effective concentration range for this compound?
A: The effective concentration of this compound can vary depending on the experimental system. In radioligand binding assays, its IC50 (the concentration that inhibits 50% of binding) for GABAB receptors has been reported to be in the range of 76 µM to 229 µM.[5] In functional assays, such as in rat cerebral cortical slices, concentrations around 200 µM to 1 mM have been used to antagonize the effects of the GABAB agonist, baclofen. It is crucial to perform a dose-response curve for your specific experimental model to determine the optimal concentration.
Q3: What are the known off-target effects of this compound?
A: this compound is known to be inactive at GABAA receptors. However, comprehensive screening data for off-target effects on a wide range of other receptors and enzymes is not extensively published. As with many small molecule inhibitors, at higher concentrations, the risk of off-target interactions increases. It is therefore essential to empirically determine the optimal concentration and validate the specificity of the effects observed.
Q4: How can I determine if the effects I am observing are due to off-target interactions?
A: A key strategy is to perform a dose-response analysis. If the concentration of this compound required to produce the observed phenotype is significantly higher than its known potency for the GABAB receptor, it may indicate an off-target effect. Additionally, using a structurally unrelated GABAB antagonist to see if the same phenotype is produced can help differentiate between on-target and off-target effects. If a different GABAB antagonist does not replicate the effect, it is more likely that the initial observation with this compound was due to an off-target interaction.
Q5: My results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors. Ensure that your this compound stock solution is properly prepared and stored, as it is insoluble in DMSO. The stability of the compound in your experimental buffer and at the experimental temperature should also be considered. Furthermore, biological variability between experiments or preparations can contribute to inconsistent findings. It is also important to note that this compound does not readily cross the blood-brain barrier, which is a critical consideration for in vivo experiments.
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with GABAB receptor antagonism.
-
Possible Cause 1: Off-target effect.
-
Troubleshooting Step: Perform a detailed dose-response curve for the observed phenotype and compare the EC50/IC50 value to the known potency of this compound for the GABAB receptor. A significant discrepancy suggests an off-target effect.
-
Troubleshooting Step: Use a structurally distinct GABAB receptor antagonist. If this compound does not produce the same phenotype, the effect of this compound is likely off-target.
-
Troubleshooting Step: Conduct a rescue experiment. If possible, overexpress the GABAB receptor in your system. If this does not reverse the phenotype, it points towards an off-target mechanism.
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Step: Carefully review and optimize your experimental protocol. Ensure all controls are behaving as expected.
-
Troubleshooting Step: Verify the identity and purity of your this compound compound through analytical methods if possible.
-
Issue 2: High concentrations of this compound are required to see an effect, leading to concerns about specificity.
-
Possible Cause 1: Low receptor expression in the experimental model.
-
Troubleshooting Step: Quantify the expression level of GABAB receptors in your cell line or tissue preparation using techniques like Western blot or qPCR.
-
Troubleshooting Step: If possible, switch to a system with higher known expression of GABAB receptors to validate the on-target effect at lower concentrations.
-
-
Possible Cause 2: Presence of endogenous GABAB receptor agonists.
-
Troubleshooting Step: The presence of endogenous GABA can compete with this compound. Ensure your experimental preparation and buffer conditions are optimized to minimize the levels of endogenous agonists.
-
-
Possible Cause 3: Poor compound stability or permeability.
-
Troubleshooting Step: Assess the stability of this compound in your experimental media over the time course of your experiment.
-
Troubleshooting Step: For cellular assays, consider the cell permeability of this compound. Although generally cell-permeable, very dense cell cultures or tissues may present a barrier.
-
Data Presentation
Table 1: Reported Potency of this compound at GABAB Receptors
| Assay Type | Preparation | IC50 (µM) | Reference |
| [3H]-(-)-baclofen binding | Rat cortical membranes | 229 | |
| Antagonism of baclofen-stimulated [3H]GABA release | Rat cerebral cortical slices | ~500 | |
| Antagonism of baclofen-induced depression of spinal reflexes | Rat (in vivo, intrathecal) | Dose-dependent (1-100 nmol) |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Functional Assay (e.g., cAMP accumulation assay)
-
Cell Culture and Plating: Culture cells expressing GABAB receptors to an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate aqueous buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).
-
Agonist Stimulation: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes).
-
Stimulation: Add a known concentration of a GABAB receptor agonist (e.g., baclofen) to the wells. Include a control group with no agonist.
-
cAMP Measurement: After a specific incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Data Analysis: Plot the agonist-induced cAMP response as a function of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
Protocol 2: Validating On-Target Effects of this compound
-
Select a Structurally Unrelated GABAB Antagonist: Choose a GABAB antagonist with a different chemical scaffold from this compound (e.g., CGP 55845).
-
Perform Parallel Dose-Response Experiments: Using the same experimental setup and readout as with this compound, perform a dose-response experiment with the alternative antagonist.
-
Compare Phenotypes: If the alternative antagonist reproduces the same qualitative and quantitative phenotype as this compound, it strongly suggests that the effect is mediated by the GABAB receptor.
-
(Optional) Knockdown/Knockout Validation: In a cell line, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the GABAB receptor. If the effect of this compound is diminished or absent in the knockdown/knockout cells compared to control cells, this provides strong evidence for on-target activity.
Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: Workflow for this compound Concentration Optimization.
Caption: Decision Tree for Troubleshooting Off-Target Effects.
References
Technical Support Center: Understanding Blood-Brain Barrier Permeability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to blood-brain barrier (BBB) permeability, with a specific focus on why certain compounds, like Phaclofen, fail to cross this critical barrier.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not crossing the blood-brain barrier in our in vivo experiments?
A1: this compound's inability to effectively cross the blood-brain barrier is a well-documented observation and stems primarily from its inherent physicochemical properties. The BBB is a highly selective, lipophilic barrier that restricts the passage of polar, charged molecules. This compound, due to its chemical structure, exhibits characteristics that are unfavorable for passive diffusion across the BBB.
Key contributing factors include:
-
Low Lipophilicity: For a substance to passively diffuse across the lipid-rich cell membranes of the BBB, it must be sufficiently lipophilic. Lipophilicity is often measured by the octanol-water partition coefficient (LogP). A low LogP value indicates hydrophilicity (water-solubility), which hinders passage through the BBB. This compound has a calculated XLogP3-AA of -2.4, indicating it is a highly polar and hydrophilic molecule.
-
Molecular Size and Flexibility: While this compound's molecular weight is within a range that does not absolutely preclude BBB passage, its overall structure and polarity are the dominant factors.
In contrast, a related compound, Baclofen, which has a carboxylic acid group instead of a phosphonic acid group, shows limited but measurable BBB penetration. This difference highlights the critical role of specific functional groups in determining the overall physicochemical properties and, consequently, the brain accessibility of a molecule.
Q2: We are designing a new compound based on the this compound scaffold. What molecular properties should we focus on to improve BBB penetration?
A2: To enhance the BBB permeability of a this compound-based scaffold, you should aim to modify its structure to increase lipophilicity and reduce its ionization at physiological pH. Consider the following strategies:
-
Increase Lipophilicity (LogP/LogD):
-
Masking Polar Groups: Temporarily or permanently mask the polar phosphonic acid and amino groups with more lipophilic moieties. This can be achieved through esterification or other prodrug strategies. The goal is to create a more lipid-soluble molecule that can cross the BBB and then be metabolized back to the active form within the central nervous system.
-
Adding Lipophilic Groups: Incorporate small, lipophilic substituents onto the molecule. However, be mindful that large, bulky additions can negatively impact other properties, such as binding to the target receptor.
-
-
Modify Ionization (pKa):
-
Replace or Modify Ionizable Groups: If possible, replace the highly acidic phosphonic acid group with a less acidic functional group that will be less ionized at pH 7.4.
-
-
Consider Active Transport:
-
Substrate for Influx Transporters: Investigate if the scaffold can be modified to be a substrate for one of the brain's influx transporters (e.g., for amino acids or glucose). This would provide an alternative route across the BBB.
-
It is crucial to balance these modifications with the need to maintain the compound's affinity and selectivity for its intended biological target.
Troubleshooting Guides
Problem: Inconsistent results in our in vitro BBB model when testing this compound.
-
Possible Cause 1: Model Integrity. The tightness of the endothelial cell monolayer in your in vitro model is critical. If the tight junctions are not fully formed, compounds may "leak" through the paracellular space, giving a false positive indication of permeability.
-
Troubleshooting Step: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer. A high and stable TEER value is indicative of a tight barrier. Also, use a well-characterized BBB-impermeable marker (e.g., a fluorescently labeled dextran) as a negative control in every experiment.
-
-
Possible Cause 2: Transporter Activity. Some in vitro models may not fully replicate the expression and activity of the efflux transporters (like P-glycoprotein) found in the in vivo BBB.
-
Troubleshooting Step: Characterize the expression of key efflux transporters in your cell model. You can also use known substrates and inhibitors of these transporters to assess their activity.
-
-
Possible Cause 3: Compound Stability. this compound may be unstable in the experimental media, leading to variable concentrations.
-
Troubleshooting Step: Analyze the concentration of this compound in your donor and receiver compartments at the end of the experiment using a validated analytical method (e.g., LC-MS/MS) to check for degradation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| This compound | C₉H₁₃ClNO₃P | 249.63 | -2.4 |
| Baclofen | C₁₀H₁₂ClNO₂ | 213.66 | 1.3 |
| GABA | C₄H₉NO₂ | 103.12 | -3.2 |
Data sourced from PubChem.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of a compound like this compound across an in vitro BBB model using a Transwell system.
1. Cell Culture and Model Assembly:
- Culture brain endothelial cells (e.g., bEnd.3 or primary cells) on the apical side of a porous Transwell insert.
- For a co-culture model, culture astrocytes on the basolateral side of the well.
- Monitor the formation of a tight monolayer by measuring the TEER daily. Experiments should only be performed once the TEER values are high and stable.
2. Permeability Experiment:
- Replace the medium in the apical (donor) and basolateral (receiver) compartments with a serum-free assay buffer.
- Add the test compound (this compound) to the apical compartment at a known concentration.
- Include a BBB-impermeable marker (e.g., FITC-dextran) in the apical compartment as a negative control.
- At specified time points (e.g., 30, 60, 90, 120 minutes), take a small sample from the basolateral compartment.
- Replace the removed volume with fresh assay buffer.
3. Sample Analysis:
- Analyze the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
- Measure the concentration of the BBB-impermeable marker using a fluorescence plate reader.
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) for the test compound and the negative control. A low Papp value for this compound, similar to that of the negative control, would confirm its poor BBB permeability in this model.
Protocol 2: In Vivo Brain Microdialysis
This protocol outlines the key steps for measuring the concentration of a compound in the brain extracellular fluid of a living animal, providing a direct assessment of BBB penetration.
1. Surgical Implantation of Microdialysis Probe:
- Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
- Implant a microdialysis guide cannula into the brain region of interest.
- Allow the animal to recover from surgery.
2. Microdialysis Experiment:
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
- Administer the test compound (this compound) systemically (e.g., via intravenous or intraperitoneal injection).
- Collect the dialysate samples at regular intervals.
3. Sample Analysis:
- Analyze the concentration of the test compound in the dialysate samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).
4. Data Analysis:
- Plot the concentration of the compound in the brain dialysate over time. The absence or very low levels of this compound in the dialysate would provide in vivo evidence of its lack of BBB penetration.
Visualizations
Caption: Factors influencing a molecule's ability to cross the blood-brain barrier.
Caption: Comparison of this compound and Baclofen's properties and BBB penetration.
Troubleshooting lack of Phaclofen effect in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Phaclofen in experiments and to troubleshoot issues related to its lack of effect.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q1: I am not observing any antagonist effect with this compound. What are the possible reasons?
A1: A lack of this compound effect can stem from several factors related to its intrinsic properties and experimental conditions. Here's a troubleshooting guide to help you identify the cause:
-
Low Potency: this compound is a relatively weak GABA B receptor antagonist.[1][2] Ensure you are using a sufficiently high concentration to competitively inhibit the effects of GABA B agonists like baclofen.
-
Incorrect Stereoisomer: The antagonist activity of this compound resides in the (-)-(R)-enantiomer.[3] The (+)-(S)-enantiomer is inactive.[3] Confirm that you are using the correct and active stereoisomer. Racemic mixtures will require higher concentrations to achieve the desired effect.
-
Poor Solubility: this compound has limited solubility in common laboratory solvents like DMSO and ethanol.[4] Improper dissolution can lead to a lower actual concentration in your working solution than intended. Refer to the detailed "Preparation of this compound Solutions" protocol below.
-
Degradation: While stable as a powder, this compound in solution can degrade over time, especially with repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions or properly stored aliquots.
-
Poor Blood-Brain Barrier Penetration (In Vivo Experiments): this compound does not effectively cross the blood-brain barrier. For central nervous system (CNS) studies, direct administration methods like intracerebroventricular (ICV) or intrathecal injections are necessary.
-
Receptor Subtype Insensitivity: Some recombinant GABA B receptors have shown low sensitivity to this compound. If you are using an expression system, verify the pharmacological profile of the specific receptor construct.
-
Experimental System Variability: The effective concentration of this compound can vary significantly between different tissues and experimental preparations. What is effective in one system may not be in another.
Q2: How do I properly dissolve this compound?
A2: Due to its poor solubility in many organic solvents, a specific procedure is required to dissolve this compound effectively. Please refer to the detailed "Experimental Protocols" section below for a step-by-step guide on preparing this compound solutions.
Q3: What concentrations of this compound are typically effective?
A3: The effective concentration of this compound is highly dependent on the experimental model. Refer to the "Quantitative Data Summary" tables below for reported effective concentrations in various in vitro and in vivo systems. As a general starting point for in vitro slice electrophysiology, concentrations in the range of 100 µM to 1 mM are often used to antagonize the effects of baclofen.
Q4: My this compound solution is not clear. Can I still use it?
A4: A cloudy or precipitated solution indicates that the this compound is not fully dissolved. Using such a solution will result in an inaccurate final concentration and likely lead to a lack of effect. It is crucial to ensure the solution is clear before use. Refer to the solution preparation protocol for guidance on achieving complete dissolution.
Q5: How should I store my this compound stock solutions?
A5: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
Q6: Are there alternative GABA B antagonists I can use if this compound is not working?
A6: Yes, several other GABA B antagonists are available, some with higher potency than this compound. Consider using Saclofen, which is approximately 10 times more potent than this compound, or more potent antagonists like CGP 55845. The choice of antagonist will depend on the specific requirements of your experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Potency and Efficacy
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC₅₀ | 229 µM | Rat cortical membranes | [³H]-(-)-baclofen binding | |
| IC₅₀ | 76 ± 13 µM | Rat cerebellar membranes | [³H]-(R)-baclofen binding (for (-)-(R)-Phaclofen) | |
| Effective Concentration | 200 µM | Rat cerebral cortical slices | Antagonism of baclofen action (for (-)-(R)-Phaclofen) | |
| Effective Concentration | 400 µM | Rat cerebral cortical slices | Antagonism of baclofen action (for (RS)-Phaclofen) | |
| Effective Concentration | 500 µM | Rat cortical slices | Antagonism of (-)-baclofen on K⁺-evoked GABA release | |
| Effective Concentration | 1 mM | Rat cortical slices | Antagonism of (-)-baclofen potentiated isoprenaline-stimulated cAMP accumulation |
Table 2: this compound Solubility
| Solvent | Solubility | Special Conditions | Reference |
| Water | 4 mg/mL | - | |
| 1M NaOH | 50 mg/mL | Requires sonication | |
| DMSO | Insoluble | Fresh DMSO recommended as moisture can reduce solubility | |
| Ethanol | Insoluble | - |
Table 3: this compound In Vivo Dosage
| Dose | Administration Route | Species | Effect | Reference |
| 2 mg/kg | Intraperitoneal (i.p.) | Rat | Antagonized baclofen effects in the cuneate nucleus | |
| 2 mg/kg | Subcutaneous (s.c.) | Rat | Antagonized the effects of 6 mg/kg R(+)-baclofen in the dorsal striatum | |
| 100 nmol | Intrathecal | Rat | Antagonized the depressant effect of baclofen on spinal reflexes | |
| 50-200 µg | Intracerebroventricular (i.c.v.) | Rat | Antagonized the antinociceptive effects of (-)-baclofen |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Solutions for In Vitro Experiments
Objective: To prepare a stock solution of this compound for use in in vitro assays such as electrophysiology or cell culture.
Materials:
-
This compound powder ((-)-(R)-Phaclofen recommended)
-
1M NaOH solution
-
Deionized water or physiological buffer (e.g., ACSF, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
pH meter
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 1M NaOH dropwise to the powder while vortexing. This compound is significantly more soluble in alkaline conditions. Use the minimum volume of NaOH necessary to dissolve the powder.
-
Dilution: Once the this compound is dissolved, add your desired physiological buffer or deionized water to reach the final desired stock concentration.
-
Sonication (Optional): If any particulate matter remains, sonicate the solution for 5-10 minutes to aid dissolution.
-
pH Adjustment: Check the pH of the solution and adjust it to the desired physiological range (typically pH 7.2-7.4) using dilute HCl. Be aware that lowering the pH may cause this compound to precipitate out of solution if the concentration is too high.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vitro Brain Slice Electrophysiology - Antagonism of Baclofen-Induced Effects
Objective: To assess the ability of this compound to antagonize the effects of the GABA B agonist baclofen on neuronal activity in acute brain slices.
Materials:
-
Acute brain slices prepared according to standard laboratory protocols
-
Artificial cerebrospinal fluid (aCSF)
-
Baclofen stock solution
-
This compound stock solution (prepared as in Protocol 1)
-
Electrophysiology recording setup (e.g., patch-clamp or field potential recording)
Procedure:
-
Baseline Recording: Obtain a stable baseline recording of the desired neuronal parameter (e.g., synaptic transmission, membrane potential) in normal aCSF.
-
Agonist Application: Apply a known concentration of baclofen to the bath and record the resulting change in the neuronal parameter. This will establish the agonist effect.
-
Washout: Wash out the baclofen with normal aCSF until the recording returns to baseline.
-
Antagonist Pre-incubation: Perfuse the slice with aCSF containing the desired concentration of this compound for at least 10-15 minutes to allow for equilibration.
-
Co-application: While continuing to perfuse with this compound, co-apply the same concentration of baclofen used in step 2.
-
Data Analysis: Compare the magnitude of the baclofen-induced effect in the absence and presence of this compound. A significant reduction in the baclofen effect indicates successful antagonism by this compound.
-
Positive Control: If no effect of this compound is observed, consider using a more potent GABA B antagonist (e.g., CGP 55845) as a positive control to ensure the experimental preparation is responsive to GABA B receptor blockade.
Visualizations
GABA B Receptor Signaling Pathway
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Troubleshooting Workflow for Lack of this compound Effect
Caption: A logical workflow for troubleshooting the absence of a this compound effect.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Phaclofen's rapid inactivation in long-duration experiments
Welcome to the Technical Support Center for Phaclofen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-duration experiments, with a focus on addressing its potential for rapid inactivation.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the antagonistic effect of this compound over the course of our multi-day cell culture experiment. What could be the reason for this?
A1: The observed decrease in this compound's activity during long-duration experiments is likely due to its degradation or inactivation in the experimental medium. Several factors can contribute to this, including chemical instability (e.g., hydrolysis) and enzymatic degradation by components in the cell culture medium, particularly if serum is used. It has been noted in the literature that this compound can be rapidly inactivated, which can pose a challenge for long-term studies.
Q2: What are the primary factors that can influence the stability of this compound in our experimental setup?
A2: The stability of this compound in an aqueous environment like cell culture media can be influenced by several factors:
-
pH: The pH of the medium can affect the rate of hydrolysis of the phosphonic acid group.
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, can accelerate the degradation of thermally labile compounds.[1]
-
Light Exposure: Some molecules are sensitive to light and can undergo photodegradation.[1]
-
Enzymatic Activity: If you are using serum-containing media or whole-cell systems, enzymes present can metabolize this compound.[1]
-
Presence of Other Reagents: Interactions with other components in your experimental buffer or medium could potentially lead to the degradation of this compound.
Q3: How should I prepare and store this compound to maximize its stability?
A3: Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent. While this compound has low solubility in DMSO, it is soluble in water with pH adjustment.[2] Store stock solutions in aliquots at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment to minimize degradation.
Q4: Are there any known degradation products of this compound that we should be aware of?
A4: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (a phosphonic acid and a chlorophenyl group), potential degradation could occur through hydrolysis of the phosphonic acid group or modifications to the chlorophenyl ring. It is advisable to use analytical methods like HPLC or LC-MS to monitor the appearance of any new peaks that could correspond to degradation products during your experiments.
Troubleshooting Guides
Issue: Loss of this compound Activity in a Long-Duration Experiment
This guide will help you systematically troubleshoot the loss of this compound's effect in your experiments.
Step 1: Verify Compound Integrity
-
Action: Before starting a long-duration experiment, confirm the integrity of your this compound stock solution.
-
Method: Analyze a freshly prepared sample of your working solution using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome: A single, sharp peak corresponding to this compound.
Step 2: Assess Stability in Experimental Medium (Abiotic)
-
Action: Determine if this compound is degrading in your experimental medium in the absence of cells.
-
Method: Incubate your this compound working solution in your complete cell culture medium (without cells) under the same experimental conditions (e.g., 37°C, 5% CO2). Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and analyze them by HPLC.
-
Expected Outcome: A stable concentration of this compound over time would suggest that the compound is stable under the abiotic conditions of your experiment. A decrease in concentration indicates chemical instability.
Step 3: Assess Stability in the Presence of Cells (Biotic)
-
Action: Determine if cellular activity is contributing to the degradation of this compound.
-
Method: Repeat the time-course experiment from Step 2, but this time in the presence of your cells.
-
Expected Outcome: If the degradation is faster in the presence of cells compared to the abiotic control, it suggests that cellular metabolism or other cell-mediated processes are responsible for the inactivation.
Step 4: Mitigate Instability
Based on your findings, implement the following strategies:
-
Frequent Media Changes: If this compound is found to be unstable, replace the medium with freshly prepared this compound solution at regular intervals throughout your experiment.
-
Use of Serum-Free Media: If enzymatic degradation is suspected and your cell line permits, consider using a serum-free medium.
-
Protect from Light: If photodegradation is a possibility, protect your experimental setup from light.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in a liquid matrix using HPLC. This method should be optimized and validated for your specific experimental conditions.
1. Objective: To quantify the concentration of this compound over time in a given experimental medium.
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid (for pH adjustment)
-
Experimental medium (e.g., cell culture medium)
-
HPLC system with a UV detector and a C18 column
3. Method:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the separation of this compound. A common starting point for similar compounds is a mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH adjusted to 7.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). An example mobile phase composition could be 80:20 (v/v) aqueous buffer to acetonitrile.
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations in your experimental medium.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of this compound in your experimental medium at the desired concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2, protected from light).
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately stop any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Inject the collected samples into the HPLC system.
-
Record the peak area for this compound in each sample.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in each sample.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
4. Data Presentation:
| Time (hours) | This compound Concentration (µM) - Abiotic Control | This compound Concentration (µM) - With Cells |
| 0 | 100 | 100 |
| 6 | 95 | 85 |
| 12 | 88 | 70 |
| 24 | 75 | 50 |
| 48 | 55 | 25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for troubleshooting this compound instability.
Caption: Logical flowchart for troubleshooting this compound inactivation.
References
Potential non-specific effects of high concentrations of Phaclofen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phaclofen in their experiments. The focus is on addressing potential non-specific effects observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the GABAB receptor.[1] It acts by competitively blocking the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), to GABAB receptors, thereby inhibiting their function. It is the phosphonic acid analogue of the GABAB agonist, baclofen.[1][2]
Q2: At what concentrations does this compound typically exhibit non-specific effects?
Non-specific effects of this compound are generally observed at high concentrations, typically in the high micromolar to millimolar range (e.g., 500 µM to 1 mM).[3] These concentrations are significantly higher than its affinity for GABAB receptors.
Q3: What is the active stereoisomer of this compound?
The biologically active enantiomer of this compound is (-)-(R)-Phaclofen. The (+)-(S)-phaclofen enantiomer is inactive at GABAB receptor binding sites.[2] When using a racemic mixture, it is important to consider that only half of the compound is active as a GABAB antagonist.
Q4: Is this compound known to have off-target effects on other receptors or signaling pathways?
Yes, at high concentrations, this compound has been shown to have off-target effects. The most well-documented non-specific effect is its interaction with the cyclic AMP (cAMP) signaling pathway, where it can potentiate forskolin-stimulated cAMP accumulation. Additionally, GABAB receptor agents, including antagonists, have been shown to act as allosteric modulators of the CXCR4 chemokine receptor.
Q5: Are there different subtypes of GABAB receptors with varying sensitivity to this compound?
Evidence suggests the existence of this compound-insensitive GABAB receptor subtypes. In some experimental systems, particularly with recombinant receptors, high micromolar concentrations of this compound fail to inhibit GABAB receptor function. This highlights the importance of validating this compound's efficacy in your specific experimental model.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using high concentrations of this compound.
Issue 1: Observed effects are not consistent with GABAB receptor antagonism.
Possible Cause: The observed effects may be due to non-specific actions of this compound at high concentrations.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound in your assay. If the effect is only observed at concentrations significantly higher than the reported IC50 for GABAB receptors, it is likely a non-specific effect.
-
Use a Structurally Different GABAB Antagonist: To confirm that the observed effect is mediated by GABAB receptors, use a structurally unrelated GABAB antagonist (e.g., CGP 55845, SCH 50911). If the effect is not replicated with another antagonist, it is likely a this compound-specific off-target effect.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not have any effects on its own. This compound has poor solubility in DMSO.
-
Use the Inactive Enantiomer: As a negative control, test the inactive (+)-(S)-phaclofen enantiomer. This enantiomer should not produce the GABAB-mediated effect. Any observed activity would suggest a non-specific effect.
Issue 2: Unexpected changes in cyclic AMP (cAMP) levels.
Possible Cause: At high concentrations (e.g., 1 mM), this compound has been shown to potentiate forskolin-stimulated cAMP accumulation, an effect independent of GABAB receptor antagonism.
Troubleshooting Steps:
-
Measure cAMP Levels: Directly measure intracellular cAMP levels in the presence of this compound alone and in combination with a direct adenylate cyclase activator like forskolin.
-
Compare with other GABAB Antagonists: Test if other GABAB antagonists produce the same effect on cAMP levels. If not, this points to a specific off-target action of this compound.
-
Investigate Downstream Effectors of cAMP: Assess the activity of downstream targets of cAMP signaling, such as Protein Kinase A (PKA), to understand the functional consequences of the observed cAMP changes.
Issue 3: Variability in experimental results.
Possible Cause: Inconsistent experimental outcomes could be due to issues with this compound's solubility and stability, or the presence of this compound-insensitive GABAB receptor subtypes in your system.
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your this compound solution to ensure it is fully dissolved. Prepare fresh solutions for each experiment.
-
Validate Receptor Sensitivity: Confirm that the GABAB receptors in your experimental preparation are sensitive to this compound. This can be done by demonstrating that this compound can block the effects of a known GABAB agonist like baclofen in a concentration-dependent manner.
-
Control for pH Changes: High concentrations of this compound, which is a phosphonic acid, may alter the pH of your experimental buffer. Monitor and adjust the pH of your solutions accordingly.
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Reference |
| IC50 for [3H]-(-)-baclofen binding | 229 µM | Rat cortical membranes | |
| IC50 for [3H]-(R)-baclofen binding | 76 +/- 13 µM | Rat cerebellar membranes | |
| Concentration for non-specific potentiation of forskolin-stimulated cAMP accumulation | 1 mM | Rat cortical slices | |
| Concentration for partial prevention of (R+)-baclofen effect | 500 µM | Not specified |
Experimental Protocols
Protocol for Radioligand Binding Assay for GABAB Receptors
This protocol is adapted from standard methods for measuring ligand binding to GABAB receptors in brain membranes.
Materials:
-
Rat brain tissue (e.g., cortex, cerebellum)
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Radioligand: [3H]-Baclofen or a specific GABAB antagonist radioligand like [3H]-CGP54626
-
Unlabeled this compound and Baclofen
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in binding buffer and centrifuging three more times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In test tubes, add a constant amount of membrane preparation.
-
For competition assays, add varying concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand.
-
For non-specific binding, add a high concentration of unlabeled baclofen (e.g., 100 µM).
-
Incubate at room temperature for 1.5 hours.
-
-
Termination and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for this compound using non-linear regression analysis.
-
Protocol for Measuring cyclic AMP (cAMP) Accumulation
This protocol describes a method to measure cAMP levels in cultured cells or brain slices.
Materials:
-
Cultured cells expressing the target receptor or brain slices
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell/Slice Preparation:
-
Culture cells to the desired confluency or prepare acute brain slices.
-
Pre-incubate the cells/slices in assay buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
-
Treatment:
-
Add this compound at various concentrations and incubate for a predetermined time.
-
Add forskolin to stimulate adenylate cyclase. Include a control group with forskolin alone.
-
-
Lysis and cAMP Measurement:
-
Terminate the reaction by lysing the cells/slices according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the lysates using the chosen assay method.
-
-
Data Analysis:
-
Normalize cAMP levels to protein concentration.
-
Compare the cAMP levels in this compound-treated groups to the control groups to determine its effect on basal and forskolin-stimulated cAMP accumulation.
-
Protocol for Cell Viability/Cytotoxicity Assay
This protocol provides a general framework for assessing the potential cytotoxic effects of high concentrations of this compound.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
Cell viability assay reagent (e.g., MTT, XTT, or a luminescence-based assay)
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of high concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or signal generation.
-
-
Measurement and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) if cytotoxicity is observed.
-
Visualizations
Caption: GABAB Receptor Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting Workflow for Non-Specific this compound Effects.
Caption: Logical Relationship of this compound's On- and Off-Target Effects.
References
- 1. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Phaclofen Technical Support Center: Ensuring Effective GABAB Receptor Antagonism
Welcome to the Phaclofen Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of this compound, a selective GABAB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the GABAB receptor.[1] It is a phosphonic acid analogue of the GABAB agonist, baclofen.[2] By binding to the GABAB receptor, this compound blocks the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), and other GABAB agonists, thereby inhibiting the downstream signaling cascade. This prevents the G protein-mediated inhibition of adenylyl cyclase and the modulation of calcium and potassium channels that are characteristic of GABAB receptor activation.
Q2: What is the selectivity profile of this compound?
A2: this compound is selective for GABAB receptors. Studies have shown that compounds with a phosphonic acid group, like this compound, are inactive at GABAA receptors.[3] However, it is considered a relatively weak antagonist compared to other GABAB antagonists like saclofen and CGP 55845.[1][4]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has limited solubility in many common laboratory solvents. It is soluble in aqueous solutions, particularly with the addition of NaOH. For example, it is soluble up to 25 mM in 1eq. NaOH. It is important to note that this compound is reported to be insoluble in DMSO.
For storage, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.
Q4: What are the typical effective concentrations of this compound for in vitro and in vivo experiments?
A4: The effective concentration of this compound can vary significantly depending on the experimental model and the specific agonist being antagonized.
-
In Vitro: In rat cerebral cortical slices, (RS)-phaclofen at 400 µM was shown to antagonize the action of baclofen. In other studies, concentrations as high as 500 µM have been used to antagonize the effects of (-)-baclofen on GABA release from cortical and spinal slices. A concentration of 1 mM was used to block the slow inhibitory postsynaptic potential in hippocampal slice cultures.
-
In Vivo: For intrathecal administration in rats, a dose of 100 nmol has been used to antagonize the effects of baclofen.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Problem 1: I am not observing any antagonism of the GABAB agonist effect with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | This compound is a relatively weak antagonist. Increase the concentration of this compound in your experiment. It is advisable to perform a dose-response curve to determine the optimal concentration needed to antagonize the specific agonist concentration you are using. |
| This compound Degradation | Ensure that your this compound stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh stock solutions if there is any doubt about the stability of your current stock. |
| Low Potency in Specific Assay | Some studies have reported low sensitivity of recombinant human GABAB1b/GABAB2 receptors to this compound. Consider using a more potent GABAB antagonist such as saclofen or CGP 55845 if your experimental system shows low sensitivity to this compound. |
| Incorrect Stereoisomer | (-)-(R)-Phaclofen is the active enantiomer that inhibits the binding of [3H]-(R)-baclofen to GABAB receptors, while (+)-(S)-phaclofen is inactive. Verify the stereochemistry of the this compound you are using. |
| Experimental Controls | Ensure you have appropriate controls in your experiment, including a positive control with a known GABAB agonist and a vehicle control. This will help to confirm that your experimental system is responding as expected. |
Problem 2: I am observing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization | This compound can be difficult to dissolve. Ensure that the compound is fully dissolved in your stock solution. Sonication may aid in solubilization. Inconsistent results can arise from using a partially dissolved compound. |
| pH of the Solution | The pH of your experimental buffer can influence the activity of this compound. Ensure that the pH of your physiological buffer is stable and consistent across all experiments. |
| In Vivo Inactivation | This compound is suggested to be rapidly inactivated in vivo, which can lead to difficulty in observing antagonism of long-duration effects. For in vivo studies, consider the timing of administration and the duration of the experiment. More frequent dosing or a different route of administration might be necessary. |
| Blood-Brain Barrier Penetration | This compound does not readily cross the blood-brain barrier. For central nervous system effects, direct administration methods such as intracerebroventricular or intrathecal injection are necessary. |
Quantitative Data
Table 1: this compound Potency (IC50 Values)
| Preparation | Radioligand/Agonist | This compound IC50 (µM) | Reference |
| Rat cerebellar membranes | [3H]-(-)-baclofen | 118 | |
| Rat cerebellar membranes | [3H]-(R)-baclofen | 76 ± 13 (for (-)-(R)-Phaclofen) | |
| Rat cortical membranes | [3H]-(-)-baclofen | 229 |
Table 2: Comparison of GABAB Receptor Antagonists
| Antagonist | Relative Potency | Key Characteristics |
| This compound | Weak | Does not cross the blood-brain barrier. Inactive at GABAA receptors. |
| Saclofen | More potent than this compound | |
| CGP 35348 | More potent than this compound | Can cross the blood-brain barrier. |
| CGP 55845 | High affinity (nanomolar range) | Used for in vitro and in vivo investigations. |
Experimental Protocols
Detailed Protocol for Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for GABAB receptors using rat cortical membranes and a radiolabeled GABAB agonist like [3H]-(-)-baclofen.
1. Membrane Preparation: a. Homogenize rat cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.
2. Assay Setup: a. On the day of the experiment, thaw the membrane preparation and resuspend in the final assay binding buffer. b. In a 96-well plate, add the following to each well in a final volume of 250 µL:
- Membrane preparation (e.g., 50-120 µg protein).
- A fixed concentration of the radioligand (e.g., [3H]-(-)-baclofen).
- Varying concentrations of this compound (for competition curve) or buffer (for total binding) or a saturating concentration of an unlabeled GABAB agonist (for non-specific binding).
3. Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
4. Filtration and Washing: a. Terminate the incubation by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand. b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting: a. Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. b. Quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.
General Protocol for Patch-Clamp Electrophysiology
This protocol provides a general workflow for investigating the effect of this compound on GABAB receptor-mediated currents in brain slices using the whole-cell patch-clamp technique.
1. Brain Slice Preparation: a. Anesthetize the animal and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). b. Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF. c. Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Recording Setup: a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF. b. Prepare a patch pipette (3-5 MΩ resistance) filled with an appropriate internal solution. c. Under visual guidance, approach a neuron in the slice with the patch pipette.
3. Whole-Cell Recording: a. Apply positive pressure to the pipette and form a gigaseal with the cell membrane. b. Rupture the membrane patch to achieve the whole-cell configuration. c. In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV).
4. Drug Application: a. Establish a stable baseline recording of the GABAB receptor-mediated current, which can be evoked by electrical stimulation or application of a GABAB agonist. b. Perfuse the slice with aCSF containing the desired concentration of this compound. c. After a sufficient incubation period, evoke the GABAB receptor-mediated current again in the presence of this compound to observe its antagonistic effect. d. To confirm the specificity of the effect, wash out the this compound and observe the recovery of the GABAB receptor-mediated current.
5. Data Analysis: a. Measure the amplitude and other kinetic properties of the GABAB receptor-mediated currents before, during, and after this compound application. b. Analyze the data to quantify the extent of antagonism produced by this compound.
Visualizations
Caption: GABAB Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Antagonism Studies.
Caption: Troubleshooting Logic for Ineffective this compound Antagonism.
References
- 1. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to this compound and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Phaclofen Control Experiments: A Technical Support Guide for Validating Specificity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on designing and troubleshooting control experiments to validate the specificity of phaclofen as a GABA B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the GABA B receptor.[1][2] It acts as a competitive antagonist, blocking the binding of GABA and other GABA B agonists, like baclofen, to the receptor, thereby inhibiting their effects.[3][4] this compound is the phosphonic acid analogue of baclofen.[5] It's important to note that the (-)-(R)-enantiomer of this compound is the biologically active form, while the (+)-(S)-enantiomer is inactive.
Q2: Why are control experiments crucial when using this compound?
Control experiments are essential to ensure that the observed effects are specifically due to the blockade of GABA B receptors and not due to off-target effects or other confounding factors. Validating specificity is a cornerstone of robust experimental design and data interpretation.
Q3: What is a fundamental control experiment to demonstrate this compound's specificity?
The most fundamental control experiment involves demonstrating that this compound can competitively block the effects of a known GABA B receptor agonist, such as baclofen. If this compound reverses or prevents the physiological or biochemical changes induced by baclofen, it provides strong evidence for its specific action at the GABA B receptor.
Q4: Does this compound have any known off-target effects?
This compound is considered a selective GABA B receptor antagonist. Studies have shown that compounds with a phosphonic acid group, like this compound, that are active at GABA B receptors are inactive at GABA A receptors. However, as with any pharmacological agent, it is crucial to perform appropriate controls to rule out potential off-target effects in your specific experimental system.
Q5: What is a key limitation of this compound that I should be aware of?
A significant limitation of this compound is that it does not readily cross the blood-brain barrier. This makes it more suitable for in vitro studies on brain tissue slices or in vivo studies where it is administered directly into the central nervous system (e.g., intrathecal injection), rather than for systemic administration to target central GABA B receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound fails to antagonize the effects of a GABA B agonist. | Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a dose-response curve to determine the optimal concentration of this compound required for antagonism in your specific assay. |
| Inactive enantiomer: You may be using the inactive (+)-(S)-phaclofen or a racemic mixture with insufficient active (-)-(R)-phaclofen. | Ensure you are using the active (-)-(R)-phaclofen enantiomer. | |
| Agonist concentration too high: The concentration of the GABA B agonist may be too high, making it difficult for this compound to compete effectively. | Reduce the concentration of the agonist to a level that is still effective but allows for competitive antagonism by this compound. | |
| Poor drug solubility or stability: this compound may not be fully dissolved or may have degraded. | Prepare fresh solutions of this compound in an appropriate solvent. Check for solubility issues. | |
| Observed effects are not consistent with GABA B receptor blockade. | Off-target effects: In rare cases, at very high concentrations, this compound might have off-target effects in your specific experimental system. | Specificity Control: Test this compound in the absence of any GABA B agonist to observe if it has any independent effects. Structural Analogue Control: Use an inactive structural analogue of this compound as a negative control. |
| Indirect effects: The observed response may be an indirect consequence of GABA B receptor blockade in a complex biological system. | Carefully analyze the signaling pathways involved and consider potential downstream effects. | |
| Variability in experimental results. | Inconsistent experimental conditions: Minor variations in temperature, pH, or incubation times can affect results. | Standardize all experimental parameters and ensure consistent handling of all samples. |
| Tissue/cell health: Poor health of the experimental preparation can lead to inconsistent responses. | Ensure proper preparation and maintenance of your biological samples (e.g., healthy cell cultures, viable tissue slices). |
Experimental Protocols & Data
Key Control Experiment: Competitive Antagonism of Baclofen
This protocol describes a general workflow for demonstrating the competitive antagonism of a baclofen-induced response by this compound using an in vitro electrophysiology setup.
Objective: To confirm that this compound specifically blocks the effects of the GABA B agonist baclofen.
Methodology:
-
Preparation: Prepare artificial cerebrospinal fluid (aCSF) and stock solutions of baclofen and this compound.
-
Baseline Recording: Obtain a stable baseline recording of the desired physiological parameter (e.g., synaptic transmission, neuronal firing rate) from the tissue slice.
-
Agonist Application: Apply a known concentration of baclofen to the bath and record the resulting change (e.g., inhibition of synaptic transmission).
-
Washout: Wash out the baclofen with aCSF and allow the recording to return to baseline.
-
Antagonist Pre-incubation: Apply this compound to the bath and incubate for a sufficient period to allow for receptor binding.
-
Co-application: While still in the presence of this compound, re-apply the same concentration of baclofen.
-
Analysis: Compare the response to baclofen in the absence and presence of this compound. A significant reduction or complete blockade of the baclofen effect by this compound indicates competitive antagonism.
Data Summary: this compound Activity
| Parameter | Value | Preparation | Reference |
| IC50 for [3H]-(-)-baclofen binding | 76 +/- 13 µM | Rat cerebellar membranes | |
| IC50 for GABA B receptor binding | 229 µM | Rat cortical membranes | |
| Effective concentration to antagonize baclofen | 200 µM | Rat cerebral cortical slices | |
| Concentration to antagonize baclofen-induced GABA release inhibition | 500 µM | Rat cortical and spinal slices |
Note: IC50 and effective concentrations can vary depending on the specific experimental conditions and tissue preparation.
Visualizing the Mechanism of Action
To understand how this compound works, it is helpful to visualize the GABA B receptor signaling pathway.
Caption: GABA B receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a this compound control experiment to validate specificity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: a peripheral and central baclofen antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GABAB receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phaclofen and Saclofen as GABAB Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phaclofen and Saclofen, two widely used antagonists of the γ-aminobutyric acid type B (GABAB) receptor. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview of their performance, potency, and selectivity. This document is intended to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction to GABAB Receptor Antagonists
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] These receptors are crucial in regulating neuronal excitability and synaptic transmission. Antagonists of the GABAB receptor, such as this compound and Saclofen, are invaluable tools for elucidating the physiological and pathological roles of this receptor system. They act by competitively blocking the binding of GABA and other agonists, thereby inhibiting the downstream signaling cascade.
Comparative Analysis of this compound and Saclofen
This compound and Saclofen are structurally related to the GABAB agonist baclofen. This compound is a phosphonic acid analogue of baclofen, while Saclofen is a sulphonic acid analogue.[1][2] This structural difference significantly influences their potency and other pharmacological properties.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data on the potency of this compound and Saclofen from various experimental models.
| Parameter | This compound | Saclofen | Experimental Model | Reference |
| IC50 | 229 µM | 7.8 µM | [3H]-(-)-baclofen binding in rat cortical membranes | [3] |
| IC50 | 76 ± 13 µM (for (-)-(R)-Phaclofen) | Not Available | [3H]-(R)-baclofen binding to rat cerebellar membranes | [4] |
| pA2 | Not Available | 5.3 | Guinea pig ileum and rat cortical slices | |
| pA2 | Not Available | 5.0 (for 2-hydroxy-saclofen) | Guinea pig ileum |
Note: IC50 is the concentration of an antagonist that inhibits the binding of an agonist by 50%. A lower IC50 value indicates a higher potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher potency.
Based on the available data, Saclofen is a significantly more potent GABAB receptor antagonist than this compound . For instance, in radioligand binding assays using rat cortical membranes, Saclofen was found to be approximately 20-fold more potent than this compound.
Selectivity
Both this compound and Saclofen are considered selective for the GABAB receptor over the GABAA receptor. Compounds with a phosphonic acid group, like this compound, that are active at GABAB receptors have been shown to be inactive at GABAA receptors. However, it is important to note that some studies have reported that recombinant human GABAB1b and GABAB2 heterodimeric receptors show low sensitivity to both this compound and Saclofen, suggesting the existence of antagonist-insensitive receptor subtypes.
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist like GABA or baclofen initiates a signaling cascade through the associated Gi/Go protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This compound and Saclofen block these downstream effects by preventing the initial agonist binding.
Caption: GABAB Receptor Signaling Pathway.
Experimental Workflow for Antagonist Evaluation
A typical workflow for evaluating the potency and efficacy of GABAB receptor antagonists involves a series of in vitro and in vivo experiments.
Caption: Experimental Workflow for GABAB Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key experiments used to characterize this compound and Saclofen.
Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist (this compound or Saclofen) to compete with a radiolabeled ligand for binding to the GABAB receptor.
Objective: To determine the binding affinity (IC50 and Ki values) of the antagonists.
Materials:
-
Rat cortical or cerebellar membranes (prepared as described in referenced literature).
-
Radiolabeled GABAB agonist (e.g., [3H]-(-)-baclofen or [3H]-GABA).
-
Unlabeled this compound and Saclofen.
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Reaction: In test tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled antagonist (this compound or Saclofen).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology in Brain Slices
This technique allows for the functional assessment of GABAB receptor antagonism by measuring changes in neuronal electrical activity.
Objective: To determine the functional potency (e.g., pA2 value) of the antagonists in a more physiologically relevant system.
Materials:
-
Adult rat or mouse.
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Recording chamber for brain slices.
-
Glass microelectrodes for intracellular or whole-cell patch-clamp recording.
-
Amplifier and data acquisition system.
-
GABAB receptor agonist (e.g., baclofen).
-
This compound and Saclofen.
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., cortex, hippocampus) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to allow for recovery.
-
Recording: Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Baseline Recording: Obtain a stable intracellular or whole-cell patch-clamp recording from a neuron. Record baseline synaptic responses or membrane potential.
-
Agonist Application: Apply a known concentration of a GABAB agonist (e.g., baclofen) to the bath and record the resulting change in neuronal activity (e.g., hyperpolarization, inhibition of synaptic transmission).
-
Antagonist Application: After washing out the agonist, pre-incubate the slice with a specific concentration of the antagonist (this compound or Saclofen) for a sufficient period.
-
Co-application: Re-apply the agonist in the presence of the antagonist and record the response. A competitive antagonist will cause a rightward shift in the agonist dose-response curve.
-
Data Analysis: Construct agonist dose-response curves in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis to determine the pA2 value of the antagonist.
Conclusion
Both this compound and Saclofen are valuable pharmacological tools for studying the GABAB receptor system. However, the experimental data clearly indicates that Saclofen is a more potent competitive antagonist than this compound. Researchers should consider this significant difference in potency when designing experiments and interpreting results. For studies requiring a higher affinity antagonist, Saclofen is the preferred choice. It is also crucial to be aware of the potential for antagonist-insensitive GABAB receptor subtypes, which may influence experimental outcomes. The detailed protocols provided in this guide should aid in the consistent and reliable characterization of these and other GABAB receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to this compound and saclofen - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of GABAB Antagonists: Phaclofen vs. CGP 55845 for In Vivo Research
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for the robust investigation of neurotransmitter systems. The GABAergic system, the primary inhibitory network in the central nervous system, is a key target for understanding and treating a multitude of neurological and psychiatric disorders. Within this system, GABAB receptors play a crucial role in mediating slow and prolonged inhibitory effects. To dissect the function of these receptors in vivo, antagonists are indispensable. This guide provides a comprehensive comparison of two prominent GABAB receptor antagonists: the classical antagonist Phaclofen and the more potent second-generation antagonist CGP 55845.
This comparison guide delves into the available experimental data to provide researchers with the necessary information to make an informed decision for their in vivo studies. We will compare their potency, selectivity, and application in various experimental paradigms, supplemented with detailed experimental protocols and signaling pathway diagrams.
At a Glance: Key Differences
| Feature | This compound | CGP 55845 |
| Potency | Lower potency (micromolar range) | High potency (nanomolar range)[1][2] |
| Selectivity | Selective for GABAB receptors | Highly selective for GABAB receptors[1] |
| Blood-Brain Barrier Penetration | Can cross the blood-brain barrier | Brain penetrant |
| Common In Vivo Administration | Intracerebroventricular (i.c.v.), Intrathecal (i.t.) | Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.) |
| Typical In Vivo Dose Range | 50-200 µg (i.c.v.), 1-100 nmol (i.t.) | 0.01-10 mg/kg (i.p.) |
In-Depth Comparison: Potency and Efficacy
The most striking difference between this compound and CGP 55845 lies in their potency. CGP 55845 is a significantly more potent GABAB receptor antagonist.
CGP 55845 exhibits high affinity for the GABAB receptor, with reported IC50 values in the low nanomolar range (around 5 nM). In vitro electrophysiology studies have determined a pA2 value of 8.3 for CGP 55845A in antagonizing baclofen-induced hyperpolarization in rat dorsolateral septal neurons, further highlighting its high potency in a functional assay. This high potency translates to the use of lower doses in in vivo experiments, minimizing the risk of off-target effects.
This compound , being one of the first-generation GABAB antagonists, is considerably less potent. Its IC50 values are in the micromolar range, with some studies reporting values around 229 µM. In functional assays, this compound's antagonism is observed at much higher concentrations compared to CGP 55845. This lower potency necessitates the use of higher concentrations or direct administration into the central nervous system to achieve effective receptor blockade.
Navigating the Blood-Brain Barrier
A critical consideration for in vivo studies is the ability of a compound to reach its target in the central nervous system after systemic administration.
CGP 55845 and its analogs, such as CGP 35348, have been shown to be brain-penetrant following systemic administration. This property allows for less invasive administration routes, such as intraperitoneal injections, to study its effects on the brain.
This compound is also known to be a central antagonist, indicating that it can cross the blood-brain barrier to some extent. However, due to its lower potency, direct administration into the CNS via intracerebroventricular or intrathecal injections is often the preferred method to ensure sufficient receptor occupancy in the brain.
Experimental Applications and Considerations
Both this compound and CGP 55845 have been utilized in a variety of in vivo studies to investigate the role of GABAB receptors in different physiological and pathological processes.
CGP 55845 has been widely used in behavioral pharmacology studies in rodents. For example, it has been shown to reverse age-related learning impairments and modulate antidepressant-like behavior. Its high potency and systemic activity make it a valuable tool for studying the role of GABAB receptors in complex behaviors.
This compound has been instrumental in early in vivo studies characterizing the function of GABAB receptors. It has been used to antagonize the effects of the GABAB agonist baclofen on spinal reflex transmission and to study the role of GABAB receptors in modulating neurotransmitter release. Due to its lower potency, it is often used in more localized applications, such as direct injection into specific brain regions or the spinal cord.
Signaling Pathways and Mechanism of Action
Both this compound and CGP 55845 act as competitive antagonists at the GABAB receptor. GABAB receptors are G-protein coupled receptors that, upon activation by GABA, dissociate into Gα and Gβγ subunits. These subunits then modulate downstream effectors. Antagonists like this compound and CGP 55845 prevent this activation.
Experimental Protocols
In Vivo Electrophysiology with Local Antagonist Application
This protocol is adapted from studies investigating the effects of GABAB antagonists on neuronal firing patterns in vivo.
Objective: To assess the effect of locally applied this compound or CGP 55845 on the spontaneous activity of neurons in a specific brain region of an anesthetized rat.
Materials:
-
This compound or CGP 55845
-
Artificial cerebrospinal fluid (aCSF)
-
Urethane anesthetic
-
Stereotaxic apparatus
-
Micropressure ejection system
-
Recording microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Anesthetize the rat with urethane and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower a recording microelectrode into the target nucleus to isolate a single neuron.
-
A multi-barreled micropipette containing the antagonist solution (e.g., CGP-55845A in aCSF) and a control solution (aCSF) is positioned near the recording electrode.
-
Record the baseline spontaneous firing rate of the neuron.
-
Apply the antagonist via micropressure ejection for a defined period.
-
Record the firing rate during and after antagonist application.
-
Analyze the changes in firing rate and pattern to determine the effect of GABAB receptor blockade.
Systemic Administration for Behavioral Studies
This protocol is based on studies investigating the effects of systemically administered CGP 55845 on behavior in mice.
Objective: To evaluate the effect of intraperitoneally administered CGP 55845 on a specific behavioral task (e.g., Morris water maze for learning and memory).
Materials:
-
CGP 55845
-
Saline solution (vehicle)
-
Mice
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Video tracking software
Procedure:
-
Habituate the mice to the experimental room and handling for several days before the experiment.
-
Dissolve CGP 55845 in saline to the desired concentration (e.g., 1 mg/ml).
-
On the test day, administer CGP 55845 (e.g., 1 mg/kg) or vehicle via intraperitoneal injection a specific time before the behavioral test (e.g., 30 minutes).
-
Conduct the behavioral test according to the established protocol for the specific task.
-
Record and analyze the behavioral parameters (e.g., escape latency, path length in the Morris water maze).
-
Compare the performance of the CGP 55845-treated group with the vehicle-treated group to determine the effect of GABAB receptor antagonism.
Conclusion: Making the Right Choice
The choice between this compound and CGP 55845 for in vivo studies ultimately depends on the specific research question and experimental design.
CGP 55845 is the clear choice for studies requiring a potent and selective GABAB receptor antagonist that can be administered systemically. Its high potency allows for the use of low doses, reducing the likelihood of off-target effects and making it suitable for a wide range of behavioral and physiological investigations in freely moving animals.
This compound , while less potent, remains a useful tool for specific applications. It is particularly valuable for studies involving localized administration, such as intracerebral or intrathecal injections, where a high concentration can be achieved at the target site without causing systemic effects. It also serves as a valuable historical reference compound in the study of GABAB receptors.
Researchers should carefully consider the advantages and limitations of each compound in the context of their experimental goals to ensure the generation of reliable and interpretable data in their exploration of the GABABergic system.
References
Newer GABAB Antagonists Demonstrate Significant Advantages Over Phaclofen in Preclinical Research
For Immediate Release
[City, State] – [Date] – The landscape of GABAergic research is continually evolving, with newer generations of GABAB receptor antagonists demonstrating marked improvements in potency, selectivity, and central nervous system (CNS) penetration compared to the prototypical antagonist, Phaclofen. These advancements are providing researchers with more precise tools to investigate the physiological and pathological roles of the GABAB receptor system, opening new avenues for therapeutic development in neurological and psychiatric disorders.
This compound, a phosphonic analogue of the GABAB agonist baclofen, was a foundational tool in the initial characterization of GABAB receptors. However, its utility has been limited by its relatively low potency and inability to effectively cross the blood-brain barrier (BBB)[1]. Subsequent research has led to the development of more sophisticated antagonists that overcome these limitations, offering enhanced efficacy in both in vitro and in vivo experimental models.
Comparative Analysis of GABAB Receptor Antagonists
A review of preclinical data highlights the superior pharmacological profiles of newer antagonists such as CGP-35348, Saclofen, and SGS-742 (also known as CGP-36742) when compared to this compound. These compounds exhibit significantly higher binding affinities and greater potency in functional assays.
| Antagonist | Chemical Class | IC50 (µM)¹ | Relative Potency vs. This compound | Blood-Brain Barrier (BBB) Permeability | Key Features |
| This compound | Phosphonic Acid Analogue | 76 - 229[2][3][4] | - | Poor[1] | First selective GABAB antagonist; primarily used in peripheral studies. |
| CGP-35348 | Phosphinic Acid Analogue | 34 | 10-30x higher | Yes | Centrally active; higher affinity for postsynaptic receptors. |
| Saclofen | Sulphonic Acid Analogue | 7.8 | ~10x higher | Limited | More potent than this compound in peripheral systems. |
| SGS-742 (CGP-36742) | Phosphinic Acid Analogue | 36 - 38 | Orally active | Yes | Orally bioavailable; cognition-enhancing effects in animal models. |
¹IC50 values represent the concentration of an antagonist required to inhibit 50% of the binding of a radiolabeled ligand to the GABAB receptor. Lower values indicate higher binding affinity.
GABAB Receptor Signaling Pathway
The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. Its activation triggers a cascade of intracellular events that ultimately modulate neuronal excitability. Newer antagonists provide a more effective means to block these pathways for research purposes.
Experimental Protocols
The characterization and comparison of GABAB receptor antagonists rely on a variety of well-established experimental protocols.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for the GABAB receptor.
-
Objective: To quantify the ability of a test antagonist to displace a radiolabeled ligand from the GABAB receptor.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or cerebellum) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed multiple times to remove endogenous GABA.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled GABAB receptor ligand (e.g., [³H]-GABA or a high-affinity antagonist like [³H]-CGP54626) and varying concentrations of the unlabeled test antagonist.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test antagonist. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Electrophysiology
This technique is used to measure the functional effects of antagonists on neuronal activity, typically in brain slices.
-
Objective: To assess the ability of an antagonist to block the physiological effects of GABAB receptor activation, such as neuronal hyperpolarization or inhibition of synaptic transmission.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from a rodent and maintain them in artificial cerebrospinal fluid (aCSF).
-
Recording: Using intracellular or whole-cell patch-clamp recording techniques, measure the membrane potential or postsynaptic currents of a neuron.
-
Agonist Application: Apply a GABAB receptor agonist (e.g., baclofen) to the slice, which should induce a hyperpolarization or an outward current.
-
Antagonist Application: Co-apply the test antagonist with the agonist. A successful antagonist will block or reduce the agonist-induced response.
-
Data Analysis: Quantify the reduction in the agonist-induced response in the presence of the antagonist to determine its potency.
-
In Vivo Microdialysis
This in vivo technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.
-
Objective: To determine the effect of a GABAB antagonist on the extracellular concentrations of neurotransmitters like glutamate and GABA.
-
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the prefrontal cortex or hippocampus) of an anesthetized animal.
-
Perfusion: After a recovery period, perfuse the probe with a physiological solution (artificial cerebrospinal fluid) at a slow, constant rate.
-
Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding brain tissue, at regular intervals.
-
Drug Administration: Administer the GABAB antagonist systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Analysis: Analyze the collected dialysate samples for neurotransmitter content using techniques such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the neurotransmitter levels before and after antagonist administration to assess its effect on neurotransmitter release.
-
Behavioral Assays
Behavioral tests in animal models are used to evaluate the in vivo effects of GABAB antagonists on cognitive functions like learning and memory.
-
Objective: To assess the impact of a systemically active GABAB antagonist on cognitive performance.
-
Commonly Used Tests:
-
Morris Water Maze: This test assesses spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. The time taken to find the platform (escape latency) is measured over several trials.
-
Eight-Arm Radial Maze: This maze evaluates spatial working and reference memory. Animals are required to visit each of the eight arms to obtain a food reward, and errors (re-visiting an arm) are counted.
-
Passive Avoidance Test: This task measures fear-motivated learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the aversive environment is used as a measure of memory.
-
-
General Protocol:
-
Habituation: Acclimate the animals to the testing apparatus.
-
Drug Administration: Administer the GABAB antagonist or a vehicle control at a specified time before the training or testing session.
-
Training/Testing: Conduct the behavioral task according to the specific protocol for the chosen maze or test.
-
Data Analysis: Analyze the relevant behavioral parameters (e.g., escape latency, number of errors, step-through latency) to determine the effect of the antagonist on cognitive performance.
-
Workflow for GABAB Antagonist Characterization
The development and characterization of a novel GABAB antagonist typically follows a structured workflow, progressing from in vitro to in vivo studies.
Conclusion
The development of newer GABAB receptor antagonists with improved potency and pharmacokinetic properties represents a significant step forward for neuroscience research. These compounds have largely superseded this compound for in vivo studies and have become invaluable tools for dissecting the complex roles of the GABAB receptor in health and disease. The enhanced characteristics of antagonists like CGP-35348 and SGS-742 are paving the way for a more nuanced understanding of GABAergic modulation of neuronal circuits and hold promise for the future development of novel therapeutics for a range of CNS disorders.
References
- 1. Passive avoidance (step-down test) [protocols.io]
- 2. Effect of intracerebroventricular injection of GABA receptors antagonists on morphine-induced changes in GABA and GLU transmission within the mPFC: an in vivo microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phaclofen-Insensitive GABA-B Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phaclofen-insensitive GABA-B receptor subtypes, contrasting their pharmacological profiles with classical this compound-sensitive receptors. The information presented is supported by experimental data to aid in the research and development of novel therapeutics targeting the GABAergic system.
Introduction to GABA-B Receptor Heterogeneity
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that form obligate heterodimers of GABA-B1 and GABA-B2 subunits.[1][2] These receptors are crucial in modulating neuronal excitability and synaptic transmission.[1] Pharmacological studies have revealed the existence of GABA-B receptor subtypes with distinct properties, notably their sensitivity to the antagonist this compound. While classical GABA-B receptors are sensitive to this compound, several studies have identified this compound-insensitive subtypes, suggesting a greater complexity within the GABA-B receptor family.
Pharmacological Distinction of GABA-B Receptor Subtypes
The primary evidence for this compound-insensitive GABA-B receptors comes from functional studies demonstrating that this compound fails to antagonize baclofen-induced effects in certain preparations. A seminal study by Bonanno and Raiteri (1992) showed that this compound could reverse baclofen's inhibition of GABA release but not glutamate release in rat cerebral cortex, providing early evidence for pharmacologically distinct GABA-B receptor subtypes.
A key development in understanding these subtypes came from the characterization of recombinant human GABA-B receptors. A study by Wood et al. (2000) on CHO cells stably expressing the GABA-B1b and GABA-B2 subunits revealed a pharmacological profile consistent with a this compound-insensitive subtype. This recombinant receptor was activated by GABA and baclofen but was not inhibited by high micromolar concentrations of this compound, saclofen, or the antagonist CGP 35348.
Comparative Pharmacology Data
The following tables summarize the quantitative data from radioligand binding and functional assays, comparing the affinities and potencies of various ligands at this compound-sensitive and a characterized this compound-insensitive recombinant receptor subtype.
Table 1: Antagonist Affinity (pKi) at Human Recombinant GABA-B(1b)/GABA-B(2) Receptors
| Antagonist | pKi (mean ± SEM) |
| CGP 54626A | 8.3 ± 0.04 |
| SCH 50911 | 7.1 ± 0.03 |
Data from radioligand binding assays using [3H]-CGP 54626 on membranes from CHO cells expressing human GABA-B1b/GABA-B2 receptors.
Table 2: Agonist Potency (pEC50) at Human Recombinant GABA-B(1b)/GABA-B(2) Receptors
| Agonist | pEC50 (mean ± SEM) |
| GABA | 6.5 ± 0.03 |
| (-)-Baclofen | 6.1 ± 0.04 |
| 3-Aminopropylphosphinic acid (3-APPA) | 7.2 ± 0.03 |
Data from functional assays measuring intracellular calcium mobilization in CHO cells expressing human GABA-B1b/GABA-B2 receptors and a chimeric G-protein (Gqi5).
Table 3: Comparative Antagonist Potencies (IC50) at this compound-Sensitive vs. Insensitive Receptors
| Antagonist | This compound-Sensitive (IC50) | This compound-Insensitive (GABA-B1b/GABA-B2) (Functional Antagonism) |
| This compound | 229 µM (GABA-B binding, rat cortex) | Ineffective at high µM concentrations |
| Saclofen | - | Ineffective at high µM concentrations |
| CGP 35348 | 34 µM (GABA-B binding, rat cortex) | Ineffective at high µM concentrations |
| CGP 55845 | 5 nM (GABA-B binding) | Effective antagonist |
This table provides a qualitative and quantitative comparison from different studies to highlight the differential antagonist sensitivity.
Signaling Pathways of GABA-B Receptors
GABA-B receptors typically couple to Gi/o proteins to mediate their inhibitory effects. Upon activation, the G-protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), primarily N-type (CaV2.2) and P/Q-type (CaV2.1). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptors
This protocol is adapted from the methods used to characterize antagonist affinity at recombinant GABA-B receptors.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GABA-B1b and GABA-B2 subunits.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]-CGP 54626A), and varying concentrations of the competing unlabeled antagonist.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand (e.g., GABA).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
Use non-linear regression analysis to fit the competition binding data and determine the IC50 value of the antagonist.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Characterization using a Fluorimetric Imaging Plate Reader (FLIPR) Assay
This protocol measures changes in intracellular calcium as a functional readout of receptor activation, particularly in recombinant systems co-expressing a chimeric G-protein.
1. Cell Preparation:
-
Seed CHO cells stably co-expressing the human GABA-B1b and GABA-B2 subunits along with a chimeric G-protein (e.g., Gqi5) into 96-well black-walled microplates.
-
Allow the cells to grow to confluence.
2. Dye Loading:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer containing an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Incubate the plate in the dark at 37°C for approximately 1 hour.
3. FLIPR Assay:
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Add varying concentrations of the agonist to the wells and monitor the change in fluorescence intensity over time. The fluorescence signal will increase as intracellular calcium levels rise upon receptor activation.
-
For antagonist studies, pre-incubate the cells with the antagonist for a specific period before adding the agonist.
4. Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use non-linear regression to determine the EC50 value for agonists.
-
For antagonists, calculate the IC50 value from the inhibition of the agonist response.
Molecular Basis of this compound Insensitivity
The molecular determinants of this compound insensitivity are not fully understood. However, the available evidence strongly suggests that the specific subunit composition of the GABA-B receptor heterodimer plays a critical role. The demonstration that recombinant GABA-B(1b)/GABA-B(2) receptors exhibit this compound insensitivity points to the importance of the GABA-B1b splice variant in conferring this pharmacological characteristic. In contrast, native receptors in many brain regions, which are presumably composed of different subunit combinations including the GABA-B1a variant, are sensitive to this compound. Further research is needed to pinpoint the specific amino acid residues or structural domains responsible for this differential sensitivity.
Conclusion
The existence of this compound-insensitive GABA-B receptor subtypes adds a layer of complexity to the GABAergic system and presents new opportunities for targeted drug development. The pharmacological profile of the recombinant GABA-B(1b)/GABA-B(2) receptor, with its insensitivity to classical antagonists like this compound and CGP 35348 but sensitivity to potent antagonists like CGP 55845, provides a clear basis for distinguishing these subtypes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacology and function of these and other potential GABA-B receptor subtypes. A deeper understanding of the molecular basis of this pharmacological diversity will be crucial for the development of subtype-selective ligands with improved therapeutic profiles for a range of neurological and psychiatric disorders.
References
Phaclofen's Differential Antagonism of Pre- vs. Postsynaptic GABA-B Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential effects of Phaclofen, a classical competitive antagonist, on presynaptic and postsynaptic γ-aminobutyric acid type B (GABA-B) receptors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into this compound's pharmacological profile and its utility as a research tool.
Executive Summary
This compound demonstrates a notable preference for antagonizing presynaptic GABA-B receptors over their postsynaptic counterparts. Experimental evidence consistently indicates that this compound is more potent at blocking the inhibitory effects of GABA-B receptor activation on neurotransmitter release (a presynaptic function) than at preventing the generation of slow inhibitory postsynaptic potentials (IPSPs) mediated by postsynaptic GABA-B receptors. This differential activity makes this compound a valuable tool for dissecting the specific roles of these distinct receptor populations in neuronal circuits.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data from various studies, highlighting the differential potency of this compound at pre- and postsynaptic GABA-B receptors.
Table 1: this compound's Antagonism of Presynaptic GABA-B Receptors (Inhibition of Neurotransmitter Release)
| Preparation | Neurotransmitter Measured | This compound Concentration | Effect | Reference |
| Rat Neocortical Slices | [3H]-GABA | 0.3 mmol/L (EC50) | Increased overflow of [3H]-GABA | [1] |
| Rat Neocortical Slices | [3H]-GABA | 3 mmol/L | 82.6% increase in [3H]-GABA release | [1] |
| Rat Cortical & Spinal Slices | Endogenous GABA | 500 µM | Antagonized (-)-baclofen's inhibition of K+-evoked GABA release | |
| Cat Spinal Interneurones | Monosynaptic Excitation | Microelectrophoretic application | Reversibly blocked baclofen's reduction of monosynaptic excitation | [2] |
Table 2: this compound's Antagonism of Postsynaptic GABA-B Receptors (Inhibition of Hyperpolarization)
| Preparation | Measurement | This compound Concentration | Effect | Reference |
| Cat Spinal Interneurones | Postsynaptic Depression | Microelectrophoretic application | Did not block the postsynaptic depressant action of baclofen | [2] |
| Rat Dorsolateral Septal Neurons | Baclofen-induced Hyperpolarization | Known concentrations | Competitive antagonism of baclofen responses | [3] |
| Rat Hippocampal CA1 Pyramidal Neurones | Late K+-dependent IPSP | 0.5-1 mM | Reversibly inhibited the late IPSP |
Table 3: this compound's Affinity for GABA-B Receptors (Radioligand Binding Assays)
Note: These assays typically do not distinguish between pre- and postsynaptic receptors but provide a general measure of receptor affinity.
| Preparation | Radioligand | This compound IC50 | Reference |
| Rat Cortical Membranes | [3H]-(-)-baclofen | 229 µM | |
| Rat Cerebellar Membranes | [3H]-(R)-baclofen | 76 +/- 13 µM (for (-)-(R)-Phaclofen) |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to GABA-B receptors.
-
Membrane Preparation:
-
Rat cortical or cerebellar tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a radiolabeled GABA-B receptor agonist or antagonist (e.g., [3H]-(-)-baclofen or [3H]-GABA).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM GABA or baclofen).
-
The reaction is incubated to equilibrium (e.g., 10-30 minutes at 4°C).
-
-
Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Electrophysiology in Brain Slices (General Protocol)
This protocol outlines a general approach to measure the effects of this compound on presynaptic and postsynaptic GABA-B receptor function.
-
Slice Preparation:
-
Rodent brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., cortex, hippocampus, spinal cord) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
For Presynaptic Effects (Neurotransmitter Release):
-
An extracellular stimulating electrode is placed to activate a specific synaptic pathway.
-
An extracellular recording electrode is positioned to measure the resulting field excitatory postsynaptic potential (fEPSP) or a whole-cell patch-clamp recording is made from a postsynaptic neuron to measure evoked excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).
-
The effect of a GABA-B receptor agonist (e.g., baclofen) on the evoked response is measured.
-
This compound is then co-applied with the agonist to determine its ability to antagonize the agonist-induced depression of synaptic transmission.
-
-
For Postsynaptic Effects (Hyperpolarization):
-
Intracellular or whole-cell patch-clamp recordings are made from individual neurons.
-
A GABA-B receptor agonist (e.g., baclofen) is applied to the bath to induce a hyperpolarization or an outward current.
-
This compound is then applied to assess its ability to block this postsynaptic response.
-
Alternatively, synaptic stimulation is used to elicit a slow, late IPSP, and the effect of this compound on this potential is measured.
-
-
-
Data Analysis:
-
Changes in the amplitude of synaptic responses (fEPSPs, EPSCs, IPSCs) or the magnitude of agonist-induced hyperpolarization are quantified and compared across different drug conditions.
-
Mandatory Visualizations
Signaling Pathways
Caption: Differential antagonism of pre- and postsynaptic GABA-B receptor signaling by this compound.
Experimental Workflow: Comparing Pre- and Postsynaptic Effects
Caption: Workflow for comparing this compound's effects on pre- and postsynaptic GABA-B receptors.
References
- 1. The GABAB antagonist this compound inhibits the late K+-dependent IPSP in cat and rat thalamic and hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GABAB Receptor Blockade: A Comparative Guide to Phaclofen and Baclofen
For researchers, scientists, and drug development professionals, understanding the tools to validate GABAB receptor blockade is crucial for advancing neuroscience research and therapeutic development. This guide provides an objective comparison of the GABAB receptor agonist, baclofen, and the antagonist, phaclofen, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the replication and validation of these findings.
The γ-aminobutyric acid type B (GABAB) receptor, a G-protein coupled receptor, plays a critical role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] Its activation, typically by the endogenous ligand GABA, leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, a decrease in calcium conductance, and an increase in potassium conductance.[1][3] These actions ultimately result in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Baclofen, a structural analog of GABA, is a potent and selective agonist for the GABAB receptor.[4] It is widely used in research to mimic the effects of GABA and to study the physiological roles of GABAB receptor activation. Conversely, this compound is a competitive antagonist of the GABAB receptor, blocking the effects of agonists like GABA and baclofen. The interplay between baclofen and this compound provides a robust system for validating GABAB receptor blockade in various experimental paradigms.
Comparative Efficacy: Baclofen vs. This compound
The following tables summarize the quantitative data on the binding affinities and functional effects of baclofen and this compound at the GABAB receptor.
| Compound | Assay Type | Preparation | IC50 / Ki | Reference |
| (-)-Baclofen | [3H]-(-)-Baclofen Binding | Rat Cortical Membranes | IC50 = 7.9 µM | |
| (-)-Baclofen | K+-evoked GABA release | Rat Cortical Slices | IC50 ≈ 5.2 µM | |
| (R)-Baclofen | [3H]-Baclofen Binding | Cat Cerebellum | IC50 = 0.015 µM | |
| This compound | [3H]-(-)-Baclofen Binding | Rat Cortical Membranes | IC50 = 229 µM | |
| (-)-(R)-Phaclofen | [3H]-(R)-Baclofen Binding | Rat Cerebellar Membranes | IC50 = 76 +/- 13 µM |
Table 1: Comparative Binding Affinities of Baclofen and this compound at GABAB Receptors. The IC50 and Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding, indicating the affinity of the compound for the receptor. Lower values signify higher affinity.
| Compound | Experiment | Effect | Concentration | Reference |
| (-)-Baclofen | Inhibition of forskolin-stimulated cyclic AMP accumulation | Agonist (inhibition) | IC50 = 7.9 µM | |
| This compound | Antagonism of baclofen-induced inhibition of isoprenaline-stimulated cyclic AMP accumulation | Antagonist (blocks baclofen effect) | 1 mM | |
| (-)-Baclofen | Reduction of K+-evoked GABA release | Agonist (inhibition of release) | 10 µM | |
| This compound | Antagonism of baclofen-induced inhibition of K+-evoked GABA release | Antagonist (blocks baclofen effect) | 500 µM | |
| Baclofen | Reduction of spontaneous paroxysmal discharges | Agonist (reduces neuronal excitability) | - | |
| This compound | Reversible antagonism of baclofen's effect on paroxysmal discharges | Antagonist (blocks baclofen effect) | - |
Table 2: Functional Effects of Baclofen and this compound in In Vitro Assays. This table highlights the opposing actions of the agonist baclofen and the antagonist this compound in functional assays that measure downstream effects of GABAB receptor activation.
GABAB Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABAB receptor and the points of intervention for baclofen and this compound.
Caption: GABAB receptor signaling cascade and modulation by baclofen and this compound.
Experimental Workflow for Validating GABAB Receptor Blockade
This diagram outlines a typical experimental workflow for validating the blockade of GABAB receptors using this compound against baclofen-induced activity.
Caption: Workflow for validating GABAB receptor antagonist activity.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABAB receptor using [3H]-baclofen as the radioligand.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step twice to wash the membranes.
-
Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation to each well.
-
Add 25 µL of [3H]-baclofen (final concentration ~2-5 nM).
-
Add 25 µL of varying concentrations of this compound (e.g., 10^-9 to 10^-3 M) or vehicle (for total binding).
-
For non-specific binding, add 25 µL of a high concentration of unlabeled baclofen (e.g., 1 mM).
-
Incubate the plate at room temperature for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-baclofen binding) using non-linear regression analysis.
Electrophysiology in Brain Slices
This protocol describes whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effect of this compound on baclofen-induced changes in neuronal excitability.
1. Slice Preparation:
-
Anesthetize a rodent and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut coronal or sagittal slices (300-400 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Record membrane potential and firing activity in current-clamp mode.
3. Drug Application and Data Analysis:
-
Establish a stable baseline recording.
-
Apply baclofen (e.g., 10 µM) to the bath and record the change in membrane potential and firing rate.
-
After washout, co-apply baclofen and this compound (e.g., 500 µM) to determine if this compound can block the effects of baclofen.
-
Analyze the data by comparing the membrane potential and firing frequency before and after drug application using appropriate statistical tests.
cAMP Accumulation Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity by GABAB receptor activation and its blockade by an antagonist.
1. Cell Culture and Treatment:
-
Culture cells expressing GABAB receptors (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells in a 96-well plate and grow to ~80-90% confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, treat the cells with different concentrations of baclofen, this compound, or a combination of both.
2. cAMP Measurement:
-
After the incubation period (typically 15-30 minutes), lyse the cells.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Determine the inhibitory effect of baclofen on forskolin-stimulated cAMP accumulation.
-
Assess the ability of this compound to reverse the inhibitory effect of baclofen.
-
Plot the data as a percentage of the forskolin-stimulated response and calculate IC50 values for the agonist and antagonist.
By employing these experimental approaches, researchers can effectively validate the blockade of GABAB receptors and further elucidate their role in health and disease. The comparative data and detailed protocols provided in this guide serve as a valuable resource for the design and execution of such studies.
References
A Comparative Guide to Phaclofen and Delta-Aminovaleric Acid for GABA-B Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phaclofen and delta-aminovaleric acid (δ-AVA), two compounds historically used in the study of GABA-B receptors. While both have been investigated as antagonists, their pharmacological profiles exhibit significant differences in potency, selectivity, and functional activity. This document aims to equip researchers with the necessary data and experimental context to make informed decisions when selecting a GABA-B receptor antagonist for their studies.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound and delta-aminovaleric acid for the GABA-B receptor have been determined through radioligand binding assays. The following table summarizes their IC50 values, representing the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand.
| Compound | Radioligand | Preparation | IC50 (µM) | Reference |
| This compound | [3H]-(-)-baclofen | Rat cortical membranes | 229 | [1][2] |
| [3H]-(-)-baclofen | Rat cerebellar membranes | 118 | [3] | |
| [3H]-(R)-baclofen | Rat cerebellar membranes | 76 ± 13 (for (-)-(R)-Phaclofen) | [4] | |
| Delta-Aminovaleric Acid (δ-AVA) | [3H]-(-)-baclofen | Rat cortical membranes | 11.7 | [1] |
| [3H]GABA | Rat brain membrane | 100 | ||
| [3H]baclofen | Rat brain membrane | 100 |
Based on these findings, delta-aminovaleric acid demonstrates a significantly higher potency—approximately 20-fold greater than this compound—in displacing [3H]-(-)-baclofen from GABA-B receptors in rat cortical membranes. However, it is crucial to consider the selectivity of these compounds.
Selectivity Profile
A key differentiator between this compound and delta-aminovaleric acid is their selectivity for GABA-B receptors over GABA-A receptors.
-
This compound : Compounds containing a phosphonic acid group, such as this compound, have been shown to be inactive at GABA-A receptors, indicating a degree of selectivity for the GABA-B receptor.
-
Delta-Aminovaleric Acid (δ-AVA) : In contrast, δ-AVA has been found to be equally potent at both GABA-A and GABA-B receptors, highlighting its non-selective nature.
This lack of selectivity for δ-AVA is a critical consideration for researchers aiming to specifically investigate GABA-B receptor function.
Functional Antagonism
While binding assays provide valuable information on affinity, functional assays are essential to determine a compound's ability to antagonize receptor-mediated responses.
-
This compound : In functional assays measuring the potentiation of isoprenaline-stimulated cyclic AMP accumulation, this compound (at 1 mM) was able to antagonize the effect of the GABA-B agonist, (-)-baclofen. However, it was inactive against baclofen's inhibition of forskolin-stimulated cyclic AMP accumulation. It is considered a relatively weak antagonist.
-
Delta-Aminovaleric Acid (δ-AVA) : In functional assays, δ-AVA (at 1 mM) failed to antagonize the effect of baclofen on forskolin-stimulated cyclic AMP accumulation and, in fact, mimicked the action of baclofen. While it may act as a weak antagonist in some preparations, its agonist-like effects in others complicate its use as a reliable GABA-B antagonist.
Experimental Methodologies
The following are generalized protocols for key experiments used to characterize this compound and delta-aminovaleric acid.
Radioligand Binding Assay
This protocol outlines the general steps for a competitive binding assay to determine the IC50 values of test compounds at the GABA-B receptor.
1. Membrane Preparation:
- Homogenize rat cortical or cerebellar tissue in an appropriate ice-cold buffer (e.g., Tris-HCl).
- Centrifuge the homogenate at a low speed to remove nuclei and large debris.
- Centrifuge the resulting supernatant at a high speed to pellet the membranes.
- Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
- Resuspend the final pellet in the assay buffer to a specific protein concentration.
2. Binding Assay:
- In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-B receptor agonist (e.g., [3H]-(-)-baclofen), and varying concentrations of the unlabeled competitor compound (this compound or δ-AVA).
- For determining non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of an unlabeled agonist like GABA.
- Total binding is measured in the absence of any competitor.
- Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.
3. Termination and Quantification:
- Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
Electrophysiological Recording
This protocol describes a general approach for assessing the functional antagonism of GABA-B receptors in brain slices.
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent.
- Maintain the slices in an artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with carbogen (95% O2, 5% CO2).
2. Recording Setup:
- Place a single slice in a recording chamber on a microscope stage, continuously perfused with aCSF.
- Using a micromanipulator, position a recording microelectrode to perform intracellular or whole-cell patch-clamp recordings from a neuron.
3. Agonist Application and Antagonist Challenge:
- Obtain a stable baseline recording of the neuron's membrane potential or holding current.
- Apply a known concentration of a GABA-B agonist (e.g., baclofen) to the bath to induce a measurable response, such as membrane hyperpolarization or an outward current.
- After washing out the agonist and allowing the neuron to return to baseline, co-apply the agonist with the antagonist (this compound or δ-AVA) to determine if the agonist-induced response is reduced or blocked.
- Perform these experiments at multiple antagonist concentrations to generate a dose-response curve for the antagonism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
GABA-B Receptor Signaling Pathway
Radioligand Binding Assay Workflow
References
- 1. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of baclofen binding to rat cerebellar membranes by this compound, saclofen, 3-aminopropylphosphonic acid and related GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Phaclofen and Other GABA-B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Phaclofen and other antagonists targeting the GABA-B receptor. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their experimental needs by offering a clear overview of their relative potencies, supported by experimental data and detailed methodologies.
Introduction to GABA-B Receptors
The γ-aminobutyric acid type B (GABA-B) receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system.[1] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[1] Upon activation, the receptor couples to Gαi/o-type G-proteins, leading to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2][3] This signaling cascade ultimately results in a reduction of neuronal excitability and neurotransmitter release.[2]
Potency Comparison of GABA-B Antagonists
The potency of a receptor antagonist is a critical parameter for its use in research and potential therapeutic applications. It is typically quantified by its half-maximal inhibitory concentration (IC50) or its pA2 value. The IC50 represents the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand or a functional response, while the pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to elicit the same response.
The following table summarizes the reported potency values for this compound and a selection of other commonly used GABA-B receptor antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the tissue preparation, radioligand used, and the specific functional assay employed.
| Antagonist | Potency (IC50) | Potency (pA2) | Experimental System | Reference |
| This compound | 76 ± 13 µM (for (-)-(R)-Phaclofen) | - | [3H]-(R)-baclofen binding to rat cerebellar membranes | |
| 229 µM | - | [3H]-(-)-baclofen binding to rat cortical membranes | ||
| ~100 µM | - | Functional assay in CHO cells | ||
| Saclofen | 7.8 µM | 5.3 | Inhibition of [3H]Baclofen binding to rat cerebellar membranes / Guinea pig ileum | |
| ~8 µM | - | Functional assay in CHO cells | ||
| 2-Hydroxysaclofen | - | 5.0 | Guinea pig vas deferens and isolated ileum | |
| CGP 35348 | 34 ± 5 µM | - | GABAB receptor binding | |
| CGP 52432 | 0.085 µM | - | GABAB autoreceptor binding | |
| CGP 55845 | 5 nM | - | GABAB receptor binding | |
| 6 nM | - | GABAB receptor binding | ||
| 130 nM (vs Baclofen) | - | Isoproterenol assay | ||
| SCH 50911 | 1.1 µM | - | GABAB receptor binding |
Experimental Protocols
Accurate determination of antagonist potency relies on standardized and well-defined experimental protocols. Below are detailed methodologies for two common assays used to characterize GABA-B antagonists.
Radioligand Binding Assay for IC50 Determination
This protocol describes a competitive binding assay to determine the IC50 value of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.
Materials:
-
Tissue Preparation: Rat brain cortices or cerebellum.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4.
-
-
Radioligand: --INVALID-LINK---Baclofen or another suitable GABA-B receptor radioligand.
-
Non-specific Binding Control: 1 mM GABA or a saturating concentration of a known non-radioactive GABA-B agonist/antagonist.
-
Test Compounds: Stock solutions of the antagonist to be tested.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh assay buffer and centrifuging again. Repeat this wash step to ensure removal of endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Assay Setup:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test antagonist.
-
For total binding, add only the membrane preparation and radioligand.
-
For non-specific binding, add the membrane preparation, radioligand, and the non-specific binding control.
-
-
Incubation: Incubate the tubes at room temperature (or 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Schild Analysis for pA2 Determination
Schild analysis is a functional assay used to determine the pA2 value of a competitive antagonist. It involves measuring the rightward shift in the concentration-response curve of an agonist in the presence of different concentrations of the antagonist.
Materials:
-
Isolated Tissue Preparation: A suitable isolated organ or tissue preparation that exhibits a measurable response to a GABA-B agonist (e.g., guinea pig ileum, rat vas deferens).
-
Physiological Salt Solution: Appropriate for the tissue being used (e.g., Krebs solution).
-
GABA-B Agonist: e.g., Baclofen.
-
GABA-B Antagonist: The test compound.
-
Organ Bath and Transducer System: To maintain the tissue and record its response.
Procedure:
-
Tissue Preparation and Equilibration:
-
Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated with an appropriate gas mixture (e.g., 95% O2 / 5% CO2).
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for the GABA-B agonist by adding increasing concentrations of the agonist to the organ bath and recording the response at each concentration.
-
-
Antagonist Incubation:
-
Wash the tissue to remove the agonist and allow it to return to the baseline.
-
Add a fixed concentration of the antagonist to the organ bath and incubate for a predetermined period to allow for equilibration with the receptors.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
-
Repeat with Different Antagonist Concentrations:
-
Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is consistent with competitive antagonism.
-
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
References
- 1. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Phaclofen: A Comparative Analysis of its Specificity for GABA-B versus GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phaclofen's binding affinity and functional activity at GABA-B versus GABA-A receptors. The information presented is supported by experimental data to assist researchers in evaluating its suitability for their studies.
Executive Summary
This compound is a selective antagonist for the GABA-B receptor, demonstrating significantly lower affinity for the GABA-A receptor. Experimental evidence from radioligand binding assays and functional studies consistently shows that this compound acts at the GABA-B receptor, while being largely inactive at the GABA-A receptor. This specificity makes it a valuable pharmacological tool for isolating and studying GABA-B receptor-mediated effects.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for GABA-B and GABA-A receptors, as determined by various studies.
| Receptor | Ligand | Preparation | IC50 (µM) | Reference |
| GABA-B | This compound | Rat cortical membranes | 229 | [1] |
| GABA-B | (-)-(R)-Phaclofen | Rat cerebellar membranes | 76 ± 13 | |
| GABA-A | This compound | Rat cortical membranes | Inactive | [1] |
Signaling Pathways
To understand the specific action of this compound, it is crucial to visualize the distinct signaling pathways of GABA-A and GABA-B receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for GABA-B and GABA-A Receptor Specificity
This protocol is adapted from studies assessing the binding of this compound to GABA receptors.[1]
Objective: To determine the binding affinity (IC50) of this compound for GABA-B and GABA-A receptors.
Materials:
-
Rat cortical membranes
-
[3H]-(-)-baclofen (for GABA-B receptors)
-
[3H]-muscimol (for GABA-A receptors)
-
This compound
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.
-
GABA-B Receptor Binding Assay:
-
In triplicate, incubate rat cortical membranes with a fixed concentration of [3H]-(-)-baclofen.
-
For competition assays, add increasing concentrations of this compound.
-
Define non-specific binding using a high concentration of unlabeled (-)-baclofen.
-
Incubate the mixture at a specified temperature and duration (e.g., 4°C for 20 minutes).
-
-
GABA-A Receptor Binding Assay:
-
Follow the same procedure as for the GABA-B assay, but use [3H]-muscimol as the radioligand.
-
Define non-specific binding using a high concentration of unlabeled GABA or a specific GABA-A antagonist like bicuculline.
-
-
Assay Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by plotting the percentage of specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Functional Assay: Inhibition of Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation
This protocol is based on functional studies of GABA-B receptor activity.[1]
Objective: To assess the functional antagonist activity of this compound at GABA-B receptors.
Materials:
-
Rat cortical slices
-
Forskolin (an adenylyl cyclase activator)
-
(-)-Baclofen (a GABA-B agonist)
-
This compound
-
Assay buffer
-
cAMP assay kit
Procedure:
-
Tissue Preparation: Prepare fresh rat cortical slices.
-
Pre-incubation: Pre-incubate the cortical slices in assay buffer.
-
Stimulation:
-
To measure the effect of a GABA-B agonist, incubate slices with forskolin and (-)-baclofen.
-
To test the antagonist activity of this compound, incubate slices with forskolin, (-)-baclofen, and varying concentrations of this compound.
-
-
Lysis and cAMP Measurement: Terminate the incubation and lyse the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit.
-
Data Analysis: Compare the levels of cAMP accumulation in the different conditions. A reversal of the baclofen-induced inhibition of forskolin-stimulated cAMP accumulation by this compound indicates antagonist activity at the GABA-B receptor.
Conclusion
References
Confirming GABA-B Mediated Effects in Knockout Models: A Comparative Guide to Phaclofen
For researchers, scientists, and drug development professionals, the selective GABA-B receptor antagonist phaclofen serves as a critical tool for elucidating the physiological and pathological roles of GABA-B receptors. This guide provides a comprehensive comparison of this compound with other GABA-B antagonists, supported by experimental data and detailed methodologies, particularly in the context of knockout models.
The use of knockout animals in neuroscience research has revolutionized our understanding of specific receptor functions. However, the interpretation of data from these models requires meticulous pharmacological validation. This compound, by competitively blocking the action of GABA at the GABA-B receptor, allows researchers to confirm that an observed phenotypic difference in a knockout animal is indeed due to the absence of GABA-B receptor signaling and not a consequence of developmental compensation or other off-target effects.
Performance Comparison of GABA-B Receptor Antagonists
The selection of an appropriate antagonist is paramount for the successful interpretation of experimental results. This compound, while being one of the first-discovered selective GABA-B antagonists, exhibits lower potency compared to newer compounds. The following tables summarize the quantitative data for this compound and its alternatives.
| Compound | IC50 (µM) | Receptor Specificity | Key Characteristics |
| This compound | 76 - 229[1][2] | Selective for GABA-B over GABA-A[2] | Does not cross the blood-brain barrier readily. |
| Saclofen | 7.8[3] | Selective for GABA-B | More potent than this compound.[4] |
| 2-Hydroxy-saclofen | ~10-fold more potent than this compound | Selective for GABA-B | An improved antagonist over this compound. |
| CGP 35348 | 34 | Selective for GABA-B | Centrally active and 10-30 times more potent than this compound. |
| CGP 52432 | Low nM range | Potent and selective for GABA-B | |
| CGP 54626 | Low nM range | Potent and selective for GABA-B | |
| CGP 55845 | Low nM range | Potent and selective for GABA-B | |
| SCH 50911 | ~1 µM | Selective and competitive for GABA-B | Orally bioavailable. |
Table 1: Comparison of IC50 values and characteristics of various GABA-B receptor antagonists.
| Antagonist | pA2 Value | Experimental Model | Reference |
| Saclofen | 5.3 | Guinea pig ileum and rat cortical slices | |
| 2-Hydroxy-saclofen | 5.0 | Guinea pig ileum | |
| 2-Hydroxy-saclofen amide | 3.3 | Guinea pig ileum |
Table 2: Comparison of pA2 values for saclofen and related analogues, indicating their antagonist potency.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental designs is crucial for a clear understanding of the role of this compound in GABA-B receptor research.
References
- 1. GABAB antagonists: resolution, absolute stereochemistry, and pharmacology of (R)- and (S)-phaclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative antagonists this compound and delta-aminovaleric acid on GABAB receptor biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Phaclofen: A Guide to Safe and Compliant Disposal in a Laboratory Setting
For Immediate Reference: Treat all Phaclofen waste as hazardous chemical waste. Do not dispose of down the drain or in regular trash. Adherence to proper disposal protocols is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Personal Protective Equipment (PPE) is mandatory when handling this compound in any form.
| PPE Requirement | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling powders or creating solutions. |
In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedure for this compound Waste
All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with this compound.
-
Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
It is best practice to keep halogenated and non-halogenated solvent waste streams separate, if applicable.
-
-
Sharps Waste:
-
Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
2. Waste Container Labeling:
Proper labeling is crucial for safety and compliance. All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations (for liquid waste)
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container
3. Storage of Hazardous Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Provide secondary containment (such as a larger bin or tray) for liquid waste containers to prevent spills from reaching drains.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste yourself. EHS personnel are trained in the proper procedures for transporting and disposing of chemical waste in accordance with local, state, and federal regulations.
Important Considerations:
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of this compound waste. Order only the amount of material needed and prepare solutions in quantities appropriate for the planned experiments.
-
Do Not Dispose Down the Drain: There is a lack of specific data on the aquatic toxicity and environmental fate of this compound. Therefore, to prevent potential environmental contamination, do not dispose of any this compound waste down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Due to its hazardous nature, this compound and any materials contaminated with it must not be disposed of in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Phaclofen
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the GABA-B receptor antagonist, Phaclofen. Adherence to these procedural guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Logistical Information
This compound is a hazardous substance that requires careful handling to avoid potential health risks.[1] It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful, and there is a possible risk of harm to the unborn child.[1] Therefore, all personal contact, including inhalation, should be strictly avoided.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile or low-protein, powder-free latex gloves (double gloving recommended) - Disposable, low-permeability laboratory coat or coverall - Safety glasses with side shields or chemical splash goggles - NIOSH-approved respirator with P2 or P3 filters for particulates, especially if dust may become airborne |
| Solution Preparation and Handling | - Nitrile or low-protein, powder-free latex gloves (double gloving recommended) - Disposable, low-permeability laboratory coat or coverall - Chemical splash goggles or a face shield |
| Spill Cleanup | - Nitrile or low-protein, powder-free latex gloves (double gloving recommended) - Disposable, low-permeability coverall and shoe covers - NIOSH-approved air-purifying respirator with appropriate cartridges or a powered, positive-flow, full-face apparatus |
Hazard and Exposure Data
The following table summarizes the key hazard classifications and exposure information for this compound.
| Parameter | Value | Source |
| GHS Pictogram | Irritant (Exclamation Mark) | |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | |
| Signal Word | Warning | |
| Occupational Exposure Limits (OELs) | Not Established | Santa Cruz Biotechnology MSDS |
Note on Occupational Exposure Limits: No official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. In the absence of established limits, airborne concentrations must be kept as low as practically possible, and occupational exposure should be minimized.
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a general guideline for the preparation of this compound solutions for both in vitro and in vivo studies. Researchers should adapt this protocol based on their specific experimental needs and consult relevant literature.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile saline, artificial cerebrospinal fluid (aCSF), or other suitable buffer)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (if required)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don all required PPE before handling this compound. All manipulations of solid this compound should be performed in a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
For in vivo studies (based on a microdialysis protocol): this compound can be dissolved in artificial cerebrospinal fluid (aCSF) or sterile saline. For example, to prepare a 100 nmol solution for intracerebroventricular injection, the calculated amount of this compound would be dissolved in the appropriate volume of sterile aCSF.
-
For in vitro studies: The solubility of this compound in aqueous solutions can be limited. The use of a suitable buffer and gentle warming or sonication may be necessary to achieve the desired concentration. It is crucial to consult the literature for the specific solvent and concentration appropriate for your cell type or tissue preparation.
-
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization (if required): If the solution is to be used in sterile applications, such as cell culture or animal administration, it should be sterile-filtered through a 0.22 µm filter into a sterile container.
-
Storage: Store the prepared this compound solution as recommended by the supplier, typically at -20°C or -80°C for long-term storage.
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound and associated waste is essential for maintaining a safe laboratory.
Operational Plan:
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
All this compound waste, including unused solid material, contaminated solutions, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
Collect unused this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect all this compound-containing solutions in a clearly labeled, sealed, and compatible waste container. Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.
-
-
Disposal Procedure:
-
All hazardous waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards (Irritant).
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
